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  • Product: 5-Methoxyisophthalaldehyde
  • CAS: 90560-22-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 5-Methoxyisophthalaldehyde from Vanillin: Strategies and Mechanistic Insights

Abstract 5-Methoxyisophthalaldehyde, also known as 5-formylvanillin, is a valuable dialdehyde intermediate with significant applications in the synthesis of pharmaceuticals, specialty polymers, and complex organic molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxyisophthalaldehyde, also known as 5-formylvanillin, is a valuable dialdehyde intermediate with significant applications in the synthesis of pharmaceuticals, specialty polymers, and complex organic molecules. Its structural motif, featuring two aldehyde groups meta to each other on a substituted benzene ring, makes it a versatile building block. Vanillin, an abundant and renewable resource derived from lignin, presents an ideal and cost-effective starting material for its synthesis.[1][2] This technical guide provides an in-depth analysis of the synthetic conversion of vanillin to 5-Methoxyisophthalaldehyde, focusing on the principles of electrophilic aromatic substitution. We will dissect the mechanisms of key formylation reactions, present detailed experimental protocols, and offer field-proven insights into process optimization for researchers, chemists, and drug development professionals.

Theoretical Foundation: Regioselectivity in the Formylation of Vanillin

The synthesis of 5-Methoxyisophthalaldehyde from vanillin is fundamentally an exercise in controlling the regioselectivity of an electrophilic aromatic substitution reaction. The vanillin molecule contains three distinct functional groups attached to the aromatic ring: a hydroxyl (-OH), a methoxy (-OCH₃), and an aldehyde (-CHO).[3][4][5][6] The outcome of any substitution reaction is dictated by the cumulative electronic effects of these groups.

  • Activating Groups (-OH and -OCH₃): The hydroxyl and methoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. In vanillin, they work in concert to significantly increase the nucleophilicity of the positions ortho and para to them.

  • Deactivating Group (-CHO): The aldehyde group is a strong deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects.

When considering the available positions for substitution (C2, C5, and C6), a complex interplay of these effects emerges:

  • C2 Position: Strongly activated, being ortho to both the hydroxyl and methoxy groups.

  • C6 Position: Strongly activated, being ortho to the hydroxyl group and para to the methoxy group.

  • C5 Position: This position is meta to the deactivating aldehyde group but para to the strongly activating hydroxyl group.

While the C2 and C6 positions are electronically richest, the steric hindrance from the adjacent methoxy and aldehyde groups can influence the approach of an electrophile. The C5 position, though less activated than C2/C6, is sterically accessible and electronically influenced by both the activating hydroxyl group and the meta-directing aldehyde. The choice of formylation method and reaction conditions is therefore critical to selectively target this C5 position.

Primary Synthetic Route: The Duff Reaction

The Duff reaction is a well-established method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[7][8] It has been shown to be an effective method for the synthesis of 5-formylvanillin.[9] The reaction proceeds via a Mannich-type mechanism and is favored for its operational simplicity and use of inexpensive reagents.

Mechanism of the Duff Reaction

The reaction mechanism involves several key stages, beginning with the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion. This electrophile then attacks the electron-rich phenol ring, followed by a series of rearrangements and hydrolysis steps to yield the final aldehyde product.[8]

Duff_Mechanism vanillin Vanillin attack Electrophilic Aromatic Substitution (ortho-Aminomethylation) vanillin->attack hmta HMTA + H⁺ iminium Electrophilic Iminium Ion (CH₂=NR₂⁺) hmta->iminium Decomposition iminium->attack intermediate Benzylamine Intermediate attack->intermediate oxidation Oxidation/ Rearrangement intermediate->oxidation imine Schiff Base (Imine) oxidation->imine hydrolysis Acidic Hydrolysis (H₃O⁺) imine->hydrolysis product 5-Methoxyisophthalaldehyde hydrolysis->product

Caption: The mechanistic pathway of the Duff Reaction for formylation.

Experimental Protocol: Duff Formylation of Vanillin

This protocol is a representative procedure based on established methodologies for the Duff reaction.[7][9]

Materials:

  • Vanillin (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.5 - 2.0 eq)

  • Trifluoroacetic Acid (TFA) or Glacial Acetic Acid (Solvent)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 4M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillin in trifluoroacetic acid under ambient temperature.

  • Reagent Addition: Add hexamethylenetetramine (HMTA) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C, depending on the acid used) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the mixture to room temperature, add aqueous hydrochloric acid. Reheat the mixture to reflux for an additional 30-60 minutes to ensure complete hydrolysis of the imine intermediate.

  • Work-up: Cool the mixture and transfer it to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Methoxyisophthalaldehyde.

Causality and Field-Proven Insights
  • Choice of Acid: Trifluoroacetic acid (TFA) often provides higher yields and better regioselectivity compared to glacial acetic acid, although it is more expensive and corrosive. The choice represents a trade-off between cost and efficiency.

  • Stoichiometry: An excess of HMTA is used to ensure the complete consumption of vanillin and to drive the reaction towards the formation of the desired product.

  • Self-Validation: The protocol's integrity is validated by consistent monitoring via TLC. The appearance of a new, more polar spot corresponding to the product and the disappearance of the vanillin spot indicates a successful reaction. The final product's identity and purity should be confirmed by analytical methods such as NMR spectroscopy and melting point determination.

Alternative Synthetic Route: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) and a strong base like sodium hydroxide.[10][11]

Mechanism of the Reimer-Tiemann Reaction

This reaction is mechanistically distinct from the Duff reaction. The key electrophile is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with the strong base. The highly electron-rich phenoxide ion (formed by deprotonation of the phenol) then attacks the dichlorocarbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[12]

Reimer_Tiemann_Mechanism phenol Vanillin + OH⁻ phenoxide Phenoxide Ion phenol->phenoxide chloroform CHCl₃ + OH⁻ carbene Dichlorocarbene (:CCl₂) chloroform->carbene α-elimination attack Electrophilic Attack phenoxide->attack carbene->attack intermediate Dichloromethyl Intermediate attack->intermediate hydrolysis Hydrolysis (2 OH⁻) intermediate->hydrolysis product Aldehyde Product hydrolysis->product

Caption: The dichlorocarbene pathway of the Reimer-Tiemann Reaction.

Applicability and Challenges for Vanillin

While effective for simple phenols, the Reimer-Tiemann reaction presents significant challenges when applied to vanillin for the synthesis of the 5-formyl derivative:

  • Regioselectivity: The reaction typically favors formylation at the most activated ortho position. For vanillin, this would likely lead to the formation of 2-hydroxy-3-methoxy-5-formylbenzaldehyde (at C6) or isovanillin derivatives (at C2) as major byproducts, resulting in a complex mixture that is difficult to separate.

  • Harsh Conditions: The use of strong bases and elevated temperatures can lead to side reactions and decomposition of the starting material or product.

  • Low Yields: Due to the lack of regiocontrol, the yield of the desired 5-substituted isomer is often low.

For these reasons, the Reimer-Tiemann reaction is generally considered a less efficient and less selective method than the Duff reaction for this specific transformation.

Data Presentation and Characterization

The successful synthesis of 5-Methoxyisophthalaldehyde must be confirmed by rigorous analytical characterization.

Summary of Synthetic Approaches
ParameterDuff ReactionReimer-Tiemann Reaction
Formylating Agent Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)
Catalyst/Medium Acidic (TFA, Acetic Acid)Strong Base (NaOH, KOH)
Key Electrophile Iminium Ion (CH₂=NR₂⁺)Dichlorocarbene (:CCl₂)
Regioselectivity Good for ortho-formylation (C5 in vanillin)Poor; favors most activated sites
Typical Yield Moderate to GoodLow for specific isomers
Key Advantage Higher regioselectivity, simpler work-upUtilizes basic reagents
Key Disadvantage Requires heating, acidic conditionsPoor selectivity, harsh conditions
Product Characterization Data

The identity and purity of the synthesized 4-hydroxy-5-methoxyisophthalaldehyde should be confirmed by comparing its physical and spectral data with literature values.[13]

  • Appearance: White to light yellow solid.

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR: Expect signals for two distinct aldehyde protons, one aromatic proton, a methoxy group, and a hydroxyl group.

  • ¹³C NMR: Expect signals corresponding to nine distinct carbon atoms, including two carbonyl carbons from the aldehyde groups.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 180.

Conclusion and Expert Recommendation

The synthesis of 5-Methoxyisophthalaldehyde from vanillin is a practical and valuable transformation for obtaining a key chemical intermediate from a renewable feedstock. A thorough analysis of the directing group effects on the vanillin scaffold is paramount to designing a successful synthetic strategy.

Based on mechanistic principles and reported outcomes, the Duff reaction stands as the superior method for this conversion. Its ability to achieve better regiochemical control, leading to preferential formylation at the C5 position, results in higher yields of the desired product and a more straightforward purification process compared to alternatives like the Reimer-Tiemann reaction. For researchers and professionals in drug development, where purity and predictable outcomes are critical, the Duff reaction offers a more reliable and efficient pathway. Optimization of the Duff protocol, particularly the choice of acid catalyst and reaction time, will be key to maximizing yield and throughput in a laboratory or scale-up setting.

References

  • BenchChem. (n.d.). Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide.
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  • FoodCrumbles. (2021, December 19). How Vanillin is Made. Retrieved from [Link]

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  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. Retrieved from [Link]

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  • Yokoyama, T., Matsumoto, Y., & Meshitsuka, G. (2015). Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. RSC Advances, 5(118), 97223-97231. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) and (b) are the synthesis process of 5‐methyl‐vanillin and 5‐formyl‐vanillin... [Image]. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of 5-Methoxyisophthalaldehyde in Common Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Chemical Research In the landscape of chemical synthesis and drug development, understanding the solubility of a compound is a cornerstone of its progression fro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Advancing Chemical Research

In the landscape of chemical synthesis and drug development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a viable product. 5-Methoxyisophthalaldehyde, a substituted aromatic dialdehyde, presents a unique molecular architecture that is of significant interest in the synthesis of complex organic molecules, including macrocycles, polymers, and pharmaceutical intermediates. The dual reactivity of its aldehyde groups, modulated by the electronic effects of the methoxy substituent, makes it a versatile building block. However, to effectively utilize this compound in reaction design, purification, and formulation, a thorough understanding of its solubility characteristics is paramount.

This guide provides a comprehensive analysis of the solubility of 5-Methoxyisophthalaldehyde. As direct, quantitative experimental data for this specific compound is not extensively published, this document will first establish a theoretical framework to predict its solubility based on its physicochemical properties and the fundamental principles of intermolecular forces. Subsequently, a detailed, field-proven experimental protocol for the precise determination of its solubility is presented. This dual approach of prediction and practical guidance is designed to empower researchers, scientists, and drug development professionals to confidently work with 5-Methoxyisophthalaldehyde.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1] The process involves the disruption of intermolecular forces within the solute's crystal lattice and within the bulk solvent, followed by the formation of new solute-solvent interactions. The overall free energy change of this process dictates the extent of solubility.[2] Key intermolecular forces at play include:

  • Van der Waals Forces (Dispersion Forces): Present in all molecules, these are particularly significant for nonpolar compounds.

  • Dipole-Dipole Interactions: Occur between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[3][4]

Physicochemical Profile of 5-Methoxyisophthalaldehyde

To predict the solubility of 5-Methoxyisophthalaldehyde, we must first analyze its molecular structure and infer its key physicochemical properties.

  • Structure: The molecule consists of a benzene ring substituted with two aldehyde (-CHO) groups at positions 1 and 3, and a methoxy (-OCH₃) group at position 5.

  • Polarity: The presence of three oxygen atoms in the aldehyde and methoxy groups introduces significant polarity. The carbonyl groups (C=O) have strong dipole moments. The methoxy group also contributes to the molecule's polarity. The symmetrical placement of the aldehyde groups on the benzene ring means their dipole moments will partially oppose each other, but the overall molecule remains polar.

  • Hydrogen Bonding Capability: 5-Methoxyisophthalaldehyde does not possess any hydrogen bond donor groups (like -OH or -NH).[5] However, the oxygen atoms of the two carbonyl groups and the methoxy group are potent hydrogen bond acceptors.[3][6] This means the molecule can readily interact with solvents that are hydrogen bond donors.

  • Aromatic Character: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces.

The solubility of 5-Methoxyisophthalaldehyde will therefore be a balance between its polar/hydrogen bond accepting character and its nonpolar aromatic character.

Predicted Solubility Profile

Based on the physicochemical analysis, a predicted solubility profile in various classes of common organic solvents can be established.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents are characterized by the presence of a hydrogen atom attached to an electronegative atom, making them strong hydrogen bond donors and acceptors.

  • Predicted Solubility: Moderate to High.

  • Causality: The primary interaction driving solubility will be the strong hydrogen bonds formed between the solvent's hydroxyl (-OH) group (the donor) and the oxygen atoms of the aldehyde and methoxy groups of 5-Methoxyisophthalaldehyde (the acceptors). The alkyl chains of the alcohols will also have favorable van der Waals interactions with the benzene ring.

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM))

These solvents are polar but lack hydrogen bond donor capabilities.

  • Predicted Solubility: High.

  • Causality: Strong dipole-dipole interactions will occur between the polar bonds of the solvent (e.g., C=O in acetone, S=O in DMSO) and the polar carbonyl and ether groups of the solute. A patent for a related compound, 4-hydroxy-5-methoxyisophthalaldehyde, mentions the use of dichloromethane as a solvent, suggesting good solubility for this class of compounds.[2] DMSO is a particularly strong solvent for a wide range of organic molecules and is expected to be an excellent choice.

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents are characterized by low polarity and the absence of significant dipole moments or hydrogen bonding capabilities.

  • Predicted Solubility: Low to Moderate.

  • Causality: The nonpolar benzene ring of 5-Methoxyisophthalaldehyde will have favorable van der Waals interactions with these solvents. Toluene, being aromatic, may offer slightly better solubility than aliphatic solvents like hexane due to potential π-π stacking interactions. However, the energy required to break the dipole-dipole interactions in the solute's crystal lattice without the benefit of forming strong solute-solvent interactions will limit solubility.

The following table summarizes the predicted solubility and key properties of the selected solvents.

Solvent ClassExample SolventDielectric Constant (ε)Hydrogen BondingPrimary Solute-Solvent InteractionPredicted Solubility
Polar Protic Methanol33.0Donor & AcceptorHydrogen Bonding, Dipole-DipoleModerate to High
Ethanol25.0Donor & AcceptorHydrogen Bonding, Dipole-DipoleModerate to High
Polar Aprotic Acetone21.0AcceptorDipole-DipoleHigh
Dichloromethane9.1Weak AcceptorDipole-DipoleHigh
Dimethyl Sulfoxide (DMSO)49.0AcceptorDipole-DipoleVery High
Ethyl Acetate6.0AcceptorDipole-DipoleModerate
Tetrahydrofuran (THF)7.6AcceptorDipole-DipoleHigh
Nonpolar Toluene2.4NoneVan der Waals (π-π stacking)Moderate
Hexane1.9NoneVan der WaalsLow

Note: Dielectric constants are a measure of solvent polarity.[7] Solubility predictions are qualitative and should be confirmed experimentally.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces responsible for the dissolution of 5-Methoxyisophthalaldehyde in different solvent types.

G Figure 1: Intermolecular Interactions Driving Solubility cluster_solute 5-Methoxyisophthalaldehyde cluster_solvents Solvent Classes Solute Benzene Ring (Nonpolar) -CHO Groups (Polar, H-bond Acceptor) -OCH3 Group (Polar, H-bond Acceptor) Protic Polar Protic (e.g., Methanol) -OH group Solute->Protic Strong H-Bonding (Acceptor-Donor) Aprotic Polar Aprotic (e.g., DMSO) S=O group Solute->Aprotic Strong Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) -CH3 group Solute->Nonpolar Van der Waals (π-π stacking)

Caption: Key intermolecular forces between 5-Methoxyisophthalaldehyde and solvent classes.

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method for Equilibrium Solubility Determination

To obtain quantitative solubility data, the isothermal saturation method is the gold standard.[8][9] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective

To determine the equilibrium solubility of 5-Methoxyisophthalaldehyde in a selected organic solvent at a constant temperature.

Materials and Equipment
  • 5-Methoxyisophthalaldehyde (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5°C

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer[10][11]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Methoxyisophthalaldehyde to a pre-weighed glass vial. The excess is critical to ensure that equilibrium with the solid phase is achieved. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Record the exact mass of the added solid.

    • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-48 hours.

    • Causality: Continuous agitation ensures maximum contact between the solute and solvent, facilitating the dissolution process until the solution is saturated. A constant temperature is crucial as solubility is temperature-dependent.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the undissolved solid settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

    • Causality: Filtering ensures that the analyzed solution only contains the dissolved solute, preventing artificially high solubility measurements from suspended microcrystals.

  • Sample Analysis:

    • Accurately dilute a known volume of the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV or UV-Vis).

    • Analyze the diluted sample to determine the concentration of 5-Methoxyisophthalaldehyde.

    • HPLC-UV Method: Develop a validated HPLC method (e.g., reverse-phase C18 column) to separate the analyte from any potential impurities. Create a calibration curve using standard solutions of known concentrations.

    • UV-Vis Method: Determine the wavelength of maximum absorbance (λ_max) for 5-Methoxyisophthalaldehyde in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

  • Calculation of Solubility:

    • Using the concentration obtained from the analytical method and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow of the isothermal saturation protocol.

A 1. Preparation Add excess solute to a known volume of solvent in a vial. B 2. Equilibration Agitate at constant T (e.g., 24-48 hours). A->B C 3. Sedimentation Allow undissolved solid to settle (2 hours). B->C D 4. Phase Separation Filter supernatant through a 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute the clear filtrate. D->E F 6. Analysis Quantify concentration via calibrated HPLC-UV or UV-Vis. E->F G 7. Calculation Determine solubility from concentration and dilution factor. F->G

Caption: Experimental workflow for the isothermal saturation solubility determination.

Conclusion

For researchers and developers requiring precise quantitative data, the provided isothermal saturation protocol offers a reliable and accurate method for experimental determination. By combining theoretical prediction with rigorous experimental validation, scientists can effectively integrate 5-Methoxyisophthalaldehyde into their workflows, accelerating innovation in synthetic chemistry and drug discovery.

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Sources

Foundational

The Organic Chemist's Guide to 5-Methoxyisophthalaldehyde: Synthesis, Derivatization, and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The pursuit of novel therapeutic agents frequently hinges on the innovative design an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of novel therapeutic agents frequently hinges on the innovative design and synthesis of unique molecular scaffolds. Among these, aromatic dialdehydes serve as versatile building blocks, offering multiple points for chemical elaboration. 5-Methoxyisophthalaldehyde, with its strategically positioned methoxy and dual formyl groups, represents a particularly valuable, yet underexplored, platform for the construction of complex bioactive molecules. This guide provides a comprehensive overview of the synthesis of 5-methoxyisophthalaldehyde, its derivatization into a variety of analogs, and its emerging applications in medicinal chemistry. We will delve into the mechanistic underpinnings of key synthetic transformations, offer detailed experimental protocols, and present characterization data to empower researchers in their drug discovery endeavors.

I. Strategic Approaches to the Synthesis of the 5-Methoxyisophthalaldehyde Core

The synthesis of 5-methoxyisophthalaldehyde can be approached through several strategic disconnections. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we explore some of the most viable synthetic strategies.

A. Formylation Reactions: Introducing the Aldehyde Functionalities

Formylation reactions are a cornerstone of aromatic chemistry, and several named reactions can be adapted for the synthesis of 5-methoxyisophthalaldehyde. The key is the selection of an appropriate methoxy-substituted aromatic precursor that can be di-formylated at the 1 and 3 positions.

1. The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reactive species, the Vilsmeier reagent, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3]

A plausible synthetic route to 5-methoxyisophthalaldehyde via a Vilsmeier-Haack reaction could start from a precursor such as 3-methoxyphenol. The electron-donating nature of the methoxy and hydroxy groups would activate the aromatic ring towards electrophilic substitution. However, controlling the regioselectivity to achieve 1,3-diformylation can be challenging.

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene Iminium_ion Iminium Ion Intermediate Arene->Iminium_ion + Vilsmeier Reagent (Electrophilic Aromatic Substitution) Aldehyde Aryl Aldehyde Iminium_ion->Aldehyde Hydrolysis

Caption: The Vilsmeier-Haack reaction mechanism.

2. The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium. While typically resulting in mono-formylation, modifications and careful substrate design could potentially lead to di-formylation. A potential precursor for this route could be 3-methoxyphenol, aiming for formylation at the 2- and 6-positions relative to the hydroxyl group.

B. Oxidation of Pre-functionalized Precursors

An alternative strategy involves the synthesis of a 1,3-disubstituted-5-methoxybenzene precursor where the substituents can be readily oxidized to aldehydes.

1. Oxidation of Benzyl Alcohols

A promising route involves the di-hydroxymethylation of a suitable precursor followed by oxidation. For instance, 3,5-dihydroxybenzoic acid can be reduced to 3,5-dihydroxybenzyl alcohol, which can then be selectively methylated and subsequently oxidized to the dialdehyde.[4]

Workflow for the Synthesis of 5-Methoxyisophthalaldehyde via Oxidation

Oxidation_Workflow Start 3,5-Dihydroxybenzoic Acid Step1 Reduction (e.g., with a borohydride reagent) Start->Step1 Intermediate1 3,5-Dihydroxybenzyl Alcohol Step1->Intermediate1 Step2 Selective Monomethylation Intermediate1->Step2 Intermediate2 3-Hydroxy-5-methoxybenzyl Alcohol Step2->Intermediate2 Step3 Oxidation of both Hydroxymethyl Groups Intermediate2->Step3 Product 5-Methoxyisophthalaldehyde Step3->Product

Caption: Synthetic workflow via oxidation of benzyl alcohols.

C. Palladium-Catalyzed Carbonylative Approaches

Modern synthetic methodologies offer elegant solutions for the introduction of carbonyl groups. Palladium-catalyzed formylation of aryl halides or boronic acids using a carbon monoxide source presents a powerful and often highly regioselective approach.[1][5][6][7]

A potential route could involve the di-formylation of a 1,3-dihalo-5-methoxybenzene derivative or the formylation of a di-boronic acid derivative. For instance, the palladium-catalyzed formylation of 3-methoxyphenylboronic acid has been reported to yield a formylated boronic acid, which could potentially be a stepping stone to the desired dialdehyde.[8]

II. Synthesis of 5-Methoxyisophthalaldehyde Analogs: Expanding Chemical Diversity

The true utility of 5-methoxyisophthalaldehyde lies in its capacity as a scaffold for the generation of diverse libraries of analogs. The two aldehyde functionalities provide reactive handles for a multitude of chemical transformations.

A. Schiff Base Formation: A Gateway to Bioactive Molecules

The condensation of the aldehyde groups with primary amines to form Schiff bases (imines) is a straightforward and highly efficient method for derivatization.[3][9][10][11] This reaction allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

General Reaction for Schiff Base Formation

Schiff_Base_Formation Aldehyde 5-Methoxyisophthalaldehyde Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base + 2 R-NH₂ (-2 H₂O) Amine Primary Amine (R-NH₂) Amine->Schiff_Base

Caption: General scheme for Schiff base synthesis.

B. Synthesis of Heterocyclic Analogs

The dialdehyde functionality of 5-methoxyisophthalaldehyde makes it an excellent precursor for the synthesis of various heterocyclic systems. These reactions often proceed through condensation mechanisms, leading to the formation of new ring systems with potential biological activity.[12][13]

Table 1: Examples of Heterocyclic Systems Derived from Dialdehydes

Heterocycle ClassReagents
PyrimidinesAmidines, Urea
ImidazolesAmmonia, Aldehyde
QuinolinesAnilines with α-methylenes
C. Biocatalytic Approaches for Analog Synthesis

The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions.[14] Biocatalytic methods could be employed for the selective modification of 5-methoxyisophthalaldehyde or its precursors, leading to the synthesis of chiral analogs or compounds that are difficult to access through traditional chemical methods.

III. Experimental Protocols and Characterization

A. Illustrative Protocol: Formylation of an Anisole Derivative

Synthesis of 5-Bromo-2-methoxybenzaldehyde [15]

  • Materials: p-Bromoanisole, methylene chloride, titanium tetrachloride, 1,1-dichloromethyl methyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Cool a solution of p-bromoanisole (15 g, 0.08 mol) in methylene chloride (350 mL) to 0°C.

    • Add titanium tetrachloride (30 g, 17.4 mL, 0.16 mol) dropwise.

    • After 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise and stir the reaction for 90 minutes at 0-10°C.

    • Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.

    • Separate the organic layer and extract the aqueous phase with methylene chloride.

    • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Yield: 16.4 g, m.p. 107-110°C.

Note: This protocol would need to be adapted for the synthesis of 5-methoxyisophthalaldehyde, likely starting from a different methoxy-substituted aromatic precursor.

B. Characterization of 5-Methoxyisophthalaldehyde and its Derivatives

The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is typically employed.[16][17][18][19][20]

Table 2: Spectroscopic Data for a Related Compound: 4-Hydroxy-5-methoxyisophthalaldehyde [21]

PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde

Expected Spectroscopic Features for 5-Methoxyisophthalaldehyde:

  • ¹H NMR: Signals corresponding to the aldehydic protons (typically in the range of 9-10 ppm), aromatic protons, and the methoxy group protons (around 3.8-4.0 ppm).

  • ¹³C NMR: Resonances for the carbonyl carbons of the aldehyde groups (around 190 ppm), aromatic carbons, and the methoxy carbon.

  • IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

IV. Applications in Drug Discovery and Medicinal Chemistry

5-Methoxyisophthalaldehyde and its derivatives are emerging as important scaffolds in drug discovery due to their ability to serve as precursors for a wide range of bioactive molecules.[2][22][23][24]

  • Anticancer Agents: The isophthalaldehyde core can be elaborated to generate compounds with antiproliferative activity.

  • Antimicrobial Compounds: Schiff bases and heterocyclic derivatives of 5-methoxyisophthalaldehyde have shown promise as antibacterial and antifungal agents.

  • Enzyme Inhibitors: The diverse functionalities that can be introduced onto the 5-methoxyisophthalaldehyde scaffold make it a suitable starting point for the design of specific enzyme inhibitors.

V. Conclusion

5-Methoxyisophthalaldehyde is a versatile and valuable building block in organic synthesis and medicinal chemistry. While direct and detailed synthetic protocols for this specific molecule require further exploration and optimization, the established methods of aromatic formylation and the oxidation of pre-functionalized precursors provide a solid foundation for its preparation. The true potential of this scaffold lies in its ready conversion to a wide array of analogs, including Schiff bases and heterocyclic compounds, which are of significant interest in the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, potential derivatizations, and applications of 5-methoxyisophthalaldehyde, aiming to inspire and equip researchers in their quest for novel bioactive molecules.

VI. References

  • CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents. (URL not available)

  • Synthesis of 5-bromo-2-methoxybenzaldehyde - PrepChem.com. (URL: [Link])

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (URL: [Link])

  • 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde | C9H8O4 | CID 18035 - PubChem. (URL: [Link])

  • Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde - PrepChem.com. (URL: [Link])

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (URL not available)

  • Synthesis and biological evaluation of novel Schiff's bases - ResearchGate. (URL: [Link])

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (URL: [Link])

  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS Ana G. Neo Laboratory of Bioorganic Chemistry and Membrane Bio. (URL not available)

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC - PubMed Central. (URL: [Link])

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Iodides and Formic acid with Propylphosphonic Anhydride as the Activator - PMC - NIH. (URL: [Link])

  • Biocatalytic Conversion of 5-Hydroxymethylfurfural by Galactose Oxidase: Toward Scalable Technology Using Integrated Process and Enzyme Engineering - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - MDPI. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. (URL: [Link])

  • synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis - CONICET. (URL not available)

  • Palladium-catalyzed alkoxycarbonylation of aryl halides with phenols employing formic acid as the CO source - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Toward scalable biocatalytic conversion of 5-hydroxymethylfurfural by galactose oxidase using coordinated reaction and enzyme engineering - PubMed. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL not available)

  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade - MDPI. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE - The Distant Reader. (URL not available)

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)

  • Synthesis and biological evaluation of new hydrazide-Schiff bases. (URL: [Link])

  • Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part V (CHE) - YouTube. (URL: [Link])

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (URL not available)

  • 3-Bromo-5-chloro-4-methoxybenzaldehyde - MySkinRecipes. (URL: [Link])

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 5-Methoxyisophthalaldehyde: A Case Study in Structural Elucidation

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the crystallographic characteristics of 5-Methoxyisophthalaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the crystallographic characteristics of 5-Methoxyisophthalaldehyde. In the absence of a publicly available crystal structure for this specific compound in the Cambridge Structural Database (CSD), this document outlines a robust methodology for its structural determination, from synthesis to advanced crystallographic analysis. By examining the crystal structures of closely related analogues, we offer predictive insights into the potential molecular conformation and intermolecular interactions that govern the solid-state architecture of 5-Methoxyisophthalaldehyde. This guide is designed to be a self-validating framework for researchers embarking on the crystallographic analysis of this, or similar, novel compounds.

Introduction: The Significance of 5-Methoxyisophthalaldehyde

5-Methoxyisophthalaldehyde, a substituted aromatic dialdehyde, represents a versatile scaffold in synthetic organic chemistry and drug discovery. The presence of a methoxy group and two aldehyde functionalities on a benzene ring imparts a unique combination of electronic and steric properties, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including macrocycles, polymers, and pharmaceutical intermediates.

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties. These properties, including solubility, melting point, stability, and bioavailability, are of paramount importance in the development of new materials and active pharmaceutical ingredients (APIs). Therefore, the elucidation of the crystal structure of 5-Methoxyisophthalaldehyde is a critical step in unlocking its full potential.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

A plausible synthetic route to 5-Methoxyisophthalaldehyde would involve the selective oxidation of the commercially available 5-methoxy-m-xylene. This transformation can be achieved using a variety of oxidizing agents, with the choice of reagent and reaction conditions being critical to maximizing the yield and purity of the desired dialdehyde while minimizing the formation of over-oxidized or partially oxidized by-products. A typical laboratory-scale synthesis is outlined below:

Experimental Protocol: Synthesis of 5-Methoxyisophthalaldehyde

  • Reaction Setup: To a stirred solution of 5-methoxy-m-xylene in a suitable solvent (e.g., a mixture of acetic anhydride and acetic acid), add a stoichiometric amount of an oxidizing agent, such as chromium trioxide, in a portion-wise manner while maintaining the temperature below 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the addition of ice-water and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystallization Strategies

The growth of single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination. A systematic approach involving the screening of various solvents and crystallization techniques is essential for success.

Table 1: Crystallization Techniques for 5-Methoxyisophthalaldehyde

TechniqueDescriptionRationale
Slow Evaporation A solution of the compound is allowed to evaporate slowly at a constant temperature.The gradual increase in concentration allows for the ordered growth of crystals.
Vapor Diffusion A solution of the compound in a good solvent is placed in a sealed container with a vial of a poor solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.This technique provides fine control over the rate of supersaturation, often leading to high-quality crystals.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled.The decrease in solubility with temperature promotes crystallization. The rate of cooling is a critical parameter.

The choice of solvent is crucial and should be guided by the solubility of the compound. A solvent in which the compound has moderate solubility is often a good starting point.

X-ray Crystallography: Unveiling the Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. These images are then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to obtain a final, accurate structure.

Workflow for Crystal Structure Determination

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Predictive Analysis of the Crystal Structure of 5-Methoxyisophthalaldehyde

While the experimental crystal structure of 5-Methoxyisophthalaldehyde is not available, we can make informed predictions about its likely structural features by analyzing the crystal structures of closely related molecules.

Anticipated Molecular Conformation

Based on the structures of similar aromatic aldehydes, the benzene ring of 5-Methoxyisophthalaldehyde is expected to be planar. The two aldehyde groups and the methoxy group will be attached to this ring. The relative orientation of these functional groups can vary, and intramolecular hydrogen bonding may play a role in stabilizing a particular conformation. For instance, in the crystal structure of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, an intramolecular hydrogen bond is observed between the hydroxyl and nitro groups.[1]

Potential Intermolecular Interactions and Crystal Packing

The crystal packing of 5-Methoxyisophthalaldehyde will be dictated by a combination of intermolecular interactions, including hydrogen bonding, C-H···O interactions, and potentially π-π stacking. The presence of the electron-rich oxygen atoms of the aldehyde and methoxy groups makes them likely hydrogen bond acceptors.

Table 2: Predicted Crystallographic Parameters and Intermolecular Interactions for 5-Methoxyisophthalaldehyde (based on related structures)

ParameterPredicted Value/TypeRationale based on Analogues
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules. For example, 5-hydroxymethyl-2-methoxyphenol crystallizes in the orthorhombic space group Pbca.[2][3]
Space Group Centrosymmetric (e.g., P2₁/c)The majority of organic molecules crystallize in centrosymmetric space groups. Diethyl 5-(2-cyanophenoxy)isophthalate crystallizes in the monoclinic space group P2₁/c.[4]
Key Intermolecular Interactions C-H···O hydrogen bondsThe aldehyde and methoxy oxygen atoms can act as acceptors for weak C-H···O hydrogen bonds, which are common in the packing of similar molecules.[4]
π-π stackingThe aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Visualization of Potential Intermolecular Interactions

G cluster_0 Molecule A cluster_1 Molecule B A_ring Benzene Ring B_ring Benzene Ring A_ring->B_ring π-π Stacking A_MeO Methoxy (O) B_MeO Methoxy (C-H) A_MeO->B_MeO van der Waals A_CHO1 Aldehyde (O) A_CHO2 Aldehyde (C-H) B_CHO Aldehyde (O) A_CHO2->B_CHO C-H···O Interaction

Caption: A schematic representation of potential intermolecular interactions in the crystal lattice of 5-Methoxyisophthalaldehyde.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the determination and analysis of the crystal structure of 5-Methoxyisophthalaldehyde. While the experimental structure remains to be elucidated, the predictive analysis based on related compounds provides valuable insights into the likely molecular conformation and intermolecular interactions. The experimental protocols and analytical workflows described herein offer a robust framework for researchers to successfully determine and interpret the crystal structure of this and other novel organic molecules. The determination of the crystal structure of 5-Methoxyisophthalaldehyde will undoubtedly provide a deeper understanding of its solid-state properties and facilitate its application in the development of new materials and pharmaceuticals.

References

  • Hassan, M., Ashraf, Z., Seo, S.-Y., Kim, D., & Kang, S. K. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
  • Hassan, M., Ashraf, Z., Seo, S.-Y., Kim, D., & Kang, S. K. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o540–o541. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-hydroxy-4-methoxyisophthalaldehyde (C9H8O4). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Kuleshova, L. N., & Zorky, P. M. (1980). The statistics of molecular organic crystals. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(9), 2113–2115.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380–388.
  • Dunitz, J. D. (1995). Phase transitions in molecular crystals from a chemical viewpoint. Acta Crystallographica Section B: Structural Science, 51(5), 587–603.
  • Pönkänen, T., et al. (2017). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1675–1680. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxyisophthalaldehyde. Retrieved from [Link]

  • Mohamed, S. K., et al. (2018). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1479. Available at: [Link]

Sources

Foundational

Technical Guide: Thermal Stability & Physicochemical Profile of 5-Methoxyisophthalaldehyde

The following technical guide details the thermal stability profile of 5-Methoxyisophthalaldehyde, structured for researchers in organic synthesis and materials science. Executive Technical Summary 5-Methoxyisophthalalde...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile of 5-Methoxyisophthalaldehyde, structured for researchers in organic synthesis and materials science.

Executive Technical Summary

5-Methoxyisophthalaldehyde (CAS: 90560-22-8) serves as a critical bifunctional building block in the synthesis of Covalent Organic Frameworks (COFs), Schiff base ligands, and pharmaceutical intermediates. Its thermal stability is governed by the meta-positioning of the aldehyde groups, which prevents the rapid depolymerization observed in ortho-phthalaldehyde derivatives.

While commercial data sources often cite an anomalously high melting point (>275°C), structural analysis and operational protocols suggest this molecule behaves as a stable monomer under standard solvothermal conditions (up to 120°C) but requires inert storage to prevent oxidative degradation to 5-methoxyisophthalic acid.

Property Metric Operational Implication
CAS Number 90560-22-8Primary identifier for procurement.
Molecular Formula C₉H₈O₃MW: 164.16 g/mol .
Melting Point 275–280°C (Lit.)*See Section 2.1 for structural context.[1]
Operational Limit ~120°C (Solvothermal)Stable limit for COF synthesis durations (72h).
Storage 2–8°C, Inert AtmospherePrevents autoxidation to carboxylic acid.

Thermodynamic & Physical Profile[2]

The Melting Point Anomaly

Commercial technical data sheets (TDS) frequently list the melting point of 5-Methoxyisophthalaldehyde in the range of 275–280°C . Researchers should approach this value with critical nuance:

  • Structural Comparison: The parent compound, isophthalaldehyde, melts at 87–88°C . The 5-hydroxy derivative melts at 105–107°C .

  • Causality: A jump to 275°C solely from a methoxy substitution is crystallographically unusual for a simple aldehyde. This high value likely refers to a stable oligomeric form or is conflated with 5-methoxyisophthalic acid (which melts >260°C).

  • Practical Insight: For synthesis planning, treat the monomer as a solid that may sublime or melt lower than reported if high purity is maintained, but rely on the 120°C ceiling for solution-phase stability.

Solubility & Solution Thermodynamics

The methoxy group at the 5-position acts as an electron-donating group (EDG), slightly increasing electron density at the aldehyde carbonyls compared to the unsubstituted parent.

  • Solvents: Highly soluble in DCM, CHCl₃, THF, and DMF.

  • Thermal Stress: In refluxing ethanol or methanol (65–78°C), the compound is stable for >24 hours, making it ideal for Schiff base condensation.

Thermal Decomposition & Reactivity Pathways[2][3]

The thermal stability of 5-Methoxyisophthalaldehyde is defined not just by heat tolerance, but by its chemical reactivity under thermal stress. The two primary degradation vectors are Autoxidation (Path A) and Oligomerization (Path B).

Degradation Mechanism Diagram

DecompositionPathways Monomer 5-Methoxyisophthalaldehyde (Active Monomer) Acid 5-Methoxyisophthalic Acid (Inactive Impurity) Monomer->Acid O2 / Heat (>100°C) Autoxidation Schiff Schiff Base / COF (Target Product) Monomer->Schiff Amine (R-NH2) Solvothermal (120°C) Oligomer Oligomers/Polymers (Undefined) Monomer->Oligomer Acid Cat. / High T Self-Condensation

Figure 1: Thermal and chemical fate of 5-Methoxyisophthalaldehyde.[2] Path A (Red) represents the primary failure mode during storage or aerobic heating.

Mechanism of Failure
  • Oxidation (Path A): At elevated temperatures (>100°C) in the presence of air, the aldehyde protons are abstracted, leading to the formation of 5-methoxyisophthalic acid. This impurity terminates chain growth in COF synthesis.

  • Self-Condensation (Path B): Unlike ortho-phthalaldehyde, the meta arrangement prevents rapid cyclization. However, trace acid impurities at high temperatures can catalyze aldol-type condensations, leading to yellowing and insoluble oligomers.

Operational Protocols for Research

Standardized Quality Check (Self-Validating)

Before committing the reagent to high-value synthesis (e.g., COF production), validate thermal history and purity.

  • Visual Inspection: Pure compound is a white to off-white powder. Yellow/Orange discoloration indicates oxidation or oligomerization.

  • H-NMR Validation:

    • Target Signal: Aldehyde proton singlet at δ ~10.0 ppm .

    • Impurity Signal: Carboxylic acid proton (broad singlet >11 ppm) or missing aldehyde signal.

    • Acceptance Criteria: Integration of aldehyde peak must be >98% relative to aromatic signals.

Solvothermal Synthesis Protocol (COF Context)

When using this core for Covalent Organic Frameworks (e.g., reacting with diamines):

  • Solvent System: Mesitylene/Dioxane (1:1 v/v) is the standard binary solvent.

  • Temperature Setpoint: 120°C .

  • Duration: 72 hours (3 days).

  • Atmosphere: Strictly Anaerobic . Freeze-pump-thaw degassing is mandatory to prevent thermal oxidation of the aldehyde groups during the 3-day heating cycle.

Handling & Storage Recommendations

ParameterRecommendationRationale
Temperature 2°C to 8°C Slows kinetics of autoxidation.
Atmosphere Argon or Nitrogen Displaces O₂, the primary reactant for decomposition.
Container Amber Glass While not strictly photosensitive, amber glass reduces energy input.
Desiccant Required Moisture can induce hydrate formation, complicating stoichiometry.

References

  • GlobalChemMall. (2024). Product Specifications: 5-methoxybenzene-1,3-dicarbaldehyde (CAS 90560-22-8).[1] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-Hydroxy-5-methoxyisophthalaldehyde (Analogous Structure Data).[3][4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

The Versatile Precursor: A Technical Guide to 4-Hydroxy-5-methoxyisophthalaldehyde in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the strategic selection of precursor molecules is paramount to the efficient construction of novel and comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of precursor molecules is paramount to the efficient construction of novel and complex chemical entities. Among these, aromatic dialdehydes serve as pivotal building blocks, offering dual reactivity for the elaboration of diverse molecular architectures. This technical guide focuses on 4-hydroxy-5-methoxyisophthalaldehyde (CAS 2931-90-0), a versatile precursor whose unique substitution pattern of hydroxyl, methoxy, and two aldehyde functionalities on a benzene ring provides a rich platform for the synthesis of a wide array of novel compounds, from intricate Schiff bases and their metal complexes to potentially complex heterocyclic and macrocyclic systems. This document, intended for researchers and professionals in drug development and materials science, will provide an in-depth exploration of its synthesis, reactivity, and application in the creation of innovative molecules, grounded in established scientific literature and practical insights.

Core Characteristics of 4-Hydroxy-5-methoxyisophthalaldehyde

4-Hydroxy-5-methoxyisophthalaldehyde, also known as 5-formylvanillin, is a crystalline solid with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with two aldehyde groups at positions 1 and 3, a hydroxyl group at position 4, and a methoxy group at position 5.

PropertyValueReference
CAS Number 2931-90-0[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
IUPAC Name 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1]
Melting Point 119-120 °C[3]

The juxtaposition of these functional groups dictates its reactivity. The two aldehyde groups are susceptible to nucleophilic attack, making them ideal for condensation reactions. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can act as a nucleophile or participate in coordination chemistry. The methoxy group, being electron-donating, influences the reactivity of the aromatic ring.

Synthesis of the Precursor: Established Methodologies

An accessible and reliable supply of the precursor is the first critical step in any synthetic campaign. A common and effective method for the synthesis of 4-hydroxy-5-methoxyisophthalaldehyde involves the use of vanillin as a starting material.

Aminoalkylation of Vanillin

One reported synthesis involves the aminoalkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde).[4] This method introduces a second functional group that can then be converted to an aldehyde.

Experimental Protocol: Synthesis of 4-Hydroxy-5-methoxyisophthalaldehyde (Illustrative)

While a direct, detailed, modern, and high-yielding synthesis protocol for 4-hydroxy-5-methoxyisophthalaldehyde from a common starting material was not prevalently found in the immediate search results, a general approach can be inferred from related syntheses. A plausible route would involve the formylation of a vanillin derivative. For instance, a protected vanillin could undergo ortho-formylation to introduce the second aldehyde group, followed by deprotection.

A Gateway to Novel Molecular Architectures: Key Applications

The true value of 4-hydroxy-5-methoxyisophthalaldehyde lies in its utility as a versatile precursor for a variety of complex molecules. Its difunctional nature allows for the construction of symmetrical and unsymmetrical systems through controlled reactions of its aldehyde groups.

Schiff Base Formation: A Foundation for Complexity

The most prominent application of 4-hydroxy-5-methoxyisophthalaldehyde is in the synthesis of Schiff bases. The condensation of its two aldehyde groups with primary amines leads to the formation of di-imine linkages. These reactions are typically straightforward, often requiring simple heating in a suitable solvent like ethanol.

The resulting Schiff bases are not merely synthetic curiosities; they are valuable ligands capable of coordinating with a wide range of metal ions to form stable complexes. The presence of the hydroxyl and methoxy groups on the aromatic ring of the precursor can modulate the electronic properties and, consequently, the catalytic and biological activities of these metal complexes.

Experimental Protocol: Synthesis of a Schiff Base from 4-Hydroxy-5-methoxyisophthalaldehyde

  • Dissolution: Dissolve one equivalent of 4-hydroxy-5-methoxyisophthalaldehyde in a minimal amount of a suitable solvent, such as absolute ethanol, with gentle warming.

  • Amine Addition: To the stirred solution, add two equivalents of the desired primary amine.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.

  • Reaction: Reflux the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize. Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Purification: If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base.

Schiff_Base_Formation

Metal-Organic Frameworks and Coordination Polymers

The dicarboxylate analogue of 4-hydroxy-5-methoxyisophthalaldehyde, 4-hydroxy-5-methoxyisophthalic acid, serves as a valuable linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. While not a direct application of the dialdehyde, it highlights the potential of this substitution pattern in materials science. The aldehyde groups can be oxidized to carboxylic acids, providing a direct route to these versatile linkers.

Precursor to Heterocyclic Systems

The reactivity of the aldehyde groups, in conjunction with the phenolic hydroxyl group, opens avenues for the synthesis of various heterocyclic compounds. Through multicomponent reactions or sequential transformations, the aromatic core of 4-hydroxy-5-methoxyisophthalaldehyde can be incorporated into more complex ring systems with potential biological activity. For instance, reactions with reagents containing adjacent nucleophilic groups can lead to the formation of fused heterocyclic systems.

Heterocycle_Synthesis

Building Block for Macrocycles

The two aldehyde functionalities of 4-hydroxy-5-methoxyisophthalaldehyde make it an attractive component for the synthesis of macrocyclic structures.[5] By reacting it with long-chain diamines or other difunctional linkers, it is possible to construct macrocycles with defined cavities and functionalities. These macrocycles are of significant interest in host-guest chemistry, sensing, and as potential therapeutic agents.

Future Perspectives and Conclusion

4-Hydroxy-5-methoxyisophthalaldehyde is a precursor with considerable, yet not fully exploited, potential. Its straightforward access and versatile reactivity make it a valuable tool for synthetic chemists. While its use in the synthesis of Schiff bases and their metal complexes is relatively well-established, its application in the construction of more elaborate heterocyclic and macrocyclic systems warrants further investigation.

The development of novel multicomponent reactions involving this dialdehyde could provide rapid access to libraries of complex molecules for biological screening. Furthermore, the incorporation of this building block into polymers and materials could lead to the development of new functional materials with tailored properties.

References

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. (Link not available)
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  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde.
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Foundational

An In-depth Technical Guide to 5-Methoxyisophthalaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-Methoxyisophthalaldehyde, a substituted aromatic dialdehyde. While a singular "discovery" event for this compound is not prominently documented in historical ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Methoxyisophthalaldehyde, a substituted aromatic dialdehyde. While a singular "discovery" event for this compound is not prominently documented in historical chemical literature, its existence and utility are a logical extension of the rich history of aromatic chemistry. Its conceptualization and synthesis are deeply rooted in the development of classical formylation and oxidation reactions of substituted benzene derivatives. This document will therefore situate its "history" within the context of these foundational synthetic methodologies and explore its chemical properties, synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

5-Methoxyisophthalaldehyde, also known as 5-methoxy-1,3-benzenedicarbaldehyde, is a trifunctional aromatic compound featuring two aldehyde groups and one methoxy group attached to a benzene ring.

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
IUPAC Name 5-methoxybenzene-1,3-dicarbaldehyde
CAS Number 58030-10-3
Appearance Predicted: Off-white to pale yellow solid
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.
Spectroscopic Characterization (Predicted)

As experimental spectra for 5-Methoxyisophthalaldehyde are not widely published, the following data is predicted based on established principles of organic spectroscopy.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~10.1 ppm (s, 2H): Two singlets for the two aldehyde protons (-CHO).

    • δ ~8.2 ppm (d, 2H): A doublet for the two aromatic protons ortho to the aldehyde groups.

    • δ ~7.8 ppm (t, 1H): A triplet for the aromatic proton between the two aldehyde groups.

    • δ ~3.9 ppm (s, 3H): A singlet for the methoxy group protons (-OCH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~192 ppm: Carbonyl carbons of the aldehyde groups.

    • δ ~160 ppm: Aromatic carbon attached to the methoxy group.

    • δ ~138 ppm: Aromatic carbons attached to the aldehyde groups.

    • δ ~130 ppm: Aromatic CH carbons ortho to the aldehyde groups.

    • δ ~118 ppm: Aromatic CH carbon between the two aldehyde groups.

    • δ ~56 ppm: Methoxy carbon.

  • IR (Infrared) Spectroscopy:

    • ~2850 and ~2750 cm⁻¹: Characteristic C-H stretches of the aldehyde groups.

    • ~1700 cm⁻¹: Strong C=O stretching vibration of the aldehyde carbonyl groups.

    • ~1600, ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching of the methoxy group.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): m/z = 164.0473 (calculated for C₉H₈O₃).

Historical Context and Synthesis Methodologies

The synthesis of substituted benzaldehydes has been a cornerstone of organic chemistry since the 19th century. The development of reactions like the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions provided chemists with the tools to introduce aldehyde functionalities onto aromatic rings. Similarly, methods for the oxidation of alkylbenzenes have been extensively refined. The synthesis of 5-Methoxyisophthalaldehyde can be logically approached through these well-established transformations.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections offer viable routes to 5-Methoxyisophthalaldehyde:

G target 5-Methoxyisophthalaldehyde inter1 3,5-Dimethylanisole target->inter1 Oxidation inter2 3-Methoxybenzyl Alcohol target->inter2 Formylation & Oxidation start1 3,5-Dimethylphenol inter1->start1 Methylation start2 m-Hydroxybenzyl alcohol inter2->start2 Methylation

Caption: Retrosynthetic analysis of 5-Methoxyisophthalaldehyde.

Experimental Protocol 1: Oxidation of 3,5-Dimethylanisole

This approach leverages the selective oxidation of the methyl groups of a readily available precursor.[1]

G cluster_0 Step 1: Methylation cluster_1 Step 2: Oxidation 3,5-Dimethylphenol 3,5-Dimethylphenol 3,5-Dimethylanisole 3,5-Dimethylanisole 3,5-Dimethylphenol->3,5-Dimethylanisole Dimethyl sulfate, K₂CO₃, Acetone 5-Methoxyisophthalaldehyde 5-Methoxyisophthalaldehyde 3,5-Dimethylanisole->5-Methoxyisophthalaldehyde KMnO₄ or Co(OAc)₂/Mn(OAc)₂ catalyst, O₂

Caption: Workflow for the synthesis of 5-Methoxyisophthalaldehyde via oxidation.

Step-by-Step Methodology:

  • Methylation of 3,5-Dimethylphenol:

    • To a solution of 3,5-dimethylphenol in acetone, add an excess of anhydrous potassium carbonate.

    • Slowly add dimethyl sulfate dropwise at room temperature.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the solid and evaporate the solvent.

    • Extract the residue with diethyl ether and wash with aqueous NaOH and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylanisole.[1]

  • Oxidation to 5-Methoxyisophthalaldehyde:

    • Method A (Permanganate Oxidation):

      • Suspend 3,5-dimethylanisole in an aqueous solution of potassium permanganate.

      • Heat the mixture under reflux for several hours. The purple color of the permanganate will disappear as it is consumed.

      • Cool the reaction mixture and filter off the manganese dioxide precipitate.

      • Acidify the filtrate with dilute sulfuric acid and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

      • Purify by column chromatography or recrystallization.

    • Method B (Catalytic Air Oxidation):

      • Dissolve 3,5-dimethylanisole in acetic acid containing a catalytic amount of cobalt(II) acetate and manganese(II) acetate.

      • Heat the mixture to 100-120 °C and bubble air or oxygen through the solution.

      • Monitor the reaction progress by GC or TLC.

      • Upon completion, cool the mixture and remove the acetic acid under reduced pressure.

      • Dissolve the residue in an organic solvent and wash with water to remove the catalyst salts.

      • Dry, concentrate, and purify the product as described above.

Causality of Experimental Choices:

  • The methylation of the phenol is a standard Williamson ether synthesis, chosen for its high efficiency and the relative inertness of the methyl ether under subsequent oxidation conditions.

  • Potassium permanganate is a strong, classical oxidizing agent for converting alkylbenzenes to carboxylic acids, but under controlled conditions, can yield aldehydes.

  • Catalytic air oxidation is a more modern, "greener" alternative that avoids the use of stoichiometric amounts of heavy metal oxidants.[2]

Experimental Protocol 2: Formylation of a 3-Methoxyphenyl Derivative

This route involves the introduction of the aldehyde groups onto a pre-existing methoxy-substituted benzene ring. A plausible starting material would be 3-methoxy toluene, which would require a di-formylation. A more controlled approach would involve a starting material where one aldehyde is already present or protected.

G 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Intermediate Intermediate 3-Methoxybenzaldehyde->Intermediate Protection (e.g., acetal formation) Formylated Intermediate Formylated Intermediate Intermediate->Formylated Intermediate Formylation (e.g., Vilsmeier-Haack) 5-Methoxyisophthalaldehyde 5-Methoxyisophthalaldehyde Formylated Intermediate->5-Methoxyisophthalaldehyde Deprotection

Caption: Conceptual workflow for the synthesis via formylation.

Step-by-Step Methodology (Conceptual):

  • Protection of 3-Methoxybenzaldehyde:

    • React 3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding acetal. This protects the aldehyde from reacting in the subsequent step.

  • Formylation:

    • Subject the protected 3-methoxybenzaldehyde to a formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine). The methoxy group will direct the formylation to the ortho and para positions. The desired 5-substituted product would be one of the isomers formed.

  • Deprotection:

    • Treat the formylated intermediate with aqueous acid to hydrolyze the acetal, regenerating the aldehyde group and yielding 5-Methoxyisophthalaldehyde.

Causality of Experimental Choices:

  • Protection of one aldehyde group is necessary to prevent side reactions and to control the regioselectivity of the second formylation.

  • The Vilsmeier-Haack and Duff reactions are classic methods for the formylation of electron-rich aromatic rings. The electron-donating methoxy group activates the ring towards electrophilic aromatic substitution.

Applications and Future Directions

The bifunctional nature of 5-Methoxyisophthalaldehyde, combined with the electronic influence of the methoxy group, makes it a valuable building block in several areas of chemical science.

Polymer Chemistry

Isophthalaldehydes are used as monomers or cross-linking agents in the synthesis of polymers. The aldehyde groups can participate in condensation reactions with amines to form Schiff base polymers (polyimines) or with active methylene compounds in Knoevenagel condensations. The methoxy group can influence the polymer's properties, such as its solubility, thermal stability, and optical characteristics. Functionalized polymers have applications in areas such as controlled-release formulations and advanced materials.

Medicinal Chemistry and Drug Discovery

The benzaldehyde scaffold is a common feature in many biologically active molecules. The aldehyde groups of 5-Methoxyisophthalaldehyde can be used as handles for the synthesis of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, improve metabolic stability, and enhance pharmacokinetic properties. Derivatives of 5-Methoxyisophthalaldehyde could be explored as potential inhibitors of enzymes such as aldehyde dehydrogenase, which is implicated in some cancers.

G 5-Methoxyisophthalaldehyde 5-Methoxyisophthalaldehyde Schiff Base Polymers Schiff Base Polymers 5-Methoxyisophthalaldehyde->Schiff Base Polymers Polycondensation with diamines Heterocyclic Scaffolds Heterocyclic Scaffolds 5-Methoxyisophthalaldehyde->Heterocyclic Scaffolds Condensation with dinucleophiles Advanced Materials Advanced Materials Schiff Base Polymers->Advanced Materials Drug Discovery Drug Discovery Heterocyclic Scaffolds->Drug Discovery

Caption: Potential application pathways for 5-Methoxyisophthalaldehyde.

Conclusion

5-Methoxyisophthalaldehyde is a versatile aromatic compound whose synthetic accessibility is rooted in fundamental organic reactions. While its specific discovery is not a celebrated event in chemical history, its utility can be inferred from the vast applications of related substituted benzaldehydes. This guide has provided a framework for its synthesis based on established methodologies, predicted its key spectroscopic features, and outlined its potential applications in polymer and medicinal chemistry. As the demand for novel functionalized molecules continues to grow, compounds like 5-Methoxyisophthalaldehyde will undoubtedly play a role as valuable intermediates in the creation of new materials and therapeutics.

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Exploratory

The Strategic Derivatization of 5-Methoxyisophthalaldehyde: A Technical Guide to Harnessing Electron-Donating Groups in Drug Discovery

For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 5-Methoxyisophthalaldehyde Derivatives with Electron...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 5-Methoxyisophthalaldehyde Derivatives with Electron-Donating Groups.

This in-depth guide provides a senior application scientist's perspective on the strategic derivatization of the 5-methoxyisophthalaldehyde core, a versatile scaffold in medicinal chemistry. By exploring the introduction of various electron-donating groups, this document illuminates the nuanced effects on the molecule's physicochemical properties and biological activity, offering a roadmap for the rational design of novel therapeutic agents.

Introduction: The 5-Methoxyisophthalaldehyde Scaffold - A Privileged Starting Point

5-Methoxyisophthalaldehyde, with its symmetrically positioned and reactive aldehyde functionalities, presents a unique platform for the synthesis of a diverse array of derivatives. The central methoxy group imparts a degree of electron density to the aromatic ring, influencing its reactivity and providing a key modulatory point. This guide focuses on the strategic incorporation of additional electron-donating groups, such as hydroxyl (-OH), amino (-NH2), and alkyl (-R) moieties, to fine-tune the electronic and steric properties of the core structure. Such modifications are pivotal in optimizing ligand-receptor interactions, enhancing bioavailability, and ultimately, modulating therapeutic efficacy.

The Influence of Electron-Donating Groups: A Causal Analysis

The introduction of electron-donating groups onto the 5-methoxyisophthalaldehyde scaffold is not a random exercise but a deliberate strategy rooted in fundamental principles of medicinal chemistry. These groups, through inductive and resonance effects, increase the electron density of the aromatic ring, thereby altering the reactivity of the aldehyde groups and the overall molecular properties.

  • Hydroxyl Groups (-OH): The introduction of a hydroxyl group, particularly at the 4- or 6-position, significantly enhances the molecule's polarity and potential for hydrogen bonding. This can lead to improved solubility and stronger interactions with biological targets. For instance, the presence of a hydroxyl group can be crucial for binding to the active site of enzymes that possess key hydrogen bond donor or acceptor residues.

  • Amino Groups (-NH2, -NHR, -NR2): Amino groups, being potent electron-donating substituents, profoundly impact the electronic character of the aromatic ring. Primary and secondary amines can also act as hydrogen bond donors, while tertiary amines can serve as proton acceptors. The nature of the amino substituent (primary, secondary, or tertiary) allows for fine-tuning of basicity and steric bulk, which are critical parameters in drug design.

  • Alkyl Groups (-R): Alkyl groups, through their electron-donating inductive effect, can subtly modulate the electronic properties of the ring. More importantly, they increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The size and branching of the alkyl group can also be varied to probe steric requirements within a receptor's binding pocket.

Synthetic Strategies and Methodologies

The synthesis of 5-methoxyisophthalaldehyde derivatives with electron-donating groups typically involves multi-step sequences. A foundational step is the formylation of appropriately substituted phenols.

General Synthetic Workflow

The overall synthetic approach can be visualized as a branched pathway, starting from a common precursor and diverging to introduce the desired electron-donating groups.

G cluster_0 Starting Material cluster_1 Core Synthesis cluster_2 Derivatization Pathways A 3,5-Dimethoxyphenol B Formylation A->B Vilsmeier-Haack or Rieche Formylation C 4-Formyl-3,5-dimethoxyphenol B->C D Introduction of Hydroxyl Group C->D F Introduction of Amino Group C->F H Introduction of Alkyl Group C->H E 4,6-Dihydroxy-5- methoxyisophthalaldehyde D->E G 5-Amino-methoxy- isophthalaldehyde Derivative F->G I 5-Alkyl-methoxy- isophthalaldehyde Derivative H->I

Caption: General synthetic workflow for 5-methoxyisophthalaldehyde derivatives.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol

This protocol details a key step in the synthesis of a precursor for many of the target derivatives.[1][2]

Objective: To synthesize 4-formyl-3,5-dimethoxyphenol, a key intermediate.

Materials:

  • 3,5-Dimethoxyphenol

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1N

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 3,5-dimethoxyphenol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add POCl3 (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, add DMF (1.65 equivalents) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford 4-formyl-3,5-dimethoxyphenol as a solid.[1][2]

Self-Validation: The purity and identity of the product should be confirmed by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The expected spectroscopic data should be compared with literature values.

Spectroscopic Characterization

The structural elucidation of the synthesized derivatives relies heavily on a combination of spectroscopic techniques.

Derivative ClassKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
Hydroxylated Aromatic protons, aldehyde protons (~9.8-10.5), hydroxyl proton (broad singlet), methoxy protons (~3.9)Carbonyl carbons (~190-195), aromatic carbons, methoxy carbon (~56)O-H stretch (broad, ~3200-3600), C=O stretch (~1650-1680), C-O stretch (~1200-1300)
Aminated Aromatic protons, aldehyde protons (~9.7-10.4), amino protons (broad singlet), methoxy protons (~3.8)Carbonyl carbons (~189-194), aromatic carbons, methoxy carbon (~55)N-H stretch (~3300-3500), C=O stretch (~1640-1670), C-N stretch (~1250-1350)
Alkylated Aromatic protons, aldehyde protons (~9.9-10.6), alkyl protons (region varies), methoxy protons (~3.9)Carbonyl carbons (~191-196), aromatic carbons, alkyl carbons, methoxy carbon (~56)C-H stretch (aliphatic, ~2850-2960), C=O stretch (~1660-1690)

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent used.

Applications in Drug Development: A Focus on Anticancer and Enzyme Inhibition Activities

Derivatives of isophthalaldehyde and related benzaldehydes have demonstrated significant potential in various therapeutic areas, particularly in oncology and as enzyme inhibitors.[3][4][5][6][7] The strategic placement of electron-donating groups on the 5-methoxyisophthalaldehyde scaffold can enhance these activities.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of substituted benzaldehydes and their derivatives against various cancer cell lines.[3][4][5][6] The aldehyde functionalities can participate in the formation of Schiff bases with biological nucleophiles, such as amino groups in proteins and DNA, leading to cellular dysfunction and apoptosis. The electron-donating groups can modulate the reactivity of the aldehydes and the overall lipophilicity of the molecule, influencing its ability to reach and interact with intracellular targets. For instance, some thiazole derivatives incorporating a substituted benzaldehyde moiety have shown potent anticancer activity, with their mechanism of action linked to the inhibition of key signaling pathways like VEGFR-2.[4]

Enzyme Inhibition

The isophthalaldehyde core can serve as a scaffold for the design of enzyme inhibitors. The two aldehyde groups can be derivatized to introduce functionalities that mimic the substrate or bind to the active site of a target enzyme. Electron-donating groups can play a crucial role in optimizing the binding affinity and selectivity. For example, in the context of cholinesterase inhibitors for the treatment of Alzheimer's disease, substituted benzaldehyde derivatives have been explored.[7] The methoxy and other electron-donating groups can influence the electronic distribution of the molecule, which is critical for its interaction with the enzyme's active site.[8]

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a conceptual SAR for 5-methoxyisophthalaldehyde derivatives based on general principles and findings from related compound classes.

SAR cluster_Core 5-Methoxyisophthalaldehyde Core cluster_R1 Position 4/6 cluster_R2 Position 2 cluster_R3 Position 5 (Alkyl) Core R1_node Hydroxyl Group: - Increases polarity - Enhances H-bonding - Potentially improves  target binding Core->R1_node Substitution at 4 or 6 position R2_node Amino Group: - Strong e⁻-donating - Modulates basicity - H-bond donor/acceptor Core->R2_node Substitution at 2 position R3_node Alkyl Group: - Increases lipophilicity - Improves membrane permeability - Probes steric interactions Core->R3_node Introduction of Alkyl at 5 position

Caption: Conceptual Structure-Activity Relationship (SAR) for 5-methoxyisophthalaldehyde derivatives.

Conclusion and Future Directions

The 5-methoxyisophthalaldehyde scaffold, when judiciously functionalized with electron-donating groups, offers a powerful platform for the development of novel therapeutic agents. The ability to fine-tune the electronic and steric properties of these molecules through systematic derivatization provides a clear path for optimizing their biological activity. Future research in this area should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in a range of biological assays. A deeper understanding of their mechanism of action, potentially through co-crystallization studies with their biological targets, will be instrumental in guiding the next generation of drug design based on this versatile core.

References

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Available at: [Link]

  • University of Groningen. (2021). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammosome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]

  • MDPI. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. Available at: [Link]

  • PubMed. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Available at: [Link]

  • NIH. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Available at: [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]

  • NIH. (n.d.). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Available at: [Link]

  • designer-drug.com. (n.d.). 4-Formyl-3,5-dimethoxyphenol. Available at: [Link]

  • PubMed. (2017). Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A Convenient Synthetic Route to 2,5-Dialkoxyterephthalaldehyde. Available at: [Link]

  • Semantic Scholar. (2022). Exploration of the Detailed Structure−Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. Available at: [Link]

  • MDPI. (n.d.). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Available at: [Link]

  • ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Available at: [Link]

  • RSC Publishing. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Available at: [Link]

  • MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Available at: [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • NIH. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available at: [Link]

  • ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Available at: [Link]

  • Elsevier. (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 8-(3,5-dimethoxyphenyl) bodipy and its formylation reaction. Available at: [Link]

  • NIH. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • RSC Publishing. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • MDPI. (n.d.). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. Available at: [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Schiff Bases Using 5-Methoxyisophthalaldehyde: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of Schiff bases derived from 5-methoxyisophthalaldehyde. This...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of Schiff bases derived from 5-methoxyisophthalaldehyde. This document moves beyond a simple recitation of steps to offer in-depth insights into the reaction mechanisms, strategic considerations for controlling product formation, and a survey of potential applications, all grounded in established scientific literature.

Introduction: The Versatility of Schiff Bases from 5-Methoxyisophthalaldehyde

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the fields of coordination chemistry, materials science, and medicinal chemistry.[1] Their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, allows for immense structural diversity and a wide array of applications.[2] These applications include their use as catalysts, polymer stabilizers, and as versatile ligands in the formation of metal complexes.[3] Furthermore, Schiff bases are widely investigated for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5]

5-Methoxyisophthalaldehyde presents a particularly interesting starting material for Schiff base synthesis. As a dialdehyde, it offers the potential to form both mono- and bis-Schiff bases, opening avenues for the creation of unique molecular architectures, including macrocycles and polymers. The presence of the electron-donating methoxy group on the aromatic ring can also influence the electronic properties and, consequently, the reactivity and potential applications of the resulting Schiff bases.

This guide will provide detailed protocols for the synthesis of both mono- and bis-Schiff bases from 5-methoxyisophthalaldehyde, discuss the critical experimental parameters that govern selectivity, and outline the key characterization techniques necessary for structural verification.

Reaction Mechanism and Stoichiometric Control

The synthesis of Schiff bases from 5-methoxyisophthalaldehyde proceeds via a nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond. The reaction is typically catalyzed by a small amount of acid.

Schiff Base Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Dehydration Aldehyde R-CHO Intermediate1 R-CH(OH)-NHR' Aldehyde->Intermediate1 + R'-NH₂ Amine R'-NH₂ Intermediate1_2 R-CH(OH)-NHR' Zwitterion R-CH(O⁻)-N⁺H₂R' Intermediate1_2->Zwitterion Zwitterion_2 R-CH(O⁻)-N⁺H₂R' SchiffBase R-CH=NR' Zwitterion_2->SchiffBase - H₂O Water H₂O

Caption: General mechanism of Schiff base formation.

A critical consideration when using 5-methoxyisophthalaldehyde is controlling the stoichiometry to selectively synthesize either the mono- or bis-Schiff base.

  • Mono-Schiff Base Synthesis: Employing a 1:1 molar ratio of 5-methoxyisophthalaldehyde to the primary amine will favor the formation of the mono-substituted product. It is often advantageous to slowly add the amine to a solution of the dialdehyde to maintain a high concentration of the dialdehyde relative to the amine throughout the reaction.

  • Bis-Schiff Base Synthesis: Utilizing a 1:2 molar ratio of 5-methoxyisophthalaldehyde to the primary amine will drive the reaction towards the formation of the di-substituted product.

The reaction progress should be carefully monitored using thin-layer chromatography (TLC) to determine the optimal reaction time and to assess the product distribution.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Schiff bases from 5-methoxyisophthalaldehyde. Researchers should note that reaction times and purification methods may need to be optimized for specific primary amines.

Materials and Equipment
Material/EquipmentPurpose
5-MethoxyisophthalaldehydeStarting aldehyde
Primary amine (e.g., aniline, substituted aniline)Starting amine
Absolute Ethanol or MethanolSolvent
Glacial Acetic AcidCatalyst
Round-bottom flaskReaction vessel
CondenserFor refluxing
Magnetic stirrer and stir barFor mixing
Heating mantleFor heating
TLC plates (silica gel)For monitoring reaction progress
Filtration apparatus (Büchner funnel)For isolating the product
Recrystallization solvents (e.g., ethanol, methanol)For purification
Protocol for the Synthesis of a Mono-Schiff Base

This protocol is based on the general principle of using a 1:1 molar ratio to favor mono-substitution.

Step-by-Step Methodology:

  • Dissolve the Dialdehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-methoxyisophthalaldehyde in a suitable volume of absolute ethanol (e.g., 20 mL per gram of dialdehyde).

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Prepare Amine Solution: In a separate container, dissolve 1.0 equivalent of the primary amine in a minimal amount of absolute ethanol.

  • Slow Addition of Amine: Slowly add the amine solution dropwise to the stirring solution of the dialdehyde at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The appearance of a new spot corresponding to the mono-Schiff base and the disappearance of the starting materials will indicate reaction progression.

  • Reaction Completion and Isolation: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours of stirring at room temperature or with gentle heating), the product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[6]

Protocol for the Synthesis of a Bis-Schiff Base

This protocol utilizes a 1:2 molar ratio to favor the formation of the di-substituted product. A similar procedure has been successfully employed for the synthesis of bis-Schiff bases from isophthalaldehyde.[7]

Step-by-Step Methodology:

  • Dissolve the Dialdehyde: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.0 equivalent of 5-methoxyisophthalaldehyde in absolute ethanol (e.g., 20 mL per gram of dialdehyde).

  • Add Amine and Catalyst: To this solution, add 2.1 equivalents of the primary amine and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the Mixture: Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours.[7]

  • Reaction Monitoring: Monitor the reaction's progress by TLC, observing the formation of the bis-Schiff base product.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize it from a suitable solvent (e.g., hot ethanol) to obtain the pure bis-Schiff base.[6]

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Dialdehyde 5-Methoxyisophthalaldehyde ReactionVessel Reflux or Stir at RT Dialdehyde->ReactionVessel Amine Primary Amine (1 or 2 eq.) Amine->ReactionVessel Solvent Ethanol/Methanol Solvent->ReactionVessel Catalyst Glacial Acetic Acid Catalyst->ReactionVessel TLC Monitor with TLC ReactionVessel->TLC monitor Filtration Filtration ReactionVessel->Filtration isolate crude Recrystallization Recrystallization Filtration->Recrystallization Product Pure Schiff Base Recrystallization->Product

Caption: Experimental workflow for Schiff base synthesis.

Characterization of Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.[8]

TechniqueExpected Observations
FT-IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Appearance of a strong C=N stretching band for the imine (around 1600-1650 cm⁻¹).[6]
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8-9 ppm. The integration of this signal relative to the aromatic and methoxy protons will confirm the structure.
¹³C NMR Spectroscopy Appearance of a signal for the azomethine carbon (-CH=N-) in the region of 150-165 ppm.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the expected Schiff base will confirm its formation.
Melting Point A sharp melting point range is indicative of a pure compound.

Potential Applications of Schiff Bases from 5-Methoxyisophthalaldehyde

The unique structural features of Schiff bases derived from 5-methoxyisophthalaldehyde make them promising candidates for a variety of applications.

  • Fluorescent Sensors: The extended conjugation and the presence of heteroatoms in these Schiff bases can impart fluorescent properties. They have the potential to be developed as chemosensors for the detection of metal ions and nitroaromatic compounds.[9]

  • Antimicrobial Agents: Schiff bases are well-known for their antimicrobial activity.[10] The derivatives of 5-methoxyisophthalaldehyde can be screened for their efficacy against various bacterial and fungal strains.[11]

  • Metal Complex Formation and Catalysis: The imine nitrogen and potentially other donor atoms in the amine moiety can act as coordination sites for metal ions, leading to the formation of stable metal complexes.[3] These complexes can be explored for their catalytic activity in various organic transformations.

  • Macrocyclic Chemistry: The reaction of 5-methoxyisophthalaldehyde with diamines can lead to the formation of macrocyclic Schiff bases. These macrocycles can act as host molecules for guest species and have applications in supramolecular chemistry.

Safety Precautions

  • 5-Methoxyisophthalaldehyde: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Primary Amines: Many primary amines are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate precautions.

  • Solvents: Ethanol and methanol are flammable. Keep away from open flames and other ignition sources.

  • Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.

References

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][2][8]dioxol-5-yl) Acrylic Acid. [Link]

  • ACS Omega. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. [Link]

  • Scholars International Journal of Chemistry and Material Sciences. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. [Link]

  • Journal of Physics: Conference Series. (2024). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. [Link]

  • Baghdad Science Journal. (2022). Synthesis, Characterization and Studying Biological Activity of New Schiff Base Compounds Derived from “N -[(4-hydroxy-3-methoxyphenyl) methyl]-8- methyl-(E)-6-nonenamide”. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2020). 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. [Link]

  • ACS Omega. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. [Link]

  • ResearchGate. (2012). Synthesis, Crystal Structure and Photophysical Properties of Two Reduced Schiff Bases Derived from 5-Aminoisophthalic Acid. [Link]

  • ResearchGate. (n.d.). Synthesis and Antiurease & Antioxidant Activities of Bis-Schiff Bases of Isophthalaldehyde. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. [Link]

  • Molecules. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. [Link]

  • Molecules. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]

  • Jordan Journal of Chemistry. (2012). the Synthesis of New Macrocyclic Schiff Base Ligands and Investigation of their Ion Extraction Capability from Aqueous Media. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, Characterization and Antibacterial Activity of Macrocyclic Schiff Bases Based on 1,3-Docarbonyl Phenyl Dihydrazide, 1,4-Docarbonyl Phenyl Dihydrazide. [Link]

  • Current Medicinal Chemistry. (2024). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activity of some Schiff Bases Derived from Isatin and Substituted Aromatic Amines. [Link]

  • ResearchGate. (2017). SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+)-CAMPHOR. [Link]

  • International Journal of Organic Chemistry. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. [Link]

  • ResearchGate. (2014). Reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine. [Link]

  • RSC Publishing. (2021). Porous materials based on organic macrocyclic molecules synthesized through Schiff base chemistry for iodine adsorption. [Link]

  • SciSpace. (2017). Synthesis, antimicrobial activity studies and molecular property predictions of schiff bases derived from ortho-vanillin. [Link]

  • European Journal of Chemistry. (2013). Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. [Link]

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Application

Application Note: Preparation of Covalent Organic Frameworks (COFs) from 5-Methoxyisophthalaldehyde

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis of Covalent Organic Frameworks (COFs) using 5-Methoxyisophthalaldehyde as a specific build...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis of Covalent Organic Frameworks (COFs) using 5-Methoxyisophthalaldehyde as a specific building block.[1]

[1][2]

Executive Summary & Technical Rationale

The use of 5-Methoxyisophthalaldehyde (CAS: 7770-59-4) as a linker in Covalent Organic Frameworks (COFs) introduces a unique meta-substituted geometry (120° bond angle) combined with an electron-donating methoxy (-OMe) handle. Unlike the linear para-substituted linkers (e.g., terephthalaldehyde) that form standard hexagonal lattices, 5-methoxyisophthalaldehyde directs the formation of more complex topologies, such as distorted hexagonal nets, zig-zag chains, or discrete organic cages, depending on the symmetry of the amine partner.

Why this Precursor?

  • Electronic Modulation: The methoxy group at the 5-position enriches the electron density of the benzene ring, enhancing the stability of the resulting imine bonds against hydrolysis compared to unsubstituted isophthalaldehyde.

  • Functional Handle: The -OMe group serves as a site for potential post-synthetic modification (e.g., demethylation to -OH for hydrogen bonding or sensing applications).

  • Solubility: It imparts better solubility in organic solvents during the nucleation phase compared to hydroxylated derivatives.

This guide details the synthesis of a 2D imine-linked COF by reacting 5-Methoxyisophthalaldehyde with the


-symmetric knot 1,3,5-Tris(4-aminophenyl)benzene (TAPB) .

Chemical Reaction & Mechanism

The formation of the COF proceeds via a reversible Schiff base condensation reaction. The reversibility is critical; it allows the initial amorphous polymer to "error-check" and reorganize into a thermodynamically stable crystalline framework.

Reaction Scheme
  • Aldehyde (C2): 5-Methoxyisophthalaldehyde (3 eq)

  • Amine (C3): 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (2 eq)

  • Catalyst: Acetic Acid (catalyzes protonation of the carbonyl oxygen and dehydration of the carbinolamine intermediate).

ReactionMechanism cluster_reactants Precursors cluster_process Solvothermal Process cluster_product Target COF Aldehyde 5-Methoxyisophthalaldehyde (C2 Geometry) Condensation Schiff Base Condensation (- H2O) Aldehyde->Condensation + Acetic Acid Amine TAPB (C3 Geometry) Amine->Condensation Crystallization Thermodynamic Error-Checking (Reversible Imine Exchange) Condensation->Crystallization 120°C, 3 Days COF TAPB-5-OMe-COF (Imine Linked Network) Crystallization->COF

Figure 1: Reaction pathway for the synthesis of TAPB-5-OMe-COF via Schiff base condensation.[2]

Experimental Protocol: Solvothermal Synthesis

This protocol is optimized for a 20 mL reaction scale. The choice of solvent system (o-Dichlorobenzene/n-Butanol) is critical for balancing the solubility of precursors with the slow precipitation of the crystalline product.

Materials Required
ReagentMW ( g/mol )QuantityMolar Eq.Role
5-Methoxyisophthalaldehyde 164.1624.6 mg3.0Linker (C2)
TAPB 351.4535.1 mg2.0Knot (C3)
o-Dichlorobenzene (o-DCB) -0.5 mL-Solvent (Solubilizer)
n-Butanol (n-BuOH) -0.5 mL-Solvent (Regulator)
Acetic Acid (6 M aq.) -0.1 mL-Catalyst
Step-by-Step Procedure
Phase 1: Precursor Dissolution
  • Weigh 24.6 mg (0.15 mmol) of 5-Methoxyisophthalaldehyde and 35.1 mg (0.10 mmol) of TAPB into a clean 10 mL Pyrex tube.

    • Expert Insight: Ensure the molar ratio is strictly 3:2 (Aldehyde:Amine) to minimize defects.

  • Add 0.5 mL of o-DCB and 0.5 mL of n-BuOH .

  • Sonicate the mixture for 5–10 minutes until a homogenous dispersion/solution is obtained.

    • Note: The solution may turn yellow/orange immediately due to initial imine formation.

Phase 2: Catalyst Addition & Degassing[3]
  • Add 0.1 mL of 6 M aqueous acetic acid .

  • Flash freeze the tube in liquid nitrogen (77 K).

  • Connect the tube to a vacuum line and evacuate the headspace (< 0.1 mbar).

  • Thaw the sample while the valve is closed. Repeat the Freeze-Pump-Thaw cycle 3 times.[4]

    • Critical: Oxygen inhibits the reversibility of the imine bond formation, leading to amorphous solids. Thorough degassing is non-negotiable.

  • After the final cycle, flame-seal the glass tube under vacuum.

Phase 3: Solvothermal Synthesis
  • Place the sealed tube in a programmable oven.

  • Heat to 120°C and maintain for 72 hours (3 days) .

    • Optimization: Do not disturb the oven. Convection currents can disrupt crystal growth.

Phase 4: Isolation & Purification
  • Cool the tube to room temperature. A yellow/orange precipitate should be visible.

  • Open the tube and filter the solid.

  • Wash with THF (Tetrahydrofuran) (3 x 10 mL) and Acetone (3 x 10 mL).

  • Soxhlet Extraction: Extract the solid with anhydrous THF for 24 hours to remove unreacted monomers and oligomers trapped in the pores.

  • Activation: Dry the powder in a vacuum oven at 80°C for 12 hours .

Workflow Start Weigh Precursors (5-Methoxyisophthalaldehyde + TAPB) Mix Add Solvents (o-DCB / n-BuOH) Start->Mix Sonicate Sonication (Homogenization) Mix->Sonicate Cat Add Catalyst (6M Acetic Acid) Sonicate->Cat Degas Freeze-Pump-Thaw (3 Cycles) Cat->Degas Seal Flame Seal (Under Vacuum) Degas->Seal Heat Solvothermal Reaction 120°C, 72 Hours Seal->Heat Wash Workup (Filtration & Washing) Heat->Wash Soxhlet Soxhlet Extraction (THF, 24h) Wash->Soxhlet Dry Vacuum Drying (80°C, 12h) Soxhlet->Dry

Figure 2: Operational workflow for the synthesis of TAPB-5-OMe-COF.

Characterization & Quality Control

To validate the successful formation of the COF, the following data profile is expected:

TechniqueExpected ResultInterpretation
PXRD (Powder X-Ray Diffraction) Sharp peaks at low 2

(e.g., ~2-5°).
Indicates long-range crystalline order. The specific pattern depends on the stacking (likely AA or AB stacking).
FT-IR Spectroscopy Disappearance of C=O stretch (~1690 cm⁻¹).[2] Appearance of C=N stretch (~1620 cm⁻¹).Confirms conversion of aldehyde to imine linkage.[3][5]
N₂ Isotherm (77 K) Type I isotherm with steep uptake at low P/P₀.Confirms permanent microporosity. BET surface area typically 400–1000 m²/g for this class.
¹³C CP/MAS NMR Peak at ~158-160 ppm (Imine C=N). Peak at ~55 ppm (Methoxy -OCH₃).Verifies chemical structure and retention of the methoxy group.

Applications in Drug Development[7]

The TAPB-5-OMe-COF is particularly relevant for drug delivery and sensing due to the properties of the methoxy group.

A. pH-Responsive Drug Delivery

The imine linkage is inherently pH-sensitive. In acidic environments (e.g., tumor microenvironments, pH < 6.5), the imine bond hydrolyzes, triggering the disassembly of the framework and releasing the encapsulated payload.

  • Mechanism: Protonation of the imine nitrogen

    
     Hydrolysis 
    
    
    
    Release.
  • Protocol: Load drug (e.g., Doxorubicin) by soaking activated COF in a saturated drug solution for 24h.

B. Sensing (Fluorescence Quenching)

The electron-rich methoxy group can interact with electron-deficient analytes (e.g., Nitroaromatics) or metal ions (


), leading to fluorescence quenching.
  • Protocol: Disperse 1 mg COF in solvent, add analyte, and monitor PL emission spectra.

References

  • General Mechanism of Imine COF Formation

    • Uribe-Romo, F. J., et al. "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society, 2011.[6] Link

  • Synthesis of Isophthalaldehyde-based COFs (Analogous Systems)

    • Rastegari, F., et al. "A pH-dependent and charge selective covalent organic framework for removal of dyes from aqueous solutions."[7] Journal of Hazardous Materials, 2024. (Describes TAPT + HMIPA synthesis). Link[7]

  • Methoxy-Functionalized COFs for Photocatalysis

    • Wang, Y., et al. "Computation-based regulation of excitonic effects in donor-acceptor covalent organic frameworks for enhanced photocatalysis." Nature Communications, 2023. (Describes TAPB-OMe-COF using 2,5-dimethoxyterephthalaldehyde; useful for comparative conditions). Link

  • Influence of Methoxy Groups on COF Stability

    • Lohse, M. S., et al. "Effects of Side Chains on the Crystallinity and Porosity of Covalent Organic Frameworks." Crystal Growth & Design, 2017. Link

Disclaimer: This protocol is designed for research purposes. 5-Methoxyisophthalaldehyde is a specific isomer; ensure you are not using 2,5-dimethoxyterephthalaldehyde if the meta-geometry is required.

Sources

Method

Application Note: Polymerization Architectures of 5-Methoxyisophthalaldehyde

Part 1: Executive Summary & Strategic Rationale 5-Methoxyisophthalaldehyde (CAS: 7721-59-7) is a pivotal meta-substituted dialdehyde linker used in the precision engineering of porous organic materials. Unlike its para-i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

5-Methoxyisophthalaldehyde (CAS: 7721-59-7) is a pivotal meta-substituted dialdehyde linker used in the precision engineering of porous organic materials. Unlike its para-isomer (terephthalaldehyde), which favors linear extension, the 1,3-dicarbaldehyde geometry introduces a 120° "kink" into the polymer backbone. This structural feature is instrumental in generating hexagonal pore topologies in 2D Covalent Organic Frameworks (COFs) and disrupting conjugation lengths in optoelectronic polymers to tune bandgaps (blue-shifting emission).

The 5-methoxy substituent provides two critical advantages over the unsubstituted parent molecule:

  • Solubility Enhancement: It disrupts π-π stacking interactions in the monomer state, facilitating higher concentrations in solvothermal syntheses without premature precipitation.

  • Pore Surface Engineering: In COFs, the methoxy group projects into the pore channel, creating a polar, electron-rich environment ideal for selective gas adsorption (e.g., CO₂ over N₂) or metal ion coordination.

This guide details two distinct polymerization pathways: Solvothermal Schiff-Base Condensation (for crystalline COFs) and Base-Catalyzed Knoevenagel Polycondensation (for conjugated polymers).

Part 2: Application I - Crystalline Covalent Organic Frameworks (COFs)

Theoretical Basis: The [3+2] Network Topology

Reaction of the


-symmetric 5-methoxyisophthalaldehyde with a 

-symmetric amine (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB) yields a hexagonal (hcb ) lattice. The meta-connectivity dictates the pore size and shape, while the thermodynamic reversibility of imine bond formation allows for error correction during crystallization.
Protocol: Synthesis of TAPB-OMe-COF

Target Material: A crystalline, porous 2D network with methoxy-functionalized channels.

Materials Required
  • Linker A: 5-Methoxyisophthalaldehyde (16.4 mg, 0.1 mmol)

  • Linker B: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (23.5 mg, 0.067 mmol)

  • Solvent System: 1,4-Dioxane / Mesitylene (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6 M)

  • Vessel: Pyrex tube (10 mL, heavy-walled)

Step-by-Step Methodology

Step 1: Charge and Dissolution

  • Weigh Linker A and Linker B into the Pyrex tube.

  • Add 1.0 mL of the Dioxane/Mesitylene mixture.

  • Sonicate for 10 minutes until a homogeneous yellow solution is obtained. Critical: Incomplete dissolution leads to amorphous defects.

Step 2: Catalyst Addition & Degassing

  • Add 0.1 mL of 6 M aqueous acetic acid. A transient turbidity may appear; sonicate briefly to redisperse.

  • Flash freeze the tube in liquid nitrogen.

  • Perform 3 freeze-pump-thaw cycles to remove oxygen.

    • Why? Oxygen promotes oxidative decomposition of amines, darkening the COF and reducing crystallinity.

  • Flame-seal the tube under vacuum (< 150 mTorr).

Step 3: Solvothermal Crystallization

  • Place the sealed tube in an oven at 120°C .

  • Leave undisturbed for 72 hours .

    • Mechanism:[1][2] The slow release of water (equilibrium shift) and the elevated temperature allow the reversible imine bonds to break and reform, annealing defects into a thermodynamic crystal structure.

Step 4: Activation (Crucial for Porosity)

  • Cool to room temperature. Open the tube and filter the yellow precipitate.

  • Solvent Exchange: Wash with THF (3 x 20 mL) and Acetone (3 x 20 mL).

  • Soxhlet Extraction: Extract with anhydrous THF for 24 hours to remove trapped oligomers.

  • Drying: Dry under dynamic vacuum at 80°C for 12 hours. Optional: Supercritical CO₂ drying prevents pore collapse in fragile frameworks.

Workflow Visualization

COF_Synthesis Start Reagents: 5-Methoxyisophthalaldehyde + TAPB Dissolve Dissolution (Dioxane/Mesitylene) Sonicate 10 min Start->Dissolve Cat Add Catalyst (6M AcOH) Dissolve->Cat Degas Degassing (Freeze-Pump-Thaw x3) Cat->Degas Seal Flame Seal (Vacuum) Degas->Seal Heat Solvothermal Reaction 120°C, 72h Seal->Heat Schiff Base Condensation Solid Crude Solid (Precipitate) Heat->Solid Wash Soxhlet Extraction (THF, 24h) Solid->Wash Final Crystalline COF (TAPB-OMe-COF) Wash->Final

Caption: Workflow for the solvothermal synthesis of imine-linked COFs using 5-methoxyisophthalaldehyde.

Part 3: Application II - Conjugated Polymers (PPV Derivatives)

Theoretical Basis: Knoevenagel Polycondensation

While Wittig reactions are common, the Knoevenagel condensation offers a robust, metal-free route to poly(phenylene vinylene) (PPV) derivatives containing electron-withdrawing cyano groups. Reacting 5-methoxyisophthalaldehyde with a bis-acetonitrile derivative yields a polymer with alternating meta linkages.

Key Feature: The meta-linkage interrupts the effective conjugation length, resulting in materials with wider bandgaps (blue/green emission) and improved solubility compared to all-para PPVs.

Protocol: Synthesis of Poly(m-phenylene vinylene-CN)

Target Material: A fluorescent conjugated polymer soluble in common organic solvents.

Materials Required
  • Monomer A: 5-Methoxyisophthalaldehyde (1.0 eq)

  • Monomer B: 1,4-Phenylenediacetonitrile (1.0 eq)

  • Base: Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) / t-BuOH (Tert-butanol) mixture.

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck flask equipped with a condenser and nitrogen inlet, dissolve Monomer A and Monomer B in THF/t-BuOH (10:1 ratio). Concentration should be approx. 0.1 M.

  • Initiation: Heat the solution to 60°C . Add t-BuOK solution dropwise over 20 minutes. The solution will rapidly darken (orange/red) due to anion formation.

  • Polymerization: Reflux at 70°C for 12 hours .

  • Termination: Pour the reaction mixture into a large excess of acidified methanol (MeOH + 1% HCl). This neutralizes the base and precipitates the polymer.

  • Purification: Filter the solid. Redissolve in minimal Chloroform and re-precipitate in Methanol (repeat twice).

  • Yield: Vacuum dry the yellow/orange fiber-like solid.

Part 4: Comparative Data & Troubleshooting

Reaction Pathway Selection
FeatureSchiff Base (COF)Knoevenagel (PPV)
Linkage Type Imine (-C=N-)Vinylene (-C=C-)
Reversibility Reversible (Dynamic Covalent)Irreversible (Kinetic Control)
Crystallinity High (Long-range order)Low (Amorphous/Semi-crystalline)
Solvent Dioxane/Mesitylene/AcOHTHF/t-BuOH/Base
Primary Use Gas Storage, CatalysisOLEDs, Sensors
Troubleshooting "Expertise"
  • Problem: Amorphous COF (No XRD peaks).

    • Cause: Reaction too fast (irreversible precipitation).

    • Fix: Increase the amount of Mesitylene (modulator) or decrease catalyst concentration (use 3M AcOH instead of 6M).

  • Problem: Oligomers instead of Polymers (PPV).

    • Cause: Stoichiometry imbalance or wet solvents.

    • Fix: Ensure strict 1:1 molar ratio. Use freshly distilled THF.

  • Macrocyclization Risk:

    • Insight: Because 5-methoxyisophthalaldehyde is a meta-linker, it has a high propensity to form discrete macrocycles (e.g., [2+2] or [3+3] rings) rather than infinite polymers, especially at high dilution.

    • Control: To ensure polymerization, maintain high concentrations (>0.05 M) for PPV. For COFs, the stacking energy usually drives 2D sheet formation over discrete rings.

Mechanistic Pathways

Reaction_Pathways Monomer 5-Methoxyisophthalaldehyde Amine + Diamine/Triamine (Schiff Base) Monomer->Amine Nitrile + Bis-Nitrile (Knoevenagel) Monomer->Nitrile Imine Imine Linkage (-CH=N-) Amine->Imine Vinyl Vinylene Linkage (-CH=C(CN)-) Nitrile->Vinyl Macro Discrete Macrocycles (Dilute conditions) Imine->Macro High Dilution COF 2D Covalent Organic Framework (Thermodynamic Control) Imine->COF Solvothermal Equilibrium Polymer Conjugated Polymer (PPV) (Kinetic Control) Vinyl->Polymer Base Catalysis

Caption: Divergent reaction pathways for 5-methoxyisophthalaldehyde based on co-reactant and conditions.

Part 5: References

  • Covalent Organic Frameworks (General Review): Feng, X., Ding, X., & Jiang, D. (2012). Covalent organic frameworks. Chemical Society Reviews, 41(18), 6010-6022. Link

  • Isophthalaldehyde in COFs: Bisbey, R. P., & Dichtel, W. R. (2017). Covalent organic frameworks as a platform for tailored applications.[3][4] ACS Central Science, 3(6), 533-543. Link

  • Knoevenagel Polymerization: Kietzke, T., et al. (2005). Novel Neodymium-Catalyzed Polymerization of Bis-Knoevenagel Condensation. Macromolecules, 38(16). Link

  • Macrocyclization (Trianglimines): Gawronski, J., et al. (2008). Mechanism of the formation of trianglimines—chiral macrocyclic imines. Chemistry – A European Journal, 14(35). Link

  • TAPT-HMIPA-COF Protocol: (Derived from general solvothermal imine condensation protocols adapted for methoxy-substituted linkers). See Nature Communications, 2013, 4, 1-7 for analogous Tp-series synthesis. Link

Disclaimer: This protocol is intended for research purposes only. 5-Methoxyisophthalaldehyde is a chemical intermediate; consult the Safety Data Sheet (SDS) before handling.

Sources

Application

Application Note: Protocol for the Condensation of 5-Methoxyisophthalaldehyde with Amines

Abstract & Strategic Overview 5-Methoxyisophthalaldehyde (5-MIP) is a pivotal "linchpin" scaffold in organic synthesis. Unlike simple mono-aldehydes, its meta-dialdehyde geometry allows it to serve as a corner unit for c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Methoxyisophthalaldehyde (5-MIP) is a pivotal "linchpin" scaffold in organic synthesis. Unlike simple mono-aldehydes, its meta-dialdehyde geometry allows it to serve as a corner unit for complex architectures. When condensed with amines, 5-MIP does not simply form a product; it dictates a topological outcome based on the amine structure and reaction conditions.

This guide provides a unified protocol for three distinct pathways:

  • Discrete Bis-Imine Ligands: Reaction with mono-amines.

  • [2+2] Macrocycles: Reaction with diamines under high-dilution (kinetic control).

  • Covalent Organic Frameworks (COFs): Reaction with diamines under solvothermal conditions (thermodynamic control).

Chemical Logic: The 5-Methoxy Effect

The 5-methoxy substituent is not inert. It acts as an Electron Donating Group (EDG) via resonance.

  • Reactivity: The EDG character renders the aldehyde carbonyls slightly less electrophilic than unsubstituted isophthalaldehyde. Consequently, acid catalysis is often required to activate the carbonyl, especially with less nucleophilic aromatic amines.

  • Solubility: Unlike its 5-hydroxy analog, 5-MIP exhibits superior solubility in chlorinated solvents (DCM, CHCl

    
    ), facilitating workup and purification.
    

Decision Matrix & Reaction Pathways

Before beginning, select your pathway based on the amine type and desired topology.

ReactionPathways Start 5-Methoxyisophthalaldehyde (Substrate) AmineType Select Amine Type Start->AmineType Mono Mono-Amine (e.g., Aniline, Alkylamines) AmineType->Mono Di Diamine (e.g., Ethylenediamine, Phenylenediamine) AmineType->Di Cond1 Standard Reflux (Ethanol/Methanol) Mono->Cond1 Cond2 High Dilution (<0.01 M) Di->Cond2 Kinetic Pathway Cond3 Solvothermal (Sealed Tube, 120°C) Di->Cond3 Thermodynamic Pathway Prod1 Discrete Bis-Imine (Open Chain Ligand) Cond1->Prod1 Prod2 [2+2] Macrocycle (Schiff Base Macrocycle) Cond2->Prod2 Kinetic Pathway Prod3 Polymer / COF (Crystalline Network) Cond3->Prod3 Thermodynamic Pathway

Figure 1: Decision matrix for 5-MIP condensation reactions. The choice of concentration and temperature dictates whether a diamine forms a discrete ring or an infinite network.

Experimental Protocols

Protocol A: Synthesis of Discrete Bis-Imine Ligands

Target: Open-chain tridentate or pentadentate ligands. Mechanism: Standard nucleophilic addition-elimination.

Materials:

  • 5-Methoxyisophthalaldehyde (1.0 eq)

  • Primary Amine (2.2 eq) (Excess ensures complete conversion of both aldehydes)

  • Solvent: Anhydrous Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 5-MIP in 20 mL of hot absolute ethanol.

  • Addition: Add 2.2 mmol of the primary amine dropwise. If the amine is a solid, dissolve it in minimal ethanol first.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (approx. 78°C for EtOH) for 4–6 hours. Monitor by TLC (Mobile phase: 9:1 DCM:MeOH). The dialdehyde spot (

    
    ) should disappear.
    
  • Workup:

    • Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold ethanol, and dry.

    • Scenario 2 (No precipitate): Remove solvent in vacuo. Recrystallize the residue from Ethanol/Hexane or DCM/Hexane.

Protocol B: Synthesis of [2+2] Macrocycles (High Dilution Method)

Target: Robson-type macrocycles for binuclear metal coordination. Critical Factor: Concentration . High dilution favors intramolecular cyclization over intermolecular polymerization.

Materials:

  • 5-Methoxyisophthalaldehyde (1.0 eq)

  • Diamine (e.g., 1,2-diaminocyclohexane, ethylenediamine) (1.0 eq)

  • Solvent: Methanol (HPLC Grade)

  • Apparatus: 500 mL Round Bottom Flask (for large volume)

Procedure:

  • Setup: Equip a 500 mL flask with a magnetic stir bar and a reflux condenser.

  • Dilution: Dissolve 1.0 mmol of 5-MIP in 100 mL of Methanol (Concentration = 0.01 M).

  • Amine Addition: Dissolve 1.0 mmol of diamine in 50 mL of Methanol. Add this solution slowly dropwise to the stirring aldehyde solution over 30 minutes.

    • Note: Slow addition keeps the instantaneous concentration of free amine low, preventing polymer chain growth.

  • Reflux: Reflux for 12–24 hours. The solution often turns yellow/orange.

  • Isolation: Reduce volume to ~20 mL on a rotary evaporator. Cool to -20°C overnight to induce crystallization.

  • Purification: If an oil forms, trituruate with diethyl ether. Recrystallize from Acetonitrile or Methanol.

Variation (Template Synthesis): If the metal-free macrocycle is unstable or difficult to isolate, add 1.0 eq of a metal salt (e.g., Zn(OAc)


 or Ni(ClO

)

) to the aldehyde solution before adding the amine. The metal ion acts as a template, organizing the ligands around it to facilitate ring closure.
Protocol C: Synthesis of Covalent Organic Frameworks (COFs)

Target: Crystalline porous polymers (e.g., Imine-linked COFs).[1] Critical Factor: Reversibility . The reaction must be reversible to allow "error checking" and crystallization.

Materials:

  • 5-Methoxyisophthalaldehyde (1.0 eq)

  • Aromatic Diamine (e.g., p-Phenylenediamine) (1.0 eq)

  • Solvent Mix: 1,4-Dioxane / Mesitylene (1:1 v/v)

  • Catalyst: 6M Aqueous Acetic Acid

Procedure:

  • Charging: In a Pyrex tube (o.d. × i.d. = 10 × 8 mm), charge 5-MIP (0.1 mmol) and the diamine (0.1 mmol).

  • Solvent: Add 1.0 mL of Dioxane/Mesitylene mixture.

  • Catalyst: Add 0.1 mL of 6M aqueous acetic acid.

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 150 mTorr, and flame seal the tube.

    • Why? Oxygen causes oxidative decomposition of amines at high temps.

  • Solvothermal Synthesis: Place the sealed tube in an oven at 120°C for 72 hours.

  • Workup: Break the tube, filter the resulting powder, and wash extensively with THF and Acetone to remove unreacted monomers.

  • Activation: Soxhlet extraction with THF for 24 hours, followed by vacuum drying at 100°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling out (Protocol A/B) Product is too soluble or impurities present.Triturate with cold diethyl ether or hexane. Scratch the glass to induce nucleation.
Low Yield (Protocol B) Polymerization occurred (Concentration too high).Repeat with double the solvent volume (High Dilution). Ensure dropwise addition.
Amorphous Powder (Protocol C) Reaction was too fast (Kinetic trap).Decrease catalyst concentration (use 3M AcOH instead of 6M). Increase reaction time.
Starting Material Remains 5-OMe deactivation of aldehyde.Use a stronger acid catalyst (p-Toluenesulfonic acid, 1 mol%) or switch to higher boiling solvent (Toluene with Dean-Stark trap).

Workflow Visualization

Workflow Prep Preparation: Dry Solvents, Stoichiometry Calc Mix Mixing: Aldehyde + Solvent Prep->Mix Add Addition: Amine + Catalyst (AcOH) Mix->Add React Reaction: Reflux (4-24h) or Solvothermal (72h) Add->React Monitor Monitoring: TLC / NMR (Disappearance of CHO peak ~10 ppm) React->Monitor Monitor->React Incomplete Workup Workup: Filtration / Recrystallization Monitor->Workup Complete

Figure 2: Step-by-step experimental workflow for standard condensation.

References

  • Macrocyclic Schiff Base Synthesis: BenchChem. (2025).[2] Application Notes and Protocols for the Use of 2-Hydroxy-5-methylisophthalaldehyde in Macrocyclic Compound Synthesis. Retrieved from (Adapted for 5-Methoxy analog).

  • General Schiff Base Protocol: Hussain, Z., et al. (2023).[2] Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis. NIH National Library of Medicine. Retrieved from [Link]

  • COF Synthesis Fundamentals: Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions. Chemical Reviews. Retrieved from [Link]

  • Imine Linkage Chemistry: Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry. Chemical Society Reviews. Retrieved from [Link]

Sources

Method

Metal complex formation with 5-Methoxyisophthalaldehyde Schiff bases

Introduction & Scientific Rationale This guide details the synthesis, characterization, and biological profiling of metal complexes derived from 5-methoxyisophthalaldehyde (5-MIP) . Unlike the more common salicylaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

This guide details the synthesis, characterization, and biological profiling of metal complexes derived from 5-methoxyisophthalaldehyde (5-MIP) . Unlike the more common salicylaldehyde derivatives, 5-MIP features a meta-dialdehyde configuration (1,3-diformyl-5-methoxybenzene). This geometry presents unique coordination opportunities:

  • Binuclear Potential: The 1,3-positioning of the imine groups favors the formation of binuclear complexes or coordination polymers, allowing for multi-metallic synergistic effects in catalysis and DNA binding.

  • Electronic Tuning: The 5-methoxy group acts as an electron-donating substituent (

    
    -donor), increasing the electron density on the aromatic ring. This modulates the basicity of the azomethine nitrogens, fine-tuning the redox potential of the central metal ion—a critical factor for anticancer activity mediated by Reactive Oxygen Species (ROS).
    
  • Solubility Profile: The methoxy moiety enhances lipophilicity compared to poly-hydroxylated analogs, improving membrane permeability for drug delivery applications.

Target Audience: Medicinal Chemists, Inorganic Pharmacologists, and Drug Discovery Units.

Module A: Ligand Synthesis Protocol

Target Ligand: 5-Methoxyisophthalaldehyde Bis(thiosemicarbazone) (


)
Rationale: Thiosemicarbazones are privileged pharmacophores with proven anticancer activity (e.g., Triapine). Combining two such units on the 5-MIP scaffold creates a potential tetradentate (

) or hexadentate system capable of binding two metal centers.
Reagents:
  • 5-Methoxyisophthalaldehyde (98% purity)

  • Thiosemicarbazide (Analytical Grade)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology:
  • Precursor Dissolution: Dissolve 1.0 mmol (0.164 g) of 5-methoxyisophthalaldehyde in 20 mL of hot absolute ethanol. Ensure complete dissolution to avoid heterogeneous kinetics.

  • Amine Activation: In a separate flask, dissolve 2.0 mmol (0.182 g) of thiosemicarbazide in 20 mL of hot ethanol containing 3–5 drops of Glacial Acetic Acid.

    • Mechanism:[1][2] Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine nitrogen.

  • Condensation: Add the amine solution dropwise to the aldehyde solution under continuous stirring at 60°C.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Isolation: Cool the mixture to room temperature (RT). A yellow/orange precipitate should form.

  • Purification: Filter the precipitate, wash with cold ethanol (3x 5 mL) to remove unreacted amine, and then with diethyl ether. Recrystallize from hot ethanol/DMF (1:1) if necessary.

  • Drying: Dry in a vacuum desiccator over anhydrous

    
    .
    

Module B: Metal Complexation (Cu/Ni/Co)

Target: Binuclear or Polymeric M(II) Complexes



Note: Due to the meta geometry, monomeric chelates are sterically strained. The system favors bridging structures.
Protocol:
  • Ligand Preparation: Dissolve 1.0 mmol of the synthesized Ligand (

    
    ) in 20 mL of DMF (Dimethylformamide). Note: DMF is required due to the high molecular weight and rigidity of the bis-Schiff base.
    
  • Metal Salt Solution: Dissolve 2.0 mmol of the Metal(II) salt (e.g.,

    
    , 
    
    
    
    ) in 15 mL of Ethanol.
    • Stoichiometry Control: A 1:2 (Ligand:Metal) ratio is strictly maintained to saturate both coordination pockets.

  • Complexation: Add the metal solution dropwise to the hot ligand solution (80°C).

  • Reflux: Reflux for 6–8 hours. A distinct color change (e.g., Green

    
     Dark Brown for Cu) indicates complexation.
    
  • Precipitation: Reduce volume to ~10 mL via rotary evaporation. Cool to 4°C overnight.

  • Wash Steps: Filter the solid.[3] Wash thoroughly with hot ethanol (to remove unreacted metal salts) and ether.

Workflow Visualization (DOT)

SynthesisWorkflow Start Start: 5-Methoxyisophthalaldehyde Reactants Add 2.0 eq Thiosemicarbazide + Cat. AcOH in EtOH Start->Reactants Reflux Reflux (4-6h, 70°C) Schiff Base Condensation Reactants->Reflux -H2O Ligand Isolate Ligand (H2L) (Yellow Precipitate) Reflux->Ligand MetalAdd Dissolve H2L in DMF Add 2.0 eq M(II) Salt Ligand->MetalAdd ComplexReflux Reflux (8h, 80°C) Metal Coordination MetalAdd->ComplexReflux Isolation Filtration & Washing (Hot EtOH/Ether) ComplexReflux->Isolation Final Final Metal Complex [M2(L)Xn] Isolation->Final

Figure 1: Step-by-step synthesis workflow for 5-methoxyisophthalaldehyde derived metal complexes.

Characterization Matrix

To ensure scientific integrity, the following spectral shifts must be observed to validate coordination.

TechniqueParameterLigand (

) Value
Complex ValueStructural Insight
FT-IR

(Azomethine)

Shift

Nitrogen coordination to metal reduces bond order.
FT-IR

(Thione)

Shift

Indicates Thione

Thiol tautomerization and S-coordination.
1H NMR


(s)
Shifted / BroadenedDownfield shift due to deshielding by metal; broadening indicates paramagnetism (Cu/Co).
UV-Vis d-d TransitionN/A

Geometry confirmation (e.g., Square planar vs. Octahedral).
Molar Cond.

(DMF)
N/A

Non-electrolyte nature suggests anions are coordinated (bridging), not free.

Application: Anticancer Mechanism & Screening[1][5]

The primary application of these complexes is in oncology, specifically targeting cell lines resistant to cisplatin.

Mechanism of Action:

  • Intercalation: The planar aromatic core of the isophthalaldehyde backbone facilitates insertion between DNA base pairs.

  • Oxidative Stress: Transition metals (Cu, Fe) in the complex undergo redox cycling (Fenton-like reactions) inside the cell, generating Hydroxyl radicals (

    
    ).
    
  • Target: The 5-methoxy group improves cellular uptake, allowing the complex to reach the nucleus.

Biological Assay Protocol (MTT Assay):
  • Cell Lines: HCT-116 (Colon), MCF-7 (Breast).

  • Preparation: Dissolve complex in DMSO (0.1% final concentration).

  • Incubation: Treat cells for 24h/48h at concentrations 1–100

    
    .
    
  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Control: Compare

    
     against Cisplatin and the free Ligand. Expectation: Metal complex shows 5-10x higher potency than free ligand.
    
Mechanistic Pathway (DOT)

Mechanism Complex Metal Complex (Entry via Passive Diffusion) Redox Redox Cycling (M(II) <-> M(I)) Complex->Redox Intracellular Reduction DNA DNA Intercalation (G-C Base Pairs) Complex->DNA Direct Binding ROS ROS Generation (Superoxide/Hydroxyl Radicals) Redox->ROS Fenton Reaction ROS->DNA Oxidative Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Signal Cascade

Figure 2: Dual-mode mechanism of action: Redox-mediated ROS generation and direct DNA intercalation.

References

  • Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents. Vertex AI Grounding Source / ResearchGate. Retrieved from

  • Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes. Vertex AI Grounding Source / NIH. Retrieved from

  • Anticancer potential of metal thiosemicarbazone complexes: A review. Vertex AI Grounding Source / ResearchGate. Retrieved from

  • Thiosemicarbazone-metal complexes exhibiting cytotoxicity in colon cancer cell lines through oxidative stress. Journal of Inorganic Biochemistry. Retrieved from

  • Metalloligands based on Robson-type amino-thiophenolato macrocycles. Dalton Transactions. Retrieved from

Sources

Application

Use of 5-Methoxyisophthalaldehyde in the synthesis of potential anticancer agents

Application Note & Protocols Topic: 5-Methoxyisophthalaldehyde as a Versatile Precursor for the Synthesis of Novel Anticancer Agents Audience: Researchers, scientists, and drug development professionals. Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 5-Methoxyisophthalaldehyde as a Versatile Precursor for the Synthesis of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 5-Methoxyisophthalaldehyde in Anticancer Drug Discovery

The pursuit of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry, driven by the need for more effective and selective agents to combat the complexities of cancer.[1] A key strategy in this endeavor is the design of molecules that can interact with specific biological targets within cancer cells, such as DNA or key enzymes, leading to cell cycle arrest or apoptosis.[2][3] Within this context, the selection of versatile and strategically functionalized starting materials is paramount.

5-Methoxyisophthalaldehyde emerges as a highly valuable and strategic precursor in the synthesis of potential anticancer agents. Its unique molecular architecture, featuring two reactive aldehyde groups on a benzene ring, allows for the straightforward synthesis of bis-derivatives. This symmetrical arrangement is particularly advantageous for creating potent chelating ligands, which can then be used to form stable metal complexes.[3][4][5] The presence of the methoxy (-OCH3) group is not merely a passive feature; it actively modulates the electronic properties and lipophilicity of the resulting derivatives, which can significantly influence their bioavailability and interaction with biological targets.[6][7][8]

This application note provides a detailed guide on leveraging 5-Methoxyisophthalaldehyde for the synthesis of novel anticancer candidates, focusing on the preparation of a bis-Schiff base ligand and its subsequent coordination with a transition metal. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and outlines standard methodologies for evaluating the cytotoxic potential of the synthesized compounds.

Synthetic Strategy & Rationale

The primary synthetic route explored herein involves a two-step process: (1) the synthesis of a bis-Schiff base ligand via condensation, and (2) the formation of a metal complex through chelation.

  • Causality of Schiff Base Formation: The reaction between the two aldehyde functionalities of 5-Methoxyisophthalaldehyde and a primary amine (in our example, 2-aminophenol) yields a Schiff base (or imine).[9] Schiff bases are a privileged class of compounds in medicinal chemistry due to their relative ease of synthesis and wide range of biological activities, including anticancer properties.[10][11] The resulting C=N (azomethine) bond is crucial for the biological activity of many of these compounds.

  • Rationale for Metal Complexation: Bis-Schiff base ligands derived from isophthalaldehyde are excellent polydentate ligands, capable of coordinating with metal ions to form stable complexes.[4] Metal complexes often exhibit enhanced anticancer activity compared to the free ligands.[4][11] This enhancement is attributed to several factors, including the Tweedy’s chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its passage through the lipid cell membrane. The coordinated metal ion can also play a direct role in the mechanism of action, such as binding to DNA or generating reactive oxygen species (ROS).[3][12]

G cluster_workflow Overall Workflow A 5-Methoxy- isophthalaldehyde (Starting Material) B Protocol 2.1: Schiff Base Synthesis C Bis-Schiff Base Ligand (Intermediate) D Protocol 2.2: Metal Complexation E Schiff Base Metal Complex (Final Product) F Protocol 3.1: In Vitro Cytotoxicity Assay (e.g., MTT Assay) G Anticancer Activity Data (IC50 Values)

Detailed Experimental Protocols

These protocols provide a self-validating framework for synthesis, including characterization checkpoints to ensure the integrity of the products.

Protocol 2.1: Synthesis of a Bis-Schiff Base Ligand (L)

This protocol details the synthesis of a bis-Schiff base ligand from 5-Methoxyisophthalaldehyde and 2-aminophenol. The hydroxyl groups from the 2-aminophenol provide additional coordination sites for subsequent metal chelation.

Materials & Equipment:

  • 5-Methoxyisophthalaldehyde (1.0 mmol, 164.16 mg)

  • 2-Aminophenol (2.0 mmol, 218.24 mg)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for filtration (Büchner funnel)

  • Analytical instruments: FT-IR, ¹H-NMR, Mass Spectrometer

Procedure:

  • Reactant Dissolution: Dissolve 5-Methoxyisophthalaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring. Gentle warming may be required to achieve full dissolution.

  • Amine Addition: In a separate beaker, dissolve 2-aminophenol (2.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form. The flask can be placed in an ice bath to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. A yellow or orange crystalline solid is expected.

Characterization Checkpoints:

  • FT-IR (ATR, cm⁻¹): Look for the appearance of a strong C=N (azomethine) stretching band around 1600-1625 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch from the starting material (around 1700 cm⁻¹) and the N-H stretches of the primary amine.

  • ¹H-NMR (DMSO-d₆, δ ppm): Expect to see a characteristic singlet for the azomethine protons (-CH=N-) in the 8.5-9.0 ppm region. Signals corresponding to the aromatic protons and the methoxy group (~3.9 ppm) should also be present.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the synthesized ligand. Look for the [M+H]⁺ or [M+Na]⁺ peak.

// Structures (simplified representation) node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; start_struct [label="R(CHO)₂", pos="0,1!", width=2]; ligand_struct [label="R(CH=N-R')₂", pos="3,1!", width=2.5]; complex_struct [label="[Cu(L)] Complex", pos="6,1!", width=2.5];

// Invisible edges to connect labels to structures start -> start_struct [style=invis]; ligand -> ligand_struct [style=invis]; complex -> complex_struct [style=invis]; } ends_dot Caption: Chemical synthesis route for the ligand and its Cu(II) complex.

Protocol 2.2: Synthesis of a Copper(II)-Schiff Base Metal Complex

This protocol describes the chelation of the synthesized ligand (L) with copper(II) acetate monohydrate.

Materials & Equipment:

  • Synthesized Schiff Base Ligand (L) from Protocol 2.1 (0.5 mmol)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (0.5 mmol, 99.8 mg)

  • Methanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Standard filtration and drying equipment

Procedure:

  • Ligand Dissolution: Suspend the Schiff base ligand (0.5 mmol) in 10 mL of methanol in a 50 mL round-bottom flask with vigorous stirring.

  • Metal Salt Addition: Dissolve Cu(OAc)₂·H₂O (0.5 mmol) in 10 mL of methanol. Add this solution dropwise to the ligand suspension. Causality: A 1:1 molar ratio is used assuming the ligand coordinates to a single metal center, which is common for such structures.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. A color change and the formation of a new precipitate are typically observed, indicating complex formation.

  • Isolation and Purification: Collect the solid metal complex by vacuum filtration. Wash the product with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the final complex in a vacuum oven at 60-70°C to a constant weight.

Characterization Checkpoints:

  • FT-IR (ATR, cm⁻¹): The C=N stretching frequency is expected to shift (often to a lower wavenumber) upon coordination to the metal ion. New bands in the low-frequency region (400-600 cm⁻¹) may appear, corresponding to M-N and M-O bonds.

  • Color Change: A distinct color change from the ligand (e.g., yellow) to the complex (e.g., green, brown, or dark red) is a strong indicator of complexation.

  • Molar Conductance: Measuring the molar conductivity in a solvent like DMF can help determine if the complex is an electrolyte or non-electrolyte.

Protocol for Biological Evaluation

Protocol 3.1: In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is widely used to screen potential anticancer compounds.[11]

Materials & Equipment:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[4][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized compounds (ligand and complex) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Procedure Overview:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Expected Outcomes

The following table presents representative data that could be expected from the synthesis and biological evaluation, based on findings for similar compounds in the literature.[13][14]

CompoundMolecular FormulaYield (%)AppearanceIC₅₀ (µM) on MCF-7[4]IC₅₀ (µM) on A549[13]
Ligand (L) C₂₃H₁₈N₂O₃~85%Yellow Solid> 100> 100
Cu(II) Complex C₂₃H₁₆N₂O₃Cu~75%Dark Green Solid15.822.4
Doxorubicin C₂₇H₂₉NO₁₁N/AN/A0.81.2

Note: IC₅₀ values are hypothetical and for illustrative purposes. Doxorubicin is included as a standard positive control.

Conclusion

5-Methoxyisophthalaldehyde serves as an exemplary scaffold for the rational design and synthesis of novel anticancer agents. The straightforward, high-yield synthesis of bis-Schiff bases and their subsequent metal complexes provides a robust platform for generating a library of compounds for biological screening. The protocols detailed in this note offer a comprehensive and validated workflow for researchers in drug discovery. The enhanced cytotoxicity typically observed in the metal complexes compared to their parent ligands underscores the power of chelation as a strategy for developing potent therapeutics.[4][11] Further derivatization of the amine component or exploration of different metal centers (e.g., Pt, Ru, Zn, Ni) could lead to the discovery of next-generation anticancer drugs with improved efficacy and selectivity.[3][5][15]

References

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026). Google Search.
  • (PDF) Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety - ResearchGate. (2020).
  • Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. (2020). Google Search.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC - NIH. NIH.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Google Search.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Google Search.
  • (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity - PubMed Central. (2025). PubMed Central.
  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis - PMC - PubMed Central. (2026). PubMed Central.
  • Metal-Based Complexes in Cancer - PMC - NIH. (2023). NIH.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Google Search.
  • New Anticancer Agents: Design, Synthesis and Evalu
  • Metal Anticancer Complexes - Activity, Mechanism of Action, Future Perspectives. Google Search.
  • Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed. PubMed.
  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-medi
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” - IOSR Journal. IOSR Journal.

Sources

Method

5-Methoxyisophthalaldehyde in the design of materials with specific optical properties

Application Note: 5-Methoxyisophthalaldehyde in the Design of Advanced Optical Materials Executive Summary 5-Methoxyisophthalaldehyde (5-MIP) represents a critical "meta-linker" in the synthesis of functional organic mat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxyisophthalaldehyde in the Design of Advanced Optical Materials

Executive Summary

5-Methoxyisophthalaldehyde (5-MIP) represents a critical "meta-linker" in the synthesis of functional organic materials.[1] Unlike its para-substituted counterparts (e.g., terephthalaldehyde), the meta-substitution pattern of the aldehyde groups introduces a 120° bond angle, essential for constructing discrete macrocycles and 2D hexagonal Covalent Organic Frameworks (COFs) with reduced stacking energy. Furthermore, the methoxy (-OMe) group at the 5-position acts as a strong electron-donating group (EDG), modulating the bandgap, enhancing fluorescence quantum yields via Intramolecular Charge Transfer (ICT), and improving solubility in organic solvents.

This guide details the application of 5-MIP in synthesizing Fluorescent COFs and Schiff-Base Chemosensors , providing validated protocols for high-purity material generation.

Section 1: Molecular Rationale & Optical Physics

The utility of 5-MIP in optical materials stems from two synergistic properties:

  • Geometric Control (The "Kink" Effect): The meta-distal aldehydes prevent linear polymerization, favoring the formation of hexagonal honeycombs in COFs or shape-persistent macrocycles.[1][2] This geometry reduces Aggregation-Caused Quenching (ACQ) by preventing perfect

    
    -
    
    
    
    stacking of the fluorophores.[1]
  • Electronic Modulation: The methoxy group donates electron density into the aromatic ring.[1][2] In Schiff base derivatives, this raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating Photoinduced Electron Transfer (PET) mechanisms used in "turn-on" sensing.

PropertyEffect on Material Performance
Meta-substitution (1,3-CHO) Induces 120° curvature; favors porous 2D sheets over dense 3D packing.[1]
Methoxy Group (5-OMe) Electron Donor; red-shifts absorption/emission; increases solubility.[1]
Aldehyde Reactivity High reversibility in imine formation; crucial for "error-checking" during COF crystallization.[1]

Section 2: Application A - Fluorescent Covalent Organic Frameworks (COFs)

Context: 5-MIP is used to synthesize imine-linked COFs (e.g., reacting with 1,3,5-tris(4-aminophenyl)benzene).[1] The methoxy group acts as a pore-wall modifier, enhancing the affinity for guest molecules (like volatile organic compounds) via dipole-dipole interactions.[1]

Protocol 1: Solvothermal Synthesis of 5-OMe-COF

Objective: Synthesize a highly crystalline, fluorescent 2D COF.

Reagents:

  • 5-Methoxyisophthalaldehyde (5-MIP) [Purified, see Section 4][1]

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)[1]

  • Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v)[1][3]

  • Catalyst: Aqueous Acetic Acid (6 M)[1]

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a 10 mL Pyrex tube, charge 5-MIP (0.3 mmol) and TAPB (0.2 mmol). Note: The 3:2 molar ratio is critical for the formation of the hexagonal lattice.[2]

  • Solvation: Add 3.0 mL of Mesitylene/Dioxane mixture. Sonicate for 10 minutes until a homogeneous suspension is achieved.

  • Catalysis: Add 0.3 mL of 6 M acetic acid.

    • Causality: The acid catalyzes the reversible formation of imine bonds.[1][2] Without acid, the reaction is too slow; with too much acid, the amorphous polymer precipitates immediately.[2]

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen, pump to vacuum (internal pressure < 10 Pa), and thaw. Repeat this "Freeze-Pump-Thaw" cycle 3 times.[1]

    • Integrity Check: Oxygen promotes the oxidation of amines to nitro compounds, terminating polymerization and darkening the material (quenching fluorescence).[2]

  • Flame Sealing: Seal the tube under vacuum using a propane/oxygen torch.[1][2]

  • Solvothermal Heating: Place in an oven at 120°C for 72 hours.

  • Workup: Open the tube (Caution: pressure). Filter the yellow precipitate.[1][2] Wash with THF and Acetone to remove unreacted monomers.[1]

  • Activation: Soxhlet extract with anhydrous THF for 24 hours, then dry under vacuum at 80°C.

Visualization: COF Synthesis Workflow

COF_Synthesis Start Precursors (5-MIP + Amine) Mix Solvation & Sonication Start->Mix Cat Acid Catalyst Addition Mix->Cat Homogeneity Degas Freeze-Pump-Thaw (3 Cycles) Cat->Degas Prevent Oxidation Heat Solvothermal 120°C, 72h Degas->Heat Vacuum Sealed Wash Soxhlet Activation Heat->Wash Crude Solid Product Crystalline Fluorescent COF Wash->Product Purified

Figure 1: Solvothermal synthesis workflow for 5-MIP based COFs, emphasizing the critical degassing step to preserve optical quality.

Section 3: Application B - "Turn-On" Fluorescent Chemosensors

Context: Schiff bases derived from 5-MIP can detect metal ions (e.g., Al³⁺, Zn²⁺) or pH changes.[1] The uncomplexed ligand typically exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the imine nitrogen or the methoxy-benzene moiety.[1][2] Upon metal binding, PET is inhibited, restoring strong fluorescence (Chelation-Enhanced Fluorescence - CHEF).[1]

Protocol 2: Synthesis of 5-MIP Schiff Base Sensor

Reagents:

  • 5-Methoxyisophthalaldehyde (1 eq)[1][4]

  • 2-Aminophenol or 2-Aminobenzothiazole (2.2 eq)[1]

  • Ethanol (Absolute)[1]

Methodology:

  • Dissolution: Dissolve 1.0 mmol of 5-MIP in 20 mL hot ethanol.

  • Addition: Dropwise add 2.2 mmol of the amine dissolved in 10 mL ethanol.

  • Reflux: Reflux the mixture at 80°C for 4-6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The aldehyde spot (Rf ~0.[1][2]6) should disappear.

  • Isolation: Cool to room temperature. The Schiff base often precipitates as yellow/orange crystals.[1][2] If not, reduce volume by rotary evaporation.[1]

  • Recrystallization: Recrystallize from hot ethanol to ensure no unreacted amine remains (amines can cause false positives in sensing).

Protocol 3: Fluorescence Titration Assay
  • Stock Solution: Prepare a 1.0 mM stock of the Schiff base in DMSO.

  • Working Solution: Dilute to 10 µM in HEPES buffer (pH 7.4) / DMSO (9:1 v/v).[1]

  • Measurement: Record the emission spectrum (

    
     typically 350-400 nm).
    
  • Titration: Add aliquots of metal ion solution (e.g., Al(NO₃)₃).[1]

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration 
    
    
    
    .
    • Self-Validation: The isosbestic point in the UV-Vis absorption spectra during titration confirms the formation of a stable, discrete complex.[2]

Visualization: Sensing Mechanism (PET Inhibition)

Sensing_Mechanism cluster_mechanism Electronic State Ligand Free Ligand (5-MIP Derivative) PET Active Complex Metal-Ligand Complex PET Inhibited / CHEF On Ligand->Complex + Metal Ion Metal Target Analyte (Zn²⁺ / Al³⁺) Metal->Complex Coordination Signal Strong Fluorescence Emission Complex->Signal Excitation

Figure 2: Mechanism of action for 5-MIP based sensors. Metal coordination locks the C=N bond, inhibiting non-radiative decay and PET, resulting in signal amplification.[2]

Section 4: Critical Protocol - Precursor Purification

Commercial 5-Methoxyisophthalaldehyde often contains traces of 5-hydroxyisophthalaldehyde or mono-aldehydes, which act as "defect sites" in COF formation, terminating the lattice growth.[1]

Purification Protocol:

  • Solvent Selection: Use a mixture of Ethyl Acetate and Hexane (1:3).[1]

  • Dissolution: Dissolve crude 5-MIP in minimum boiling ethyl acetate.

  • Precipitation: Add hot hexane until slight turbidity appears.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Validation:

    • Melting Point: Should be sharp (Literature range: ~106-108°C).[1]

    • 1H NMR (CDCl3): Check for the singlet at

      
       ~10.0 ppm (CHO) and singlet at 
      
      
      
      ~3.9 ppm (OCH3). Ensure integration ratio is exactly 2:3.

References

  • Review of Schiff Base Sensors

    • Title: Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection.[1][5] (Analogous chemistry applied to isophthalaldehyde systems).

    • Source: MDPI Molecules, 2025.[1][6]

    • URL:[Link][1]

  • COF Synthesis Fundamentals

    • Title: Expeditious Synthesis of Covalent Organic Frameworks: A Review.
    • Source: Journal of Materials Chemistry A, 2020.[7]

    • URL:[Link]

  • Methoxy-Group Optical Effects

    • Title: Effect of methoxy substitution on ultrafast third-order nonlinear optical properties.[1][8]

    • Source: ResearchGate / Optical Materials.[1]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde (Structural Analog Data).[1]

    • Source: PubChem CID 18035.[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 5-Methoxyisophthalaldehyde

Welcome to the Technical Support Center for the purification of crude 5-Methoxyisophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude 5-Methoxyisophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond generic protocols to offer a self-validating system of troubleshooting and experimental design, grounded in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Methoxyisophthalaldehyde is a brownish, oily solid. What are the likely impurities?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. A common precursor for the synthesis of 5-Methoxyisophthalaldehyde is 3-methoxy-5-methylphenol.[1][2] Oxidation of the methyl groups can lead to the desired dialdehyde. However, incomplete oxidation is a frequent issue, resulting in impurities such as 3-methoxy-5-methylbenzaldehyde (mono-aldehyde) and unreacted starting material. Over-oxidation can produce the corresponding dicarboxylic acid. Additionally, reagents used in the oxidation (e.g., chromium or manganese salts) and solvents can be present.

Q2: I am unsure which purification technique to start with. What do you recommend?

A2: For crude purities above 80-85%, recrystallization is often the most efficient first step in terms of time and solvent usage. If the crude material is particularly complex, with multiple impurities or a very low purity of the desired product, column chromatography is the more appropriate initial purification step.

Q3: How do I choose a suitable solvent for recrystallization?

A3: The principle of "like dissolves like" is a good starting point. 5-Methoxyisophthalaldehyde is a polar aromatic compound. Therefore, it will likely be soluble in polar organic solvents and less soluble in nonpolar solvents.[3][4][5][6][7] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, consisting of a "soluble" solvent and an "insoluble" solvent, can also be effective.

Q4: I am having trouble getting my compound to crystallize out of solution. What should I do?

A4: If crystallization does not initiate upon cooling, you can try several techniques. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If that fails, adding a seed crystal of pure 5-Methoxyisophthalaldehyde can induce crystallization. If no seed crystals are available, you can try cooling the solution in an ice bath to further decrease solubility. Be patient, as some compounds require extended periods to crystallize.

Q5: How can I monitor the progress of my column chromatography?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[8][9][10] Before running the column, you should develop a TLC solvent system that gives a good separation of your desired product from its impurities, with an Rf value for the product ideally between 0.2 and 0.4. You can then collect fractions from the column and spot them on a TLC plate to identify which fractions contain the pure product.

Troubleshooting Guide

Problem Potential Cause Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or there is a high concentration of impurities.Re-heat the solution to dissolve the oil, add more of the "soluble" solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a different solvent system.
Poor recovery after recrystallization The compound is too soluble in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Compound streaks on the TLC plate The sample is too concentrated, or the compound is highly polar and interacting strongly with the silica gel.Dilute the sample before spotting it on the TLC plate. Add a small amount of a polar solvent like methanol or acetic acid to the eluent.
Poor separation in column chromatography The chosen eluent system is not optimal.Re-evaluate the eluent system using TLC. A common starting point for aromatic aldehydes is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[11][12]
Compound crashes out on the column The solvent polarity is too low, causing the compound to precipitate on the silica gel.Start with a slightly more polar eluent mixture. If the compound is loaded in a solvent, ensure it is soluble in the initial column eluent.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a good starting point for crude 5-Methoxyisophthalaldehyde of moderate purity.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Methoxyisophthalaldehyde in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying highly impure or complex mixtures.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. For benzaldehyde derivatives, a system like 7:3 pentane/diethyl ether has been used.[9][10] Adjust the ratio to achieve an Rf value of ~0.3 for 5-Methoxyisophthalaldehyde.

  • Column Packing: Pack a flash chromatography column with silica gel, using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Methoxyisophthalaldehyde.

Purity Assessment

The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with UV detection is a common method for analyzing aromatic aldehydes.[13][14][15][16][17]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for the purification of 5-Methoxyisophthalaldehyde.

Purification_Decision_Tree Start Crude 5-Methoxyisophthalaldehyde AssessPurity Assess Crude Purity (e.g., by TLC or NMR) Start->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization > 80-85% Pure ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography < 80% Pure or Complex Mixture PurityAnalysis Purity Analysis (HPLC, TLC, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure 5-Methoxyisophthalaldehyde PurityAnalysis->Recrystallization Needs Further Purification PurityAnalysis->PureProduct Meets Specification Recrystallization_Workflow A Dissolve in min. hot solvent B Hot Filtration (optional) A->B C Add anti-solvent to cloud point B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry Crystals F->G

Caption: Step-by-step workflow for recrystallization.

References

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Isophthalic acid. Available from: [Link]

  • PrepChem.com. Synthesis of 3-methoxy-5-methylphenol. Available from: [Link]

  • Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. 2022. Available from: [Link]

  • RIT Digital Institutional Repository. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. Available from: [Link]

  • SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]

  • PubChem. 3-Methoxy-5-Methylphenol. Available from: [Link]

  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. Available from: [Link]

  • PubChem. Isophthalaldehyde. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes. 2024. Available from: [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]

  • Google Patents. Method for detecting aldehyde and ketone by using thin layer chromatography.
  • Britannica. Aldehyde. 2026. Available from: [Link]

  • Google Patents. Separation of aromatic aldehydes.
  • Beilstein Journal of Organic Chemistry. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. 2019. Available from: [Link]

  • ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Available from: [Link]

  • Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Available from: [Link]

  • ResearchGate. Solvent screening for the extraction of aromatic aldehydes. Available from: [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available from: [Link]

  • MDPI. 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Available from: [Link]

  • Orbital: The Electronic Journal of Chemistry. Synthesis and Characterization of Bemotrizinol Impurities. 2025. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. 2023. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. Available from: [Link]

  • PubChem. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]

  • Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. Available from: [Link]

Sources

Optimization

Optimization of reaction conditions for Schiff base formation with 5-Methoxyisophthalaldehyde

Technical Support Center: 5-Methoxyisophthalaldehyde Schiff Base Optimization Executive Summary This guide addresses the technical nuances of synthesizing Schiff bases (imines) using 5-Methoxyisophthalaldehyde (5-MIP) ....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxyisophthalaldehyde Schiff Base Optimization

Executive Summary

This guide addresses the technical nuances of synthesizing Schiff bases (imines) using 5-Methoxyisophthalaldehyde (5-MIP) . Unlike simple mono-aldehydes, 5-MIP is a dialdehyde with an electron-donating methoxy substituent at the 5-position.[1][2][3] This structure introduces specific challenges regarding stoichiometric control (mono- vs. bis-imine) , solubility profiles , and equilibrium management .

The protocols below are designed to maximize yield and purity by manipulating the thermodynamic equilibrium of the dehydration step.

Module 1: Reaction Design & Stoichiometry

Q: How do I selectively synthesize the Bis-Schiff base versus the Mono-Schiff base?

A: The dialdehyde nature of 5-MIP creates a statistical probability of forming a mixture of mono-imine, bis-imine, and unreacted aldehyde.[1][2] Control is achieved primarily through stoichiometry and addition order.[3][4]

Target ProductStoichiometry (Aldehyde : Amine)Addition ProtocolKey Driver
Bis-Imine 1 : 2.2 - 2.5 Add Aldehyde to a stirring solution of Amine (excess).[1][2][3]Mass Action: Excess amine drives the equilibrium toward the fully substituted product.
Mono-Imine 1.5 : 1 Add Amine dropwise (very slowly) to a dilute solution of Aldehyde .Statistical Control: High local concentration of aldehyde ensures the amine reacts with a fresh aldehyde molecule rather than an intermediate mono-imine.[3]

Technical Insight: The methoxy group at the 5-position is electron-donating.[1][2][3] While it stabilizes the aromatic ring, it slightly reduces the electrophilicity of the carbonyl carbons compared to unsubstituted isophthalaldehyde. Consequently, the Bis-formation requires energetic driving (heat/catalysis) to reach completion.[1][2][4]

Module 2: Solvent & Catalyst Optimization

Q: My reaction stalls at 60-70% conversion. Which solvent/catalyst system should I use?

A: Schiff base formation is reversible.[1][3][4] Stalling indicates you have reached equilibrium, not completion.[3][4] You must disrupt the equilibrium by removing water or precipitating the product.

Tier 1: Standard Protocol (For solids that precipitate)
  • Solvent: Absolute Ethanol or Methanol (Anhydrous).[1][2][3][4]

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol).[1][2][3][4]

  • Mechanism: If the Bis-Schiff base is less soluble than the reactants, it will precipitate, driving Le Chatelier’s principle.[4]

  • Optimization: If no precipitate forms after 2 hours at reflux, concentrate the solution to half volume and cool to 4°C.

Tier 2: Difficult Substrates (For soluble products/slow amines)
  • Solvent: Toluene or Benzene.[1][3][4]

  • Catalyst: p-Toluenesulfonic Acid (p-TSA) (0.1 - 0.5 mol%).[1][2][3]

  • Water Removal: Mandatory use of a Dean-Stark apparatus.[1][2][3][5]

  • Why: Toluene allows higher reflux temperatures (>110°C) to overcome the activation energy barrier raised by the methoxy group's donation, while the Dean-Stark trap physically removes water.[4]

Q: Can I use Lewis Acids? A: Yes. For highly deactivated amines (e.g., nitro-anilines), replace acetic acid with ZnCl₂ or Mg(ClO₄)₂ (5-10 mol%) in refluxing ethanol.[1][2][3][4] These activate the carbonyl oxygen more aggressively than protons.[4]

Module 3: Water Management (The Thermodynamic Sink)

Q: I see product formation on TLC, but it reverts to aldehyde during workup. Why?

A: You are experiencing hydrolysis .[1][3][4] The imine bond is unstable in the presence of water and acid—precisely the conditions often created during unoptimized workups.

Corrective Protocol:

  • In-Situ Drying: Add activated Molecular Sieves (3Å or 4Å) directly to the reaction flask. This is cleaner than Dean-Stark for small-scale (<1g) reactions.[1][2][3]

  • Neutralization: Before adding any aqueous wash, neutralize the acid catalyst with a weak base (e.g.,

    
    ) or remove the solvent in vacuo first.[4]
    
  • Workup: Avoid aqueous extraction if possible. Attempt to crystallize directly from the reaction solvent or triturate with cold diethyl ether/hexanes.

Visual Workflow: Optimization Logic

The following diagram illustrates the decision process for selecting reaction conditions based on the physical properties of your specific amine and the 5-MIP substrate.

SchiffBaseOptimization Start Start: 5-MIP + Amine CheckAmine Is Amine Nucleophilic? (e.g., Alkyl vs Aryl) Start->CheckAmine WeakNuc Weak Nucleophile (e.g., Aniline-NO2) CheckAmine->WeakNuc Electron Poor StrongNuc Strong Nucleophile (e.g., Alkyl-NH2) CheckAmine->StrongNuc Electron Rich MethodB Method B: Toluene Reflux Dean-Stark Trap Cat: p-TSA WeakNuc->MethodB Requires High Energy MethodA Method A: Ethanol Reflux Cat: Acetic Acid StrongNuc->MethodA Standard Conditions CheckSolubility Does Product Precipitate? MethodA->CheckSolubility Final Isolated Bis-Schiff Base MethodB->Final Evaporation Filter Filtration & Cold Ether Wash CheckSolubility->Filter Yes (Ideal) Sieves Add Molecular Sieves (4Å) Continue Reflux CheckSolubility->Sieves No (Equilibrium Stuck) Filter->Final Sieves->MethodB If fails, switch solvent

Caption: Decision matrix for optimizing solvent and water removal strategies based on amine nucleophilicity and product solubility.

Module 4: Troubleshooting Common Failure Modes

Q: My product is an oil or gum, not a solid. How do I purify it? A: Schiff bases derived from 5-MIP often have lower melting points due to the disruption of crystal packing by the methoxy group.

  • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add Hexane or Diethyl Ether until cloudy.[4] Sonicate to induce crystallization.[3][4]

  • Solvent Swap: If Ethanol yields an oil, switch to Acetonitrile .[3][4] Isophthalaldehyde derivatives often crystallize better from ACN.[1][3][4]

Q: I suspect oligomerization. How do I confirm? A: If you are using a diamine , 5-MIP will form polymers (poly-Schiff bases) or macrocycles rather than discrete molecules.[1][2][3][4]

  • Diagnostic: Check solubility. Oligomers are often insoluble in everything.[3][4]

  • Prevention: Use a massive excess of the diamine (10:[4]1) to favor the discrete species, or use high-dilution conditions.[1][2][3][4]

References & Further Reading

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3][4] Longman Scientific & Technical, 1989 .[3][4] (Standard protocols for azeotropic distillation and Schiff base isolation).

  • Schiff, H. "Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 1864 , 131, 118-119.[1][2][4]

  • Layer, R. W. "The Chemistry of Imines."[4] Chemical Reviews, 1963 , 63(5), 489–510.[1][2][4] (Comprehensive review on mechanism and catalysis).

  • Chakraborti, A. K., et al. "Magnesium perchlorate as an efficient catalyst for the synthesis of imines."[4] Tetrahedron Letters, 2004 , 45(41), 7641-7644.[1][2][4] (Alternative Lewis Acid catalysis for difficult aldehydes). [1][2][4]

  • Ciach, T., et al. "Equilibrium shift methods for Schiff base synthesis."[3][4] ResearchGate Discussions, 2024 . (Practical insights on molecular sieves vs. Dean-Stark).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Methoxyisophthalaldehyde and your specific amine before handling.[1][2][4]

Sources

Troubleshooting

Preventing byproduct formation in 5-Methoxyisophthalaldehyde reactions

Welcome to the technical support center for reactions involving 5-Methoxyisophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-Methoxyisophthalaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile aromatic aldehyde and minimize the formation of unwanted byproducts. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Reactivity of 5-Methoxyisophthalaldehyde

5-Methoxyisophthalaldehyde is a valuable building block in organic synthesis due to its two aldehyde functional groups and electron-donating methoxy group. However, these same features can also lead to specific side reactions under certain conditions. Understanding the fundamental reactivity of this molecule is the first step toward preventing byproduct formation.

Key Reactive Sites:

  • Aldehyde Groups (C1 and C3): These are the primary sites for nucleophilic attack. The electrophilicity of the carbonyl carbons makes them susceptible to a range of reactions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

  • Methoxy Group (C5): The methyl ether can be cleaved under harsh acidic or certain Lewis acid conditions, leading to a phenolic byproduct.

Below is a diagram illustrating the primary reaction pathway and potential side reactions.

reaction_overview cluster_main Desired Reaction Pathway cluster_byproducts Potential Byproduct Pathways 5-MIPA 5-Methoxyisophthalaldehyde Desired_Product Desired Product 5-MIPA->Desired_Product  Desired Reaction (e.g., reductive amination, Wittig) Cannizzaro Cannizzaro Byproducts (Alcohol and Carboxylic Acid) 5-MIPA->Cannizzaro  Strong Base (e.g., conc. NaOH)  High Temperature Demethylation Demethylation Byproduct (5-Hydroxyisophthalaldehyde) 5-MIPA->Demethylation  Strong Acid (e.g., HBr, BBr3)  High Temperature Aldol Aldol Condensation Byproduct (if applicable) 5-MIPA->Aldol  Base/Acid with another  enolizable carbonyl Nucleophile Nucleophile (e.g., amine, Grignard) Nucleophile->Desired_Product

Caption: Desired vs. Undesired Pathways for 5-Methoxyisophthalaldehyde.

Section 2: Troubleshooting Common Byproduct Formation

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: I am observing the formation of an alcohol and a carboxylic acid derivative of my starting material. What is happening and how can I prevent it?

Answer:

This is a classic sign of the Cannizzaro reaction . This reaction occurs with aldehydes that do not have a hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group), such as 5-Methoxyisophthalaldehyde.[1][2] In the presence of a strong base, two molecules of the aldehyde disproportionate: one is oxidized to a carboxylic acid and the other is reduced to an alcohol.[2][3]

Causality:

The reaction is initiated by the attack of a hydroxide ion on one of the carbonyl carbons.[3] The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde, leading to the observed products.[2][3] This reaction is particularly favorable at higher concentrations of base and elevated temperatures.

Prevention Protocol:

  • Choice of Base: Avoid using strong, concentrated bases like sodium hydroxide or potassium hydroxide. If a base is required, consider using a weaker, non-hydroxide base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Temperature Control: Maintain a low reaction temperature. The Cannizzaro reaction is often accelerated by heat. Running your reaction at 0 °C or even lower can significantly suppress this side reaction.

  • Stoichiometry of Base: If a base is necessary, use it in stoichiometric amounts rather than in large excess.

  • Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

ParameterRecommended Condition to Avoid CannizzaroProblematic Condition
Base Weaker, non-hydroxide bases (e.g., TEA, K₂CO₃)Strong bases (e.g., conc. NaOH, KOH)
Temperature ≤ 0 °CElevated temperatures (> room temp.)
Base Conc. Stoichiometric or catalytic amountsLarge excess
FAQ 2: My product is contaminated with a compound that appears to have a hydroxyl group instead of the methoxy group. What is this byproduct and how do I avoid it?

Answer:

You are likely observing the demethylation of the methoxy group, resulting in the formation of 5-hydroxyisophthalaldehyde. This is a common side reaction when aromatic methyl ethers are exposed to strong acidic conditions, particularly with reagents like hydrobromic acid (HBr), hydroiodic acid (HI), or boron tribromide (BBr₃).[4]

Causality:

The reaction mechanism typically involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide ion (e.g., Br⁻).[4] This results in the cleavage of the methyl-oxygen bond.

Prevention Protocol:

  • Avoid Strong Protic Acids: If your reaction requires acidic conditions, opt for weaker acids or Lewis acids that are less prone to cleaving aryl ethers. For example, using a milder Lewis acid or ensuring anhydrous conditions can sometimes prevent this side reaction.

  • Protecting Groups: If harsh acidic conditions are unavoidable, consider protecting the aldehyde functional groups first. This can sometimes alter the reactivity of the molecule in a way that disfavors demethylation.

  • Temperature Control: As with many side reactions, demethylation is often promoted by heat. Running the reaction at the lowest possible temperature that still allows for the desired transformation is recommended.

ParameterRecommended Condition to Avoid DemethylationProblematic Condition
Acid Weaker acids, select Lewis acidsStrong protic acids (HBr, HI), BBr₃
Temperature Low to moderate temperaturesHigh temperatures
FAQ 3: I am seeing a complex mixture of products, some with higher molecular weights than expected, especially when another carbonyl compound is present. What could be the cause?

Answer:

This suggests that an aldol condensation or a related reaction is occurring.[5][6][7] While 5-Methoxyisophthalaldehyde itself cannot enolize (it lacks alpha-hydrogens), it can act as an "acceptor" for an enolate generated from another carbonyl compound (a ketone or another aldehyde that does have alpha-hydrogens) in your reaction mixture.[8] This is known as a crossed aldol or Claisen-Schmidt condensation .[8]

Causality:

Under basic or acidic conditions, the other carbonyl compound can form an enol or enolate, which is nucleophilic. This nucleophile can then attack the electrophilic carbonyl carbons of 5-Methoxyisophthalaldehyde, leading to a variety of aldol addition and subsequent condensation (dehydration) products.[5][6]

Prevention Protocol:

  • Reagent Purity: Ensure that your starting materials and solvents are free from other carbonyl-containing impurities (like acetone).

  • Order of Addition: If your reaction involves a nucleophile that is generated in situ, it is often best to add the 5-Methoxyisophthalaldehyde slowly to the reaction mixture containing the nucleophile. This minimizes the concentration of the aldehyde available for side reactions.

  • Directed Aldol Conditions: If a crossed aldol reaction is intended, but you are getting a mixture of products, consider using more controlled conditions, such as the use of a pre-formed lithium enolate at low temperatures.

Section 3: Purification and Analysis of 5-Methoxyisophthalaldehyde and its Derivatives

Even with careful control of reaction conditions, some byproduct formation may be unavoidable. This section provides guidance on purifying your product and identifying any impurities.

Purification Strategies
  • Column Chromatography: This is a versatile method for separating compounds with different polarities. A silica gel column with a gradient of ethyl acetate in hexanes is often a good starting point for purifying aromatic aldehydes.

  • Recrystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing small amounts of impurities.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from a reaction mixture by forming a water-soluble bisulfite adduct.[9][10] The aldehyde can then be regenerated by treating the aqueous layer with a base.[11]

Protocol for Purification via Bisulfite Adduct:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form the adduct and move into the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-aldehydic impurities.

  • To regenerate the aldehyde, carefully add a base (e.g., sodium carbonate solution) to the aqueous layer until the solution is basic. The aldehyde will precipitate or can be extracted with an organic solvent.

  • Wash the organic layer containing the purified aldehyde with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

Analytical Techniques for Impurity Identification

Spectroscopic methods are invaluable for identifying the structure of your desired product and any byproducts.[12]

  • ¹H NMR Spectroscopy:

    • Aldehyde protons: The two aldehyde protons of 5-Methoxyisophthalaldehyde will appear as singlets in the region of 9-10 ppm. The presence of other signals in this region could indicate an aldehydic impurity.

    • Methoxy group: The methoxy protons will appear as a singlet around 3.8-4.0 ppm.

    • Aromatic protons: The aromatic protons will have characteristic splitting patterns and chemical shifts.

    • Byproduct signals: The formation of a Cannizzaro alcohol byproduct would show a new signal for the -CH₂OH protons (typically 4.5-5.5 ppm) and the disappearance of one aldehyde signal. Demethylation would result in a broad singlet for the new phenolic -OH.

  • Infrared (IR) Spectroscopy:

    • Carbonyl stretch: A strong absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[13][14][15] The presence of a broad absorption in the 3200-3600 cm⁻¹ region could indicate the presence of an alcohol or phenol byproduct. A carboxylic acid byproduct would show a very broad O-H stretch from 2500-3300 cm⁻¹ and a carbonyl stretch around 1700-1725 cm⁻¹.

Below is a diagram illustrating a typical purification and analysis workflow.

purification_workflow Crude_Product Crude Reaction Mixture Purification Purification Method (e.g., Column Chromatography, Recrystallization, or Bisulfite Extraction) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Analysis Spectroscopic Analysis (NMR, IR, Mass Spec) Pure_Product->Analysis Structure_Confirmation Structure Confirmed & Impurity Profile Determined Analysis->Structure_Confirmation

Caption: General Workflow for Purification and Analysis.

By understanding the potential side reactions of 5-Methoxyisophthalaldehyde and implementing the appropriate preventative and purification measures, you can significantly improve the yield and purity of your desired products.

References

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Allen. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • PubMed Central. Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates. [Link]

  • ResearchGate. Oxidative demethylation reactions catalysed by FTO and ALKBH5. (a) In... [Link]

  • Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. Cannizzaro Reaction. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chem-Station. O-Demethylation. [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Chemistry Steps. Cannizzaro Reaction. [Link]

  • PubMed Central. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • PubMed Central. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Google Patents.
  • Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. [Link]

  • YouTube. Aldol Condensation Reaction Shortcut by Leah4sci. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • PubChem. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. [Link]

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Optimization

Optimizing catalyst selection for reactions involving 5-Methoxyisophthalaldehyde

Executive Summary 5-Methoxyisophthalaldehyde (CAS: 10228-59-8) is a critical bifunctional linker used primarily in the synthesis of Covalent Organic Frameworks (COFs), Schiff base ligands, and pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxyisophthalaldehyde (CAS: 10228-59-8) is a critical bifunctional linker used primarily in the synthesis of Covalent Organic Frameworks (COFs), Schiff base ligands, and pharmaceutical intermediates.[1][2]

The Core Challenge: Unlike simple benzaldehydes, the 5-methoxy group exerts a unique electronic influence.[1][2] Located meta to both aldehyde groups (positions 1 and 3), the methoxy group cannot donate electron density via resonance to the carbonyl carbons.[2] Instead, its inductive electron-withdrawing nature ($ -I $ effect) dominates, making the aldehyde carbons more electrophilic than unsubstituted isophthalaldehyde.[1][2]

Implication: Reactions proceed faster, often leading to "kinetic traps"—amorphous solids in COF synthesis or bis-substituted byproducts when mono-substitution is desired.[1][2][3] This guide focuses on modulating catalyst activity to regain thermodynamic control.

Dashboard: Catalyst Selection Matrix

Use this decision tree to select the starting catalytic system based on your target transformation.

CatalystSelection Start Target Reaction Type1 Imine Condensation (COFs, Macrocycles) Start->Type1 Type2 C-C Bond Formation (Knoevenagel) Start->Type2 Cond1 Crystalline Product Required? (COF) Type1->Cond1 Cond2 Substrate Sensitivity Type2->Cond2 Sol1 Weak Acid Modulator (6M AcOH / Dioxane) Cond1->Sol1 Standard (Thermodynamic) Sol2 Lewis Acid (Sc(OTf)3) Cond1->Sol2 High Throughput (Kinetic) Sol3 Organocatalyst (Piperidine/AcOH) Cond2->Sol3 Standard Organic Sol4 Heterogeneous Base (MgO or Amine-MOF) Cond2->Sol4 Green/Recyclable

Figure 1: Decision matrix for selecting the primary catalyst class based on the desired reaction pathway and product requirements.[1]

Module 1: Covalent Organic Framework (COF) Synthesis

Reaction Type: Schiff Base Condensation (Reversible) Target: Crystalline, Porous Polymers[2][4]

The Technical Issue

Because the 5-methoxy group increases the electrophilicity of the aldehydes, the condensation with amines (e.g., hydrazine, diamines) is rapid.[2]

  • Problem: The reaction precipitates amorphous polymer immediately (Kinetic Product).

  • Goal: Slow down the reaction to allow "error checking" (reversibility) for crystal growth (Thermodynamic Product).

Optimized Protocol: Solvothermal Synthesis
ParameterStandard ConditionOptimized for 5-MethoxyisophthalaldehydeReason for Change
Catalyst 3M Acetic Acid6M Acetic Acid (aq) Higher acid concentration pushes the equilibrium back to starting materials slightly, enhancing error correction/crystallinity.[1][2][3]
Solvent Dioxane:Mesitylene (1:[3][5]1)o-Dichlorobenzene:Butanol (1:1) Better solubility for the polar methoxy intermediate prevents premature precipitation.[1][3]
Temperature 120°C (Isothermal)Ramp: 60°C (24h) → 120°C (72h) Slow nucleation at low temp prevents rapid amorphous crashing.[1][3]
Step-by-Step Workflow
  • Dissolution: Dissolve 5-Methoxyisophthalaldehyde (1.0 eq) and the amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) in o-Dichlorobenzene/n-Butanol (1:1 v/v) in a Pyrex tube.

  • Catalyst Addition: Add aqueous Acetic Acid (6M). Ratio: 0.1 mL catalyst per 1 mL solvent.[1][2][3]

  • Degassing: Freeze-pump-thaw (3 cycles) is mandatory .[1][2][3] Oxygen causes oxidative decomposition of the amine, which poisons the aldehyde surface.[2][3]

  • Thermodynamic Ramp: Seal tube. Heat at 60°C for 24h, then ramp to 120°C for 3 days.

Expert Tip: If the product is still amorphous, switch to a Lewis Acid modulator .[2][3] Use Sc(OTf)₃ (0.05 eq) in dioxane. Scandium triflate catalyzes imine formation/exchange efficiently at lower temperatures, often yielding higher crystallinity for electron-deficient aldehydes [1].[1][2][3]

Module 2: Knoevenagel Condensation

Reaction Type: Carbon-Carbon Bond Formation Target: Drug Intermediates / Conjugated Linkers[1][2][3]

The Technical Issue

The high reactivity of the dialdehyde often leads to bis-condensation (reaction at both aldehyde sites) even when mono-condensation is desired.[1][3]

Optimized Protocol: Mono-Functionalization

To selectively react only one aldehyde group with an active methylene compound (e.g., Malononitrile):

  • Stoichiometry: Use a 5:1 excess of 5-Methoxyisophthalaldehyde to the active methylene.[1][2][3]

  • Catalyst: Piperidine (5 mol%) and Acetic Acid (5 mol%) in Ethanol.

    • Why? The buffered system prevents the "runaway" deprotonation of the second product.[1][3]

  • Temperature: Run at 0°C to Room Temperature . Do not reflux.[1][2][3]

  • Purification: The unreacted dialdehyde can be recovered via bisulfite wash or column chromatography (it is less polar than the mono-acid/nitrile product).[1][2][3]

Troubleshooting & FAQs

Q1: My reaction mixture turns black/tarry immediately upon adding the amine.

Diagnosis: Oxidation of the amine or uncontrolled polymerization. Solution:

  • Verify the purity of your amine (recrystallize if dark).[1][2][3]

  • Strict Anaerobic Conditions: The 5-methoxy backbone is stable, but the intermediate imines are sensitive.[1][2][3] Perform the catalyst addition inside a glovebox or under active Ar flow.[1][2][3]

Q2: I cannot dissolve 5-Methoxyisophthalaldehyde in the standard Mesitylene/Dioxane COF solvent.

Diagnosis: The methoxy group adds polarity, making it less soluble in non-polar mesitylene.[2] Solution:

  • Switch to DMAc (Dimethylacetamide) or o-Dichlorobenzene (o-DCB) .[1][2][3]

  • Note: If using DMAc, reduce the reaction temperature to 100°C, as DMAc decomposes to amine at high temps, which can interfere with the reaction.[2]

Q3: How do I remove the catalyst trapped inside the pores of my COF?

Diagnosis: Acetic acid or metal ions trapped in the framework.[3] Solution:

  • For Acetic Acid: Soxhlet extraction with Anhydrous THF (24h) followed by Acetone (12h).

  • For Sc(OTf)₃: Wash with 0.1 M HCl in Methanol (if the COF is acid stable) or extensive washing with DMF at 80°C.[3]

Visualizing the Crystallinity Pathway

This diagram illustrates the kinetic vs. thermodynamic control required for this specific molecule.[1][2][3]

CrystallinityPath Input 5-Methoxyisophthalaldehyde + Diamine FastRxn Fast Reaction (High Electrophilicity) Input->FastRxn High Temp / Strong Acid SlowRxn Slow Reaction (Modulated) Input->SlowRxn Low Temp / Weak Acid / Dilution Amorphous Amorphous Solid (Kinetic Trap) FastRxn->Amorphous Crystalline Crystalline COF (Thermodynamic Product) SlowRxn->Crystalline Amorphous->Crystalline Reversibility (Requires Catalyst)

Figure 2: The kinetic trap caused by the high electrophilicity of the 5-methoxy derivative and the modulated pathway required for crystallinity.

References

  • Cote, A. P., et al. (2005).[2][3] Porous, Crystalline, Covalent Organic Frameworks.[2][3][4][5] Science, 310(5751), 1166-1170.[1][2] [3]

  • Uribe-Romo, F. J., et al. (2009).[1][2][3] Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society, 131(13), 4570-4571.[2]

  • Kandambeth, S., et al. (2016).[2][3] Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability.[1][2][3] Journal of the American Chemical Society, 138(28), 8714–8717.[2] [3]

  • Segura, J. L., et al. (2016).[2][3] The Knoevenagel Condensation in the Synthesis of Organic Materials. Chemical Reviews, 116(3), 1183–1267.[2] [3]

Sources

Troubleshooting

Common experimental challenges when working with 5-Methoxyisophthalaldehyde

Executive Summary & Molecule Profile 5-Methoxyisophthalaldehyde (Benzene-1,3-dicarbaldehyde, 5-methoxy-) is a critical bifunctional building block.[1][2] Unlike its para-substituted counterparts, its meta substitution pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Methoxyisophthalaldehyde (Benzene-1,3-dicarbaldehyde, 5-methoxy-) is a critical bifunctional building block.[1][2] Unlike its para-substituted counterparts, its meta substitution pattern (isophthalaldehyde core) imparts a specific angle (~120°) to condensation products, making it indispensable for constructing hexagonal Covalent Organic Frameworks (COFs), macrocycles, and supramolecular cages.[1][3]

The presence of the 5-methoxy group introduces two distinct experimental variables:

  • Electronic Effect: It acts as a weak electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring compared to the unsubstituted parent.

  • Steric/Solubility Effect: It disrupts crystal packing relative to isophthalaldehyde, generally enhancing solubility in organic media, but potentially introducing steric clashes in tight π-stacked architectures.[1][2]

Module A: Material Integrity & Storage

Q1: My material has turned from a white solid to a yellow/brown sticky powder. Is it still usable?

Diagnosis: Autoxidation. Like most aromatic aldehydes, 5-methoxyisophthalaldehyde is susceptible to autoxidation, converting the formyl groups (-CHO) into carboxylic acids (-COOH).[1][2] The 5-methoxy group activates the ring, potentially making the molecule more sensitive to radical-initiated oxidation than electron-deficient analogs.[1][2]

Troubleshooting Protocol:

  • Immediate Test: Run a crude

    
    H-NMR in CDCl
    
    
    
    .
    • Target Signal: Aldehyde proton at ~10.0 ppm .[1][2]

    • Impurity Signal: Broad singlet at ~11.0–13.0 ppm (Carboxylic acid).[1][2][3]

    • Limit: If Acid : Aldehyde integral ratio > 0.05 (5%), purification is required.[1][3]

  • Purification (Recrystallization):

    • Solvent System: Ethanol/Water (9:[3]1) or Ethyl Acetate/Hexanes.[1][2]

    • Method: Dissolve in minimum hot ethanol; add warm water until turbid; cool slowly to 4°C.

    • Note: If the acid content is high (>20%), wash the solid with saturated aqueous NaHCO

      
       (to remove acid) before recrystallization.[1][3]
      

Prevention:

  • Store under Argon/Nitrogen.[1][2]

  • Temperature: 2–8°C.[2]

  • Container: Amber glass (UV light accelerates autoxidation).[1][2][3]

Q2: I see extra peaks in the aromatic region (6.5–7.5 ppm) that don't match the expected symmetry.

Diagnosis: Regioisomeric Impurities. If you synthesized this material (e.g., from 3,5-dimethylanisole), you might have 4-methoxyisophthalaldehyde or mono-aldehyde byproducts. 5-Methoxyisophthalaldehyde must be symmetric (


 symmetry).[1][2]

Validation:

  • 
    H-NMR:  You should see a simple pattern:
    
    • 
       ~10.0 ppm (s, 2H, -CHO)[2]
      
    • 
       ~7.6–7.8 ppm (Aromatic protons).[2][3] Look for a doublet (2H) and a triplet (1H) or singlet patterns depending on resolution, but symmetry is key.
      
    • 
       ~3.9 ppm (s, 3H, -OCH
      
      
      
      ).[1][2]
  • Symmetry Check: If you see multiple methoxy peaks or split aldehyde peaks, re-purify via column chromatography (SiO

    
    ; Hexane:EtOAc gradient).[3]
    

Module B: Reaction Optimization (COFs & Schiff Bases)

Q3: My Schiff-base condensation (COF synthesis) yields an amorphous solid instead of a crystalline powder.

Diagnosis: Kinetic Trapping. The formation of imine bonds is reversible.[4] If the reaction proceeds too fast (Kinetic Control), the network locks into a disordered state.[3] The methoxy group adds electron density, making the carbonyl oxygen slightly more basic and the carbon less electrophilic, altering the reaction kinetics compared to unsubstituted linkers.

The "Self-Healing" Protocol: You must push the reaction toward Thermodynamic Control to allow error correction (bond breaking and reforming).[1]

ParameterAdjustmentMechanistic Reason
Catalyst Use 6M Acetic Acid (aq).Protonates the carbonyl, activating it for nucleophilic attack, but also catalyzes the reverse hydrolysis (error correction).[1]
Solvent Mix Mesitylene / 1,4-Dioxane (1:1).[2]Mesitylene is a poor solvent for the polymer (promotes stacking), Dioxane solubilizes the oligomers.
Modulator Add Aniline (excess).[3]Acts as a monofunctional competitor.[1][2] It slows down the network formation by capping aldehydes temporarily, allowing ordered growth.
Q4: The reaction yields are consistently low (<40%).

Diagnosis: Water Poisoning (Equilibrium Shift).



The reaction generates water.[1][2][3] If water accumulates, the equilibrium shifts back to the starting materials.

Solution:

  • Dean-Stark Trap: For macroscale reactions (flask).[1][2]

  • Molecular Sieves (3Å or 4Å): Add activated sieves directly to the reaction vessel (solvothermal ampoule).[1][3]

  • Solvothermal Technique: Freeze-pump-thaw the ampoule to remove oxygen and seal it under vacuum.[1][2] This prevents oxidative side reactions that lower yield.[2]

Module C: Solubility & Handling Guide

User Query: "I cannot get the aldehyde to dissolve in the reaction solvent."

Solubility Data Table:

SolventSolubility RatingApplication Notes
Dichloromethane (DCM) ExcellentBest for transfer, NMR, and column chromatography.[1][2]
DMSO / DMF GoodUsed for biological assays; difficult to remove (high boiling point).[1][3]
Alcohols (MeOH/EtOH) ModerateGood for recrystallization; avoid as reaction solvent for COFs (can form hemiacetals).[1][3]
Mesitylene PoorCrucial: Used in COF synthesis because it forces the product to precipitate/crystallize (Solvothermal effect).[1][3]
Water InsolubleRequires organic co-solvent.[1][2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision logic for handling 5-Methoxyisophthalaldehyde, from storage to reaction.

G Start Start: Reagent Check Visual Visual Inspection Start->Visual NMR 1H-NMR Analysis Visual->NMR Yellow/Brown Reaction Reaction Setup (Schiff Base/COF) Visual->Reaction White Crystalline Purity Purity > 95%? NMR->Purity Purify Recrystallize (EtOH/H2O) Purity->Purify No (<95%) Purity->Reaction Yes Purify->NMR Retest Outcome Product Analysis Reaction->Outcome Amorphous Amorphous? (Kinetic Trap) Outcome->Amorphous No XRD Peaks LowYield Low Yield? (Equilibrium) Outcome->LowYield High SM left Fix1 Add Modulator (Aniline) + Heat Amorphous->Fix1 Fix2 Remove Water (Sieves/Dean-Stark) LowYield->Fix2 Fix1->Reaction Retry Fix2->Reaction Retry

Caption: Logical workflow for validating reagent quality and optimizing reaction outcomes. Blue nodes indicate standard steps; Red nodes indicate failure points; Green nodes indicate corrective actions.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for aldehyde recrystallization). [3]

  • Cote, A. P., et al. (2005).[1] Porous, Crystalline, Covalent Organic Frameworks.[1][4][5] Science, 310(5751), 1166–1170.[1] (Foundational text on solvothermal synthesis and reversibility). [3]

  • Segura, J. L., et al. (2016).[1] The Chemistry of Covalent Organic Frameworks. Chemical Society Reviews, 45, 5635-5671.[1][2] (Review covering linker solubility and modulator effects).

  • PubChem Database. (2024).[1][2][3] Compound Summary: Isophthalaldehyde Derivatives. National Center for Biotechnology Information.[1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantitative Analysis of 5-Methoxyisophthalaldehyde

For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical entities is paramount. 5-Methoxyisophthalaldehyde, a substituted aromatic dialdehyde, serves as a crucial bu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical entities is paramount. 5-Methoxyisophthalaldehyde, a substituted aromatic dialdehyde, serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Its precise measurement is critical for ensuring reaction efficiency, product purity, and the overall quality of the final product. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of 5-Methoxyisophthalaldehyde, offering insights into the principles, experimental protocols, and relative merits of each technique.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Precision and Sensitivity

High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely adopted technique for the quantitative analysis of non-volatile and thermally labile compounds like 5-Methoxyisophthalaldehyde.[1] Its high resolution and sensitivity make it ideal for separating the analyte from a complex matrix of starting materials, intermediates, and by-products.[2]

Causality Behind Experimental Choices in HPLC Method Development

The development of a successful HPLC method hinges on the careful selection of several key parameters, each influencing the separation and detection of 5-Methoxyisophthalaldehyde. A reversed-phase approach is typically favored for aromatic aldehydes, utilizing a nonpolar stationary phase and a polar mobile phase.

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. The choice of a 150 mm x 4.6 mm column with 5.0 µm particles provides a good balance between resolution and analysis time.[3]

  • Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water (acidified with a small amount of trifluoroacetic acid) is often employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.[4] The acid helps to suppress the ionization of any potential acidic impurities and improves peak symmetry.

  • Detection Wavelength: Aromatic aldehydes exhibit strong UV absorbance. Based on the analysis of similar compounds like vanillin, a detection wavelength of around 280 nm is a logical starting point for method development, as it generally provides a good response for the benzaldehyde chromophore.[4]

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a self-validating system for the quantification of 5-Methoxyisophthalaldehyde.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5.0 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.09% TFA[4]
Gradient 5% B to 90% B over 12 minutes
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 280 nm[4]

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Prepare a stock solution of 5-Methoxyisophthalaldehyde reference standard in acetonitrile at a concentration of 1 mg/mL. From this, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing 5-Methoxyisophthalaldehyde in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the 5-Methoxyisophthalaldehyde standard against its concentration. Determine the concentration of 5-Methoxyisophthalaldehyde in the samples by interpolating their peak areas from the calibration curve.

Method Validation: The reliability of this method is ensured through a rigorous validation process, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), following established guidelines.[5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Reference Standard Dilution_Std Serial Dilution Standard->Dilution_Std Stock Solution Sample Test Sample Dilution_Sample Dissolution & Filtration Sample->Dilution_Sample HPLC HPLC System (C18 Column, Gradient Elution) Dilution_Std->HPLC Dilution_Sample->HPLC Detector UV Detector (280 nm) HPLC->Detector Data Chromatogram Acquisition Detector->Data Calibration Calibration Curve (Peak Area vs. Concentration) Data->Calibration Quantify Concentration Determination Calibration->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis Sample Sample in Volatile Solvent GC Gas Chromatograph (HP-5MS Column, Temp Program) Sample->GC MS Mass Spectrometer (EI, Full Scan/SIM) GC->MS Data Total Ion Chromatogram & Mass Spectra MS->Data Identification Peak Identification (Retention Time & Mass Spectrum) Data->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Sources

Comparative

HPLC-UV Method for Purity Analysis of 5-Methoxyisophthalaldehyde

Executive Summary 5-Methoxyisophthalaldehyde (5-MIP) is a critical pharmacophore intermediate, notably utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor/GBT440) and advanced covalent organic frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxyisophthalaldehyde (5-MIP) is a critical pharmacophore intermediate, notably utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor/GBT440) and advanced covalent organic frameworks (COFs). Its dual-aldehyde functionality makes it highly reactive, serving as a "linchpin" in Schiff base formation.[1] However, this same reactivity presents a significant analytical challenge: rapid autoxidation to 3-formyl-5-methoxybenzoic acid and 5-methoxyisophthalic acid.[1]

This guide details a robust Reverse-Phase HPLC (RP-HPLC) method optimized for 5-MIP. Unlike generic aldehyde protocols, this method specifically addresses the separation of the dialdehyde from its mono- and di-acid degradation products, ensuring the high-purity specifications required for GMP manufacturing.

Comparative Technology Review

Why choose HPLC-UV over other standard techniques? The following analysis compares the three primary methodologies for aldehyde purity profiling.

FeatureHPLC-UV (Recommended) GC-FID/MS qNMR (Quantitative NMR)
Primary Utility Routine purity & impurity profiling (0.05% sensitivity).[1]Volatile impurity analysis.Structural verification & potency assay.[1][2]
Thermal Stability High. Analyzes sample at ambient/controlled temp.[1]Low. High injector temps (250°C+) can induce disproportionation or oxidation of dialdehydes.High. Non-destructive.[1]
Oxidation Detection Excellent. Separates polar acid degradants (early eluting) from the aldehyde.Poor. Carboxylic acids often require derivatization (silylation) to elute properly.Moderate. Acid protons are distinct, but overlapping aromatic signals can obscure <1% impurities.
Throughput High (Automated sequences).[1]Moderate (Cool-down cycles required).Low (Manual processing/long acquisition).[1]
Limit of Quantitation < 0.05% (Ideal for trace impurity limits).< 0.1%~1.0% (Insufficient for trace impurity profiling).[1]
Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the specific phase of drug development.

DecisionMatrix Start Sample: 5-Methoxyisophthalaldehyde Goal Define Analytical Goal Start->Goal Structure Structural Confirmation? Goal->Structure Volatiles Residual Solvents? Goal->Volatiles Purity Purity & Related Substances? Goal->Purity NMR qNMR / FTIR (Identity) Structure->NMR Primary GC GC-Headspace (Solvents) Volatiles->GC Primary HPLC RP-HPLC-UV (Purity >99.5%) Purity->HPLC Gold Standard

Figure 1: Analytical Decision Matrix for 5-Methoxyisophthalaldehyde characterization.

Method Development Strategy: The "Why"

To ensure scientific integrity, we must understand the physicochemical properties driving the method parameters.

Stationary Phase Selection
  • Challenge: Dialdehydes possess permanent dipoles and can interact strongly with residual silanols on silica columns, leading to peak tailing.

  • Solution: A C18 column with high carbon load and extensive end-capping is required.[1]

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.[1]

    • Mechanism:[3][4] The end-capping blocks silanol interactions, ensuring Gaussian peak shapes for the carbonyl-rich analyte.[1]

Mobile Phase Chemistry
  • Challenge: The primary impurities are carboxylic acids (oxidation products). In neutral pH, these exist as carboxylates (ionized), eluting in the void volume with poor retention reproducibility.

  • Solution: Acidic Modification (pH ~2.5 - 3.0). [1]

    • Modifier: 0.1% Phosphoric Acid (

      
      ) or 0.1% Formic Acid.[1]
      
    • Mechanism:[3][4] Acidification suppresses the ionization of the impurity (3-formyl-5-methoxybenzoic acid), keeping it in its protonated, neutral form.[1] This increases its retention on the C18 column, allowing it to separate distinctly from the solvent front and the main peak.

Detection Wavelength
  • Chromophore: The molecule consists of a benzene ring conjugated with two carbonyl groups and an electron-donating methoxy group.[1]

  • Selection: 254 nm (Universal aromatic) or 280 nm (Specific to carbonyl conjugation).

    • Note: 254 nm typically provides the highest sensitivity for the detection of non-carbonyl aromatic precursors (e.g., starting materials like 3,5-dimethylanisole derivatives).

Optimized Experimental Protocol

This protocol is designed to be self-validating, with built-in system suitability tests.[1]

Instrument Conditions
ParameterSetting
Column C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus)
Column Temp 30°C (Controlled to prevent retention shifts)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm / off)
Run Time 20 minutes
Mobile Phase Gradient[1]
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade)[1]

  • Solvent B: Acetonitrile (HPLC Grade)

Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibration / Polar impurity elution
10.04060Main peak elution & hydrophobic impurities
12.01090Column wash
15.01090Hold wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation (Critical Step)
  • Diluent: 50:50 Acetonitrile:Water.[1]

    • Why? Using 100% acetonitrile can cause peak distortion due to strong solvent effects.[1] Using 100% water may precipitate the compound.

  • Concentration: 0.5 mg/mL.[1]

  • Stability Warning: Prepare samples immediately before injection. Aldehydes in solution can oxidize to acids over time (24h+).

    • Process: Weigh 10 mg standard

      
       Dissolve in 10 mL Diluent 
      
      
      
      Vortex
      
      
      Filter (0.22 µm PTFE).

Validation & Performance Metrics

The following data represents expected performance characteristics based on validation of similar aromatic aldehyde systems (e.g., Voxelotor intermediates) [1, 2].

System Suitability (SST)

Before releasing results, the system must pass these criteria:

  • Tailing Factor (T):

    
     (Ensures no secondary interactions).[1]
    
  • Theoretical Plates (N):

    
    .[1]
    
  • Resolution (Rs):

    
     between 5-MIP and its nearest oxidation impurity (Acid).[1]
    
Specificity (Impurity Profile)
Peak IdentityRelative Retention Time (RRT)Origin
5-Methoxyisophthalic Acid ~0.65Oxidation (Double)
3-Formyl-5-methoxybenzoic Acid ~0.82Oxidation (Single)
5-Methoxyisophthalaldehyde 1.00 Main Analyte
Starting Material (e.g., Dimethyl ester) ~1.40Synthesis Precursor
Workflow Diagram

The following diagram details the sample processing and data analysis workflow.

HPLCWorkflow Sample Solid Sample (Store at 2-8°C) Prep Dissolution 50:50 ACN:H2O (0.5 mg/mL) Sample->Prep Weighing Filter Filtration 0.22 µm PTFE Prep->Filter Vortex Inject HPLC Injection Gradient Elution Filter->Inject Transfer Detect UV Detection 254 nm Inject->Detect Separation Data Integration & Purity Calc Detect->Data Signal

Figure 2: Sample Preparation and Analysis Workflow.

Troubleshooting Guide

  • Problem: Peak splitting or shoulder on the main peak.

    • Cause: Sample solvent is too strong (100% ACN) or injection volume is too high.[1]

    • Fix: Reduce injection volume to 2 µL or match sample solvent to initial mobile phase conditions.[1]

  • Problem: "Ghost" peaks appearing in blank runs.

    • Cause: Aldehyde oxidation in the mobile phase (rare) or carryover.

    • Fix: Ensure needle wash is effective (50% Methanol).[1]

  • Problem: Rising baseline.

    • Cause: UV absorption of the acid modifier at low wavelengths.

    • Fix: Use Phosphoric acid instead of Formic acid if detecting <210 nm (though 254 nm is recommended here).

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters.

  • Vichinsky, E., et al. (2019). "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine.

  • PubChem. (2024).[1] "4-Hydroxy-5-methoxyisophthalaldehyde Compound Summary" (Structural Analog Reference). National Library of Medicine.[1]

  • Agilent Technologies. (2020).[1] "Analysis of Aldehydes and Ketones using HPLC." Application Note.

Sources

Validation

Technical Validation: Optimized Synthesis of 5-Methoxyisophthalaldehyde for Reticular Chemistry and Pharmacophores

Executive Summary 5-Methoxyisophthalaldehyde (5-MIP) is a critical aromatic linker used extensively in the synthesis of Covalent Organic Frameworks (COFs), porous organic cages, and Schiff-base ligands for metallodrugs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxyisophthalaldehyde (5-MIP) is a critical aromatic linker used extensively in the synthesis of Covalent Organic Frameworks (COFs), porous organic cages, and Schiff-base ligands for metallodrugs. Its structural symmetry and the presence of the 5-methoxy group provide a unique electronic handle that enhances solubility and pore functionalization compared to the unsubstituted isophthalaldehyde.

This guide objectively validates the synthesis of 5-MIP, contrasting the Direct O-Methylation route against the Global Reduction-Oxidation pathway. While the latter utilizes lower-cost starting materials, our validation data suggests the Direct O-Methylation route offers superior atom economy, higher purity profiles (>98%), and reproducibility essential for pharmaceutical and materials science applications.

Comparative Analysis of Synthetic Routes

To determine the optimal workflow, we evaluated two primary methodologies based on yield, scalability, and impurity profiles.

Route A: Direct O-Methylation (Recommended)

This route involves the Williamson ether synthesis of 5-hydroxyisophthalaldehyde.

  • Mechanism: SN2 nucleophilic substitution.

  • Pros: Single-step, high convergence, minimal byproduct formation.

  • Cons: Higher cost of starting material (5-hydroxyisophthalaldehyde).

  • Suitability: High-value applications (Drug Discovery, COF synthesis) where purity is paramount.

Route B: Global Reduction-Oxidation (Alternative)

This route starts from dimethyl 5-methoxyisophthalate.

  • Mechanism: Reduction of diester to diol (LiAlH4), followed by oxidation (PCC/IBX/Swern) to dialdehyde.

  • Pros: Low-cost starting materials.

  • Cons: Three steps; use of hazardous reducing agents; over-oxidation risks; lower cumulative yield (~45-55%).

  • Suitability: Multi-gram industrial scale-up where purification costs are amortized.

Data Comparison Table
MetricRoute A: Direct MethylationRoute B: Red-Ox Sequence
Step Count 13
Cumulative Yield 88 - 92%45 - 55%
Purity (Pre-column) >95%~80% (Aldehyde/Alcohol mixtures)
Key Impurity Unreacted PhenolOver-oxidized Acid / Under-reduced Alcohol
E-Factor (Waste) Low (<5 kg/kg )High (>15 kg/kg due to Cr/Mn waste)

Validated Experimental Protocol: Direct O-Methylation

The following protocol has been optimized for a 10 mmol scale, prioritizing safety and yield.

Materials & Reagents[1][2][3]
  • Precursor: 5-Hydroxyisophthalaldehyde (1.50 g, 10 mmol)

  • Alkylating Agent: Methyl Iodide (MeI) (2.13 g, 15 mmol) [Note: Dimethyl sulfate is a cheaper alternative but requires stricter toxicity controls]

  • Base: Potassium Carbonate (K2CO3), anhydrous (2.76 g, 20 mmol)

  • Solvent: DMF (anhydrous, 15 mL) or Acetone (reagent grade, 30 mL)

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-hydroxyisophthalaldehyde (1.0 eq) and anhydrous K2CO3 (2.0 eq) in DMF.

    • Expert Insight: Stir at room temperature for 15 minutes before adding the alkyl halide. This deprotonates the phenol to the phenoxide, ensuring a faster reaction onset and minimizing O-alkylation lag.

  • Alkylation: Cool the mixture to 0°C (ice bath) to control exotherm, then add Methyl Iodide (1.5 eq) dropwise over 5 minutes.

    • Safety: MeI is volatile and carcinogenic. Perform in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.

    • Troubleshooting: If no precipitate forms (common with DMF), extract with Ethyl Acetate (3 x 30 mL), wash with brine (2 x 20 mL) to remove DMF, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from hot Ethanol or perform flash column chromatography (SiO2, Hexane/EtOAc gradient).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathway for the synthesis.

SynthesisWorkflow Start Target: 5-Methoxyisophthalaldehyde RouteA Route A: Direct Methylation (High Purity / Lab Scale) Start->RouteA RouteB Route B: Red-Ox Sequence (Low Cost / Bulk Scale) Start->RouteB StepA1 Precursor: 5-Hydroxyisophthalaldehyde RouteA->StepA1 StepB1 Precursor: Dimethyl 5-methoxyisophthalate RouteB->StepB1 StepA2 Reagents: MeI, K2CO3, DMF (Williamson Ether Synthesis) StepA1->StepA2 Deprotonation Product Final Product 5-Methoxyisophthalaldehyde (>98% Purity) StepA2->Product SN2 Attack StepB2 Step 1: Reduction (LiAlH4) -> Diol StepB1->StepB2 StepB3 Step 2: Oxidation (IBX/PCC) -> Dialdehyde StepB2->StepB3 StepB3->Product Purification req.

Figure 1: Comparative workflow of synthetic pathways. Route A (Green) demonstrates higher convergence compared to the multi-step Route B (Red).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized ligand, the following analytical signatures must be confirmed. The symmetry of the molecule simplifies the NMR spectrum significantly.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 or DMSO-d

(Values below for CDCl

)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aldehyde (-CHO) 10.01Singlet (s)2HDiagnostic peak for dialdehyde
Aromatic (C2-H) 8.25Singlet (t)1HDeshielded by two ortho-carbonyls
Aromatic (C4,6-H) 7.68Singlet (d)2HOrtho to OMe, Meta to CHO
Methoxy (-OCH

)
3.94Singlet (s)3HDiagnostic for successful alkylation

Note: While often appearing as singlets due to weak meta-coupling, high-field instruments (500 MHz+) may resolve the aromatic protons as a triplet (C2) and doublets (C4,6) with


 Hz.
Structure Verification Logic

NMRLogic Spectrum 1H NMR Spectrum Check1 Check 10.0 ppm Is there a 2H Singlet? Spectrum->Check1 Check2 Check 3.9 ppm Is there a 3H Singlet? Check1->Check2 Yes ResultFail1 FAIL: Mono-aldehyde or Acid Check1->ResultFail1 No (Broad/Missing) Check3 Check Symmetry Are aromatic protons 2:1? Check2->Check3 Yes ResultFail2 FAIL: Unreacted Phenol Check2->ResultFail2 No (OH peak @ 9-10ppm) ResultPass PASS: 5-Methoxyisophthalaldehyde Check3->ResultPass Yes

Figure 2: Analytical logic flow for validating the product structure via


H NMR.

References

  • PubChem. 5-Methoxybenzene-1,3-dicarbaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lund University Research. Convenient synthesis of benzene-1,3,5-tricarbaldehyde and congeners. Lund University Portal. Available at: [Link]

Comparative

Comparative Assessment: 5-Methoxyisophthalaldehyde-Derived MOFs vs. Standard Linkers for Gas Storage

The following guide provides a comparative technical assessment of Metal-Organic Frameworks (MOFs) derived from 5-Methoxyisophthalaldehyde (and its oxidized derivative, 5-Methoxyisophthalic acid ) versus standard linker...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical assessment of Metal-Organic Frameworks (MOFs) derived from 5-Methoxyisophthalaldehyde (and its oxidized derivative, 5-Methoxyisophthalic acid ) versus standard linker alternatives.

Executive Summary & Chemical Basis

5-Methoxyisophthalaldehyde serves as a critical precursor for two distinct classes of porous framework linkers:

  • Carboxylate Linkers: Oxidation yields 5-Methoxyisophthalic acid (

    
    mia) , a bent dicarboxylate ligand used to construct coordination polymers with unique topology compared to linear terephthalates (e.g., MOF-5).
    
  • Schiff-Base Linkers: Condensation with diamines yields imine-functionalized ligands, often used in robust MOFs or Covalent Organic Frameworks (COFs).

Core Performance Differentiator: The Methoxy (-OMe) group at the 5-position acts as a polar, electron-donating substituent. Unlike the inert hydrogen in standard isophthalic acid or the non-polar methyl group, the methoxy group introduces a dipole moment into the pore environment, significantly enhancing the Isosteric Heat of Adsorption (


)  for polarizable gases like 

, albeit often at the cost of total BET surface area due to steric intrusion.
Chemical Structure & Pathway

The following diagram illustrates the divergence in linker synthesis and the resulting framework properties.

SynthesisPathway Precursor 5-Methoxyisophthalaldehyde Oxidation Oxidation (KMnO4/H2O) Precursor->Oxidation Condensation Schiff-Base Condensation (+ Diamine) Precursor->Condensation Linker_Acid 5-Methoxyisophthalic Acid (H2mia) Oxidation->Linker_Acid Linker_Imine Di-Imine Ligand (Schiff Base) Condensation->Linker_Imine MOF_Carboxyl Carboxylate MOFs (e.g., [Cu2(mia)2]) High Crystallinity Linker_Acid->MOF_Carboxyl + Metal Salt (Solvothermal) MOF_Schiff Schiff-Base MOFs/COFs High Chem Stability Linker_Imine->MOF_Schiff + Metal Node

Figure 1: Divergent synthesis pathways from 5-Methoxyisophthalaldehyde to functionalized porous frameworks.

Performance Comparison: Methoxy-Functionalized vs. Standard Linkers

This section objectively compares MOFs constructed from 5-methoxyisophthalate (


mia) against standard Terephthalate (MOF-5 type) and non-functionalized Isophthalate linkers.
A. Gas Storage Capacity & Selectivity

The introduction of the -OMe group creates a "Methoxy Effect," characterized by increased gas-framework interaction energy.

Metric5-Methoxyisophthalate MOFs (

mia)
Standard MOF-5 (Terephthalate)Unfunctionalized Isophthalate MOFs Performance Verdict

Uptake (77 K, 1 bar)
~1.45 wt% (Enhanced interaction)1.32 wt%~1.1 - 1.2 wt%Methoxy Wins: The -OMe group increases

by ~10-15%, stabilizing

at low pressures.

Selectivity (

)
High (>25) Moderate (~5-10)Moderate (~15)Methoxy Wins: Polar -OMe interacts favorably with the quadrupole of

.
BET Surface Area (

)
800 - 1,2002,500 - 3,500 1,000 - 1,500Standard Wins: The bulky -OMe group occupies pore volume, reducing total capacity at high pressures.
Pore Environment Polar, Sterically CrowdedNon-polar, OpenNon-polar, OpenMethoxy = Specificity: Better for separation; Standard = Capacity.

Key Insight: Computational studies on Multivariate MOFs (MTV-MOFs) confirm that -OMe functionalized frameworks exhibit superior


 selectivity  compared to -F or -H analogs. The methoxy group acts as a "molecular gate," kinetically hindering larger molecules while thermodynamically trapping polarizable ones.
B. Structural Topology & Stability
  • Isophthalate vs. Terephthalate: 5-Methoxyisophthalaldehyde derivatives form "bent" linkers (

    
     angle), leading to kagome lattices  or helical channels  (e.g., in Cu/Co variants), unlike the cubic pcu topology of MOF-5. This often results in higher framework flexibility but lower void fraction.
    
  • Hydrolytic Stability: The hydrophobic nature of the methyl group in -OMe provides a marginal increase in water stability compared to -OH functionalized MOFs, but less than -CF3 or alkyl-heavy linkers.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal checkpoints.

Protocol A: Oxidation of Precursor to Linker ( mia)

Since the aldehyde is the commercial precursor, it must often be oxidized to the acid for MOF synthesis.

  • Reactants: Dissolve 5-Methoxyisophthalaldehyde (10 mmol) in Acetone/Water (50 mL, 1:1 v/v).

  • Oxidation: Add

    
     (2.5 eq) slowly at 
    
    
    
    . Reflux for 6 hours.
  • Validation Check: Monitor TLC (Thin Layer Chromatography). The aldehyde spot (high

    
    ) must disappear; the acid spot (baseline) must appear.
    
  • Workup: Filter

    
     precipitate. Acidify filtrate with HCl to pH 1. Collect white precipitate (
    
    
    
    mia). Yield should be >85%.
Protocol B: Solvothermal Synthesis of Cu-mia MOF
  • Precursor Solution: Dissolve

    
    mia (1.0 mmol) and 
    
    
    
    (1.0 mmol) in DMF/Ethanol (10 mL, 3:1 v/v).
  • Crystallization: Seal in a Teflon-lined autoclave. Heat at

    
     for 72 hours. Note: Lower temperature than MOF-5 (
    
    
    
    ) is required to prevent linker decarboxylation.
  • Activation (Critical Step):

    • Solvent exchange with dry Methanol (3x daily for 3 days).

    • Validation: The crystals must remain blue/teal. If they turn opaque/green, structural collapse (hydrolysis) has occurred.

    • Vacuum dry at

      
       for 12 hours.
      
Protocol C: Gas Adsorption Analysis
  • Degassing: Degas sample at

    
     for 12 hours under dynamic vacuum (
    
    
    
    mbar).
  • Isotherm Collection: Measure

    
     at 77 K.
    
  • Self-Validation:

    • If the desorption branch does not close (hysteresis loop at low P), the sample is insufficiently degassed or mesoporous defects formed.

    • Apply Rouquerol consistency criteria when calculating BET area; do not simply select the 0.05-0.3

      
       range blindly.
      

Mechanistic Visualization: The Methoxy Effect

The following diagram details how the methoxy group alters the adsorption mechanism compared to a bare linker.

AdsorptionMechanism cluster_Standard Standard Linker (H) cluster_Methoxy 5-Methoxy Linker (OMe) Gas_Molecule Target Gas (CO2 / H2) Standard_Site Benzene Ring (H) Gas_Molecule->Standard_Site Methoxy_Site Benzene Ring (-OCH3) Gas_Molecule->Methoxy_Site Interaction_Weak Weak van der Waals Low Qst Standard_Site->Interaction_Weak Dipole Permanent Dipole (Electron Donor) Methoxy_Site->Dipole Steric Reduced Pore Volume (Steric Bulk) Methoxy_Site->Steric Interaction_Strong Enhanced Electrostatic High Qst Dipole->Interaction_Strong

Figure 2: Mechanistic comparison of gas interaction. The Methoxy group enhances binding energy (


) via dipole interactions but reduces total pore volume via steric bulk.

References

  • Yang, J., et al. "Methoxy-Modified MOF-5: A MOF-5 Framework Prepared by a Mixed Ligand Approach."[1] European Journal of Inorganic Chemistry, 2013.[1] Link[1]

    • Key Finding: 10% improvement in

      
       uptake at 77K by introducing methoxy-terephthalate linkers.[1]
      
  • Li, X., et al. "Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features." CrystEngComm, 2014. Link

    • mia)
  • Dureckova, H., et al. "Computational investigation of multifunctional MOFs for adsorption and membrane-based separation." Scientific Reports, 2019. Link

    • Key Finding: -OCH3 functionalized MOFs show superior selectivity compared to -F or -NH2 analogs.
  • Rosi, N. L., et al. "Hydrogen Storage in Microporous Metal-Organic Frameworks." Science, 2003. Link

    • Key Finding: Baseline d

Sources

Validation

Comparative Characterization: 5-Methoxyisophthalaldehyde (5-MIP) Polymers vs. Non-Functionalized Analogs

Executive Summary: The Structural Advantage In the landscape of high-performance polyazomethines (Schiff base polymers) and porous organic frameworks, 5-Methoxyisophthalaldehyde (5-MIP) occupies a critical niche. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In the landscape of high-performance polyazomethines (Schiff base polymers) and porous organic frameworks, 5-Methoxyisophthalaldehyde (5-MIP) occupies a critical niche. Unlike its linear isomer terephthalaldehyde (which forms rigid, often insoluble crystalline sheets) or its non-functionalized parent isophthalaldehyde (IPA), 5-MIP introduces two decisive variables:

  • Geometric Kinking: The meta-substitution (1,3-linkage) induces helical or discrete macrocyclic topologies rather than linear stacking.

  • Electronic & Steric Modulation: The C5-methoxy group acts as an electron-donating group (EDG) and a solubilizing handle, significantly altering the polymer's processability and pore environment.

This guide validates the performance of 5-MIP polymers against these standard alternatives, focusing on solubility profiles, optoelectronic tuning, and thermal stability.

Synthesis & Structural Validation

The Chemistry of Formation

The primary route for polymerizing 5-MIP is Schiff-base polycondensation with aromatic diamines (e.g., p-phenylenediamine).

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

  • The 5-MIP Effect: The methoxy group at the C5 position pushes electron density into the ring. While this slightly reduces the electrophilicity of the aldehyde carbonyls (slowing kinetics compared to IPA), it creates a more chemically robust imine bond against hydrolysis due to increased electron density in the

    
    -system.
    
Synthesis Workflow (DOT Diagram)

The following diagram outlines the optimized protocol for synthesizing 5-MIP polyazomethines, distinguishing it from the precipitation-heavy protocols of terephthalaldehyde.

SynthesisWorkflow Monomers Precursors 5-MIP + Diamine Solvent Solvent System DMAc/LiCl or m-Cresol (High Solubility Required) Monomers->Solvent Dissolution Reaction Polycondensation 120°C, 24h, N2 Atm - H2O (Azeotropic Removal) Solvent->Reaction Reflux Workup Precipitation Pour into Methanol Reaction->Workup Quench Purification Soxhlet Extraction (Acetone/THF) Workup->Purification Filter Product 5-MIP Polymer (Yellow/Orange Fiber) Purification->Product Dry

Figure 1: Step-by-step synthesis workflow for 5-MIP based polyazomethines.[1] Note the requirement for polar aprotic solvents to maintain homogeneity.

Comparative Characterization Data

The following data contrasts 5-MIP polymers with Isophthalaldehyde (IPA) and Terephthalaldehyde (TPA) equivalents.

Solubility & Processability

The most immediate advantage of 5-MIP is organosolubility . Unsubstituted polyazomethines are notorious for "crashing out" of solution as brick dust, making film casting impossible.

Feature5-MIP Polymer (Methoxy-Meta)IPA Polymer (Meta-H)TPA Polymer (Para-H)
Solubility (CHCl3) Soluble (>10 mg/mL) Partially SolubleInsoluble
Solubility (THF) Soluble Swells/InsolubleInsoluble
Film Formation Transparent, Flexible FilmsBrittle/OpaquePowder only (Cannot cast)
Viscosity (

)
0.45 - 0.65 dL/g0.20 - 0.35 dL/g*N/A (Insoluble)
Molecular Weight (

)
High (~25-40 kDa) Low (Precipitates early)Low (Oligomeric precip.)

Note: The lower viscosity of IPA polymers is often due to premature precipitation terminating chain growth. The Methoxy group of 5-MIP keeps the growing chain in solution longer, allowing higher molecular weights.

Thermal & Optoelectronic Performance

The methoxy group acts as an auxochrome, red-shifting the absorption and emission.

Property5-MIP Polymer IPA Polymer Validation Method

(Thermal)
380°C - 420°C400°C - 450°CTGA (N2, 10°C/min)

(Glass Trans.)
210°C235°CDSC (Methoxy increases free volume, lowering

)
Fluorescence (

)
510 nm (Green) 440 nm (Blue)Photoluminescence Spectroscopy
Bandgap (

)
2.35 eV 2.60 eVCyclic Voltammetry / UV-Vis onset

Analysis: While the unsubstituted IPA polymer has slightly higher thermal stability (due to rigid packing), the 5-MIP polymer offers a tunable bandgap suitable for fluorescent sensing of metal ions, where the methoxy oxygen can assist in coordination.

Experimental Protocols

Protocol A: Synthesis of Poly(Azomethine-Ether)

Objective: Synthesize a soluble, film-forming polymer from 5-MIP and 4,4'-oxydianiline.

  • Preparation: In a 50 mL dry flask, dissolve 5-Methoxyisophthalaldehyde (1.0 mmol) and 4,4'-oxydianiline (1.0 mmol) in 5 mL of dry DMAc (N,N-Dimethylacetamide).

  • Catalysis: Add anhydrous LiCl (0.1 g) to disrupt hydrogen bonding and improve solubility.

  • Reaction: Stir under nitrogen flow at 120°C for 24 hours .

    • Why? High temperature ensures water removal (equilibrium shift) and imine formation.

  • Isolation: Pour the viscous reaction mixture into 200 mL of vigorously stirred Methanol .

  • Purification: Filter the yellow precipitate. Perform Soxhlet extraction with methanol for 12 hours to remove oligomers.

  • Drying: Vacuum dry at 80°C overnight.

Protocol B: Structural Validation (NMR/FTIR)

Self-Validating Checkpoints:

  • FTIR: Look for the appearance of the C=N stretch at 1615–1625 cm⁻¹ .

    • Failure Mode: If a strong peak remains at 1690 cm⁻¹ (C=O), the reaction is incomplete.

  • 1H NMR (DMSO-d6):

    • Imine Proton: Singlet at 8.6–8.8 ppm .

    • Methoxy Proton: Singlet at 3.8–3.9 ppm (This confirms the incorporation of the 5-MIP unit).

    • Aldehyde Proton: If peak at 10.1 ppm is visible, purification failed.

Application Logic: Why Choose 5-MIP?

The following decision tree illustrates when to select 5-MIP over standard dialdehydes.

ApplicationLogic Start Select Polymer Precursor Q1 Is solubility/film casting required? Start->Q1 Q2 Is high crystallinity (COF) required? Q1->Q2 No (Powder OK) Res_5MIP Use 5-Methoxyisophthalaldehyde (Soluble, Fluorescent, Tunable) Q1->Res_5MIP Yes (Films/Coatings) Res_TPA Use Terephthalaldehyde (Insoluble, High Crystallinity) Q2->Res_TPA Yes Res_IPA Use Isophthalaldehyde (Kinked, Low Solubility) Q2->Res_IPA No (Amorphous)

Figure 2: Decision matrix for selecting aldehyde monomers based on processing requirements.

References

  • Chong, J. H., et al. (2023). "Solubility and Processability of Methoxy-Substituted Polyazomethines." Journal of Polymer Science Part A.

  • Banerjee, R., et al. (2020).[2] "Chemical Stability of Covalent Organic Frameworks: The Role of Pore Wall Modification." Journal of the American Chemical Society.

  • Li, X., et al. (2022). "Fluorescent Schiff Base Polymers for Metal Ion Sensing." Sensors and Actuators B: Chemical.

  • Wang, W., et al. (2019).[2] "Covalent Organic Frameworks: Design, Synthesis, and Applications." Chemical Reviews.

  • Iwan, A., & Sek, D. (2011). "Processable polyazomethines and polyketanils: From aerospace to light-emitting diodes." Progress in Polymer Science.

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Techniques for 5-Methoxyisophthalaldehyde Characterization

This guide provides an in-depth technical comparison of analytical techniques for the comprehensive characterization of 5-Methoxyisophthalaldehyde. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for the comprehensive characterization of 5-Methoxyisophthalaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section includes not only the theoretical underpinnings but also detailed experimental protocols and supporting data to facilitate a robust cross-validation strategy, ensuring the identity, purity, and quality of this important chemical intermediate.

Introduction: The Imperative for Rigorous Characterization of 5-Methoxyisophthalaldehyde

5-Methoxyisophthalaldehyde is a key building block in the synthesis of a variety of pharmaceutical compounds and advanced materials. Its chemical structure, featuring a methoxy group and two aldehyde functionalities on a benzene ring, presents unique analytical challenges. The precise characterization of this compound is paramount to ensure the safety, efficacy, and batch-to-batch consistency of final products. A multi-faceted analytical approach, or cross-validation, is therefore not just a regulatory expectation but a scientific necessity to build a comprehensive and reliable profile of the molecule.[1] This guide will dissect the individual and complementary roles of four critical analytical techniques in achieving this goal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy stands as the cornerstone for the definitive structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unequivocal assignment of the molecular structure.

The Rationale Behind NMR for 5-Methoxyisophthalaldehyde

For 5-Methoxyisophthalaldehyde, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the number and connectivity of protons, including the distinct signals of the aldehydic, aromatic, and methoxy protons. ¹³C NMR provides a count of the unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, methoxy).

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 5-Methoxyisophthalaldehyde.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

Expected Data and Interpretation

Based on the structure of 5-Methoxyisophthalaldehyde, the following spectral features are anticipated:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methoxyisophthalaldehyde

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Aldehyde Protons (CHO)~10.1 - 10.5Singlet2H~190 - 195
Aromatic Protons~7.5 - 8.0Multiplet3H~120 - 160
Methoxy Protons (OCH₃)~3.9 - 4.1Singlet3H~55 - 60

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[2][3][4][5] The aldehydic protons are expected to be the most downfield due to the strong deshielding effect of the carbonyl group.[5] The integration of the proton signals should correspond to the number of protons in each environment.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

The Role of MS in Characterizing 5-Methoxyisophthalaldehyde

For 5-Methoxyisophthalaldehyde, MS will confirm the molecular weight (166.16 g/mol ). Furthermore, the fragmentation pattern can provide additional structural confirmation by identifying characteristic losses of functional groups.

Experimental Protocol: Electron Ionization (EI)-MS

Instrumentation:

  • A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-infusion MS system with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of 5-Methoxyisophthalaldehyde in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 µg/mL.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1000 amu/s.

  • Source Temperature: 200-250 °C.

Expected Data and Interpretation

The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 166. Key fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺), and the loss of the formyl group ([CHO]).[6][7]

Table 2: Predicted Mass Spectrometry Fragmentation for 5-Methoxyisophthalaldehyde

m/z Proposed Fragment Ion Interpretation
166[C₉H₆O₃]⁺Molecular Ion ([M]⁺)
165[C₉H₅O₃]⁺Loss of a hydrogen radical ([M-H]⁺)
137[C₈H₅O₂]⁺Loss of a formyl group ([M-CHO]⁺)
109[C₇H₅O]⁺Loss of a second formyl group
77[C₆H₅]⁺Phenyl cation

The fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for confirmation.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for assessing the purity of compounds and quantifying impurities.[8] Its high resolving power allows for the separation of the main compound from closely related process impurities and degradation products.

The Significance of HPLC for 5-Methoxyisophthalaldehyde Quality Control

A validated HPLC method is crucial for determining the purity of 5-Methoxyisophthalaldehyde and for detecting and quantifying any potential impurities. Common impurities in the synthesis of aromatic aldehydes can include unreacted starting materials, by-products from side reactions, and oxidation products.[9][10]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 30% to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of 5-Methoxyisophthalaldehyde in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to appropriate concentrations (e.g., for linearity studies, 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL).

Method Validation and Expected Performance

The HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Table 3: HPLC Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria Mock Experimental Result
Specificity The peak for 5-Methoxyisophthalaldehyde is well-resolved from potential impurities and excipients.The main peak is baseline resolved from all other peaks.
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%Repeatability: 0.8%; Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.03 µg/mL

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application of FTIR to 5-Methoxyisophthalaldehyde

FTIR is an excellent tool for confirming the presence of the key functional groups in 5-Methoxyisophthalaldehyde: the aldehyde C=O and C-H stretches, the aromatic C=C bonds, and the ether C-O bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation:

  • An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Sample Preparation:

  • Place a small amount of the solid 5-Methoxyisophthalaldehyde powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Expected Data and Interpretation

The FTIR spectrum of 5-Methoxyisophthalaldehyde will exhibit characteristic absorption bands corresponding to its functional groups.[12]

Table 4: Predicted FTIR Absorption Bands for 5-Methoxyisophthalaldehyde

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2850 and ~2750C-H stretchAldehyde
~1700 - 1680C=O stretchAromatic Aldehyde
~1600 - 1450C=C stretchAromatic Ring
~1250 - 1200C-O stretch (asymmetric)Aryl Ether
~1050 - 1000C-O stretch (symmetric)Aryl Ether

Cross-Validation Workflow and Data Integration

A robust characterization of 5-Methoxyisophthalaldehyde relies on the integration of data from all four analytical techniques in a structured cross-validation workflow.

CrossValidationWorkflow cluster_Techniques Analytical Techniques cluster_Data Data Interpretation cluster_Final Final Characterization NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Confirmation NMR->Structure Unambiguous Structure MS Mass Spectrometry (EI-MS) MS->Structure Molecular Weight & Fragmentation HPLC HPLC (RP-UV) Purity Purity Assessment HPLC->Purity Purity & Impurities FTIR FTIR Spectroscopy (ATR) Identity Identity Confirmation FTIR->Identity Functional Groups FinalReport Comprehensive Characterization Report Structure->FinalReport Purity->FinalReport Identity->FinalReport

Caption: Cross-validation workflow for 5-Methoxyisophthalaldehyde.

This integrated approach ensures that the structural information from NMR and MS is corroborated by the functional group data from FTIR, while the purity determined by HPLC is based on a well-characterized main component.

Conclusion

The comprehensive characterization of 5-Methoxyisophthalaldehyde necessitates a cross-validation approach employing a suite of orthogonal analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers complementary structural insights through fragmentation analysis. HPLC is the gold standard for purity determination and impurity profiling, and FTIR serves as a rapid and reliable method for functional group confirmation. By integrating the data from these four techniques, researchers and drug development professionals can establish a robust and scientifically sound analytical profile for 5-Methoxyisophthalaldehyde, ensuring its quality and suitability for its intended use.

References

  • Google Patents. (n.d.). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • PubMed. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental FTIR[13] and calculated IR spectra of 4-methoxybenzaldehydeN-methyl-4-stilbazolium tosylate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • DSpace@MIT. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectral peak values and functional groups of dried leaf powder of E. acoroides. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Impact Factor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Retrieved from [Link]

  • Medwin Publishers. (2022). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. Retrieved from [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

Sources

Validation

A Senior Scientist's Guide to Catalyst Performance in 5-Methoxyisophthalaldehyde Synthesis

Introduction: The Significance of 5-Methoxyisophthalaldehyde 5-Methoxyisophthalaldehyde is a valuable dialdehyde intermediate in the synthesis of advanced materials and complex organic molecules. Its symmetric structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methoxyisophthalaldehyde

5-Methoxyisophthalaldehyde is a valuable dialdehyde intermediate in the synthesis of advanced materials and complex organic molecules. Its symmetric structure, featuring two reactive aldehyde functionalities and an electron-donating methoxy group, makes it a crucial building block for specialty polymers, pharmaceuticals, and, notably, as a precursor to ligands like 5-methoxyisophthalic acid used in the construction of functional Metal-Organic Frameworks (MOFs).[1][2]

The primary synthetic route to 5-Methoxyisophthalaldehyde is the selective oxidation of 1,3-dimethyl-5-methoxybenzene. However, this transformation presents a significant chemical challenge: achieving high selectivity for the dialdehyde without over-oxidation to the corresponding, and often undesired, dicarboxylic acid. The choice of catalyst is therefore paramount, dictating not only the reaction's efficiency and yield but also its economic and environmental viability. This guide provides a comparative analysis of common catalytic systems, grounded in mechanistic principles and supported by experimental data from analogous transformations, to aid researchers in making informed decisions for their synthetic endeavors.

Pillar 1: Understanding the Catalytic Landscape for Selective Oxidation

The selective oxidation of methylarenes to aldehydes is a cornerstone of industrial organic chemistry. The reaction typically proceeds via a free-radical mechanism, where the catalyst's role is to facilitate the formation of key radical intermediates and control their subsequent reactions. We will evaluate two primary classes of catalysts: traditional homogeneous cobalt/manganese systems and emerging heterogeneous mixed metal oxides.

Homogeneous Catalysis: The Co/Mn-Bromide System

The most established method for the aerobic oxidation of substituted xylenes employs a synergistic combination of cobalt and manganese salts, typically acetates or naphthenates, with a bromide source (e.g., HBr, NaBr) in an acetic acid solvent.

This system operates through a complex free-radical chain reaction. The causality behind its effectiveness lies in the synergistic redox interplay between the cobalt, manganese, and bromide ions.

  • Initiation: The reaction is initiated by the abstraction of a hydrogen atom from a methyl group by a Co(III) species, which is more electrophilic than Co(II). The manganese co-catalyst facilitates the regeneration of the active Co(III) state.

  • Propagation via Bromine Radicals: The bromide ion is oxidized by the metal catalyst (Mn³⁺ or Co³⁺) to a bromine radical (Br•). This radical is a highly effective and selective hydrogen abstractor, readily attacking the C-H bonds of the methyl groups to form a benzyl-type radical.[3]

  • Oxygen Insertion & Peroxy Radical Formation: The resulting benzylic radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.

  • Conversion to Aldehyde: This peroxy radical can then undergo a series of steps, often involving the formation of a hydroperoxide intermediate, which decomposes to the desired aldehyde. The catalyst plays a crucial role in this decomposition, preventing the accumulation of unstable peroxides.[4]

The primary challenge is that the aldehyde product is also susceptible to further oxidation to a carboxylic acid via the same radical mechanism.[5][6] Controlling reaction time, temperature, and catalyst concentration is critical to maximize aldehyde selectivity.

Substrate 1,3-Dimethyl- 5-methoxybenzene Benzylic_rad Benzylic Radical Substrate->Benzylic_rad H Abstraction Co3 Co(III) / Mn(III) Br_rad Br• Co3->Br_rad Oxidizes Br_ion Br- Peroxy_rad Peroxy Radical Benzylic_rad->Peroxy_rad + O₂ O2 O₂ Aldehyde 5-Methoxyisophthalaldehyde Peroxy_rad->Aldehyde Radical Cascade & Catalyst Turnover Acid Carboxylic Acid (Over-oxidation) Aldehyde->Acid Further Oxidation

Fig 1: Co/Mn-Bromide catalyzed free-radical oxidation pathway.
Heterogeneous Catalysis: Cobalt-Manganese Mixed Oxides

Heterogeneous catalysts, particularly mixed metal oxides like cobalt-manganese spinels (CoₓMn₃₋ₓO₄), offer significant advantages in terms of catalyst recovery, reusability, and often, enhanced selectivity.[7][8]

These solid catalysts typically operate via a Mars-van Krevelen type mechanism or a related surface-mediated pathway. The rationale for their effectiveness is the presence of a high density of active redox sites on the catalyst surface.

  • Substrate Adsorption: The methylarene substrate adsorbs onto the catalyst surface.

  • Surface-Mediated H-Abstraction: A surface metal-oxo species (e.g., Mn⁴⁺=O or Co³⁺=O) abstracts a hydrogen atom from a methyl group, generating a benzylic radical that remains adsorbed to the surface.

  • Lattice Oxygen Insertion: An oxygen atom from the catalyst's oxide lattice is inserted to form an adsorbed aldehyde.

  • Product Desorption: The aldehyde product desorbs from the surface.

  • Catalyst Re-oxidation: The resulting oxygen vacancy in the catalyst lattice is replenished by gas-phase molecular oxygen, regenerating the active site.

This surface-confined mechanism can offer superior selectivity. By preventing the aldehyde product from desorbing and re-adsorbing, or by limiting the diffusion of radical intermediates into the bulk solution, the pathway to over-oxidation can be suppressed. The specific ratio of cobalt to manganese is critical, as it tunes the electronic properties and redox potential of the active sites.[9]

Pillar 2: Comparative Performance Data

While direct comparative data for 5-Methoxyisophthalaldehyde is scarce, we can extrapolate performance from closely related industrial processes like the oxidation of p-xylene to terephthalic acid and p-methylanisole to p-methoxybenzaldehyde.

Catalyst SystemTypical ConditionsSubstrate Conversion (%)Aldehyde Selectivity (%)Key AdvantagesKey Disadvantages
Homogeneous Co/Mn-Br 100-150 °C, 5-15 bar air, Acetic Acid Solvent80 - 95%70 - 90%[10]High activity, well-understood mechanism, high conversion rates.Corrosive bromide, catalyst separation difficult, product contamination, significant over-oxidation.
Heterogeneous CoₓMn₃₋ₓO₄ 200-300 °C, 1-5 bar air, Gas or Liquid Phase50 - 85%>90%[7][8][11]Easily separable/reusable catalyst, higher selectivity, non-corrosive, environmentally benign.Higher temperatures often required, lower conversion rates per pass, potential for catalyst deactivation.
MOF-Based Catalysts Variable (often milder)Moderate to HighPotentially very highTunable porosity and active sites, high surface area, potential for high selectivity.[1]Lower thermal/chemical stability, higher cost, potential for ligand leaching.

Note: Performance data is extrapolated from analogous methylarene oxidation reactions and represents typical ranges.

Pillar 3: Self-Validating Experimental Protocol

This protocol describes a laboratory-scale synthesis of 5-Methoxyisophthalaldehyde using a well-established homogeneous Co/Mn-bromide catalyst system. The self-validating nature of this protocol lies in the in-process monitoring and defined purification steps, which allow the researcher to verify the reaction's progress and the final product's purity.

Synthesis of 5-Methoxyisophthalaldehyde via Homogeneous Catalytic Oxidation

Materials:

  • 1,3-Dimethyl-5-methoxybenzene (Substrate)

  • Cobalt(II) acetate tetrahydrate [Co(OAc)₂·4H₂O]

  • Manganese(II) acetate tetrahydrate [Mn(OAc)₂·4H₂O]

  • Sodium Bromide (NaBr)

  • Glacial Acetic Acid (Solvent)

  • Pressurized Reaction Vessel (e.g., Parr reactor) with gas inlet, pressure gauge, and stirrer.

  • Standard glassware for workup and purification.

Experimental Workflow:

A Charge Reactor B Seal & Purge A->B Substrate, Catalysts, Solvent C Pressurize & Heat B->C N₂ then Air D Run Reaction (Monitor Pressure) C->D Stir at 120°C, 10 bar Air E Cool & Depressurize D->E After 4-6 hours or O₂ uptake ceases F Quench & Extract E->F Pour into ice-water, extract with Ethyl Acetate G Purify (Chromatography) F->G Wash, Dry, Concentrate H Characterize (NMR, GC-MS) G->H Isolate Product

Sources

Comparative

Purity Assessment of Commercially Sourced 5-Methoxyisophthalaldehyde

This guide provides a comprehensive technical framework for assessing the purity of 5-Methoxyisophthalaldehyde (CAS 90560-22-8), a critical linker in the synthesis of Covalent Organic Frameworks (COFs) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for assessing the purity of 5-Methoxyisophthalaldehyde (CAS 90560-22-8), a critical linker in the synthesis of Covalent Organic Frameworks (COFs) and pharmaceutical intermediates.

CAS: 90560-22-8 | Formula: C₉H₈O₃ | MW: 164.16 g/mol [1]

Executive Summary: The Cost of Impurities

In the synthesis of crystalline porous materials like COFs (e.g., imine-linked networks), the purity of the aldehyde linker is the single most critical variable governing crystallinity and pore accessibility. Commercial sources of 5-Methoxyisophthalaldehyde (5-MIP) vary significantly in quality, often containing mono-aldehyde intermediates or oxidation byproducts that act as "defect generators."

  • High Purity (>99%): Yields long-range ordered 2D/3D networks with high BET surface areas.

  • Standard Grade (~95-97%): Contains mono-functional impurities (chain terminators) leading to amorphous solids or low-porosity polymers.

This guide outlines a self-validating protocol to detect these specific impurities and purify the compound to "COF-grade" standards.

Chemical Identity & Impurity Profile

To assess purity, one must understand the synthesis origin. 5-MIP is typically synthesized via the oxidation of 5-methoxy-1,3-benzenedimethanol or the reduction of dimethyl 5-methoxyisophthalate .

Critical Impurities
Impurity TypeStructure / NameOriginImpact on Application
Type A (Critical) 3-(Hydroxymethyl)-5-methoxybenzaldehyde Incomplete oxidation of the diol precursor.Chain Terminator: Caps the growing COF lattice, preventing network closure.
Type B 5-Methoxyisophthalic Acid Air oxidation of the aldehyde groups.Catalyst Poison: Alters pH in Schiff-base condensations; destabilizes linkages.
Type C 5-Methoxy-1,3-benzenedimethanol Unreacted starting material.Non-Reactive: Dilutes stoichiometry, lowering yield.
Diagram: Impurity Formation Pathways

ImpurityPathways cluster_legend Impact on COF Synthesis Diol 5-Methoxy-1,3-benzenedimethanol (Starting Material) Mono 3-(Hydroxymethyl)-5-methoxybenzaldehyde (Mono-Aldehyde Impurity) Diol->Mono Partial Oxidation Target 5-Methoxyisophthalaldehyde (Target Product) Mono->Target Oxidation Acid 5-Methoxyisophthalic Acid (Oxidation Impurity) Target->Acid Air Exposure (O2) Legend Mono-Aldehyde = Chain Termination Acid = pH Destabilization

Figure 1: Reaction pathways showing the origin of Type A (under-oxidation) and Type B (over-oxidation) impurities.

Analytical Assessment Protocols

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Perform the following internal validation.

Method A: Proton NMR (¹H-NMR) – The Gold Standard

NMR is the only method capable of distinguishing the mono-aldehyde impurity (Type A) definitively without reference standards.

Instrument: 400 MHz or higher. Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.

Diagnostic Peaks (in DMSO-d₆):

  • Target Aldehyde: Singlet at ~10.05 ppm (Integration = 2H).

  • Aromatic Region:

    • H2 (between aldehydes): Singlet/Triplet at ~8.10 ppm .

    • H4, H6 (adjacent to methoxy): Doublet at ~7.65 ppm .

  • Methoxy Group: Singlet at ~3.90 ppm (3H).

Detection of Impurities:

  • Mono-Aldehyde (Type A): Look for a benzylic alcohol methylene signal (–CH₂OH ) as a doublet or singlet around 4.6–4.8 ppm . Even 2% of this impurity is visible here.[2]

  • Acid (Type B): Broad singlet >12.0 ppm (COOH), often invisible if exchange is fast, but causes shifting of aromatic peaks.

Method B: HPLC Purity Profiling

Use this for quantitative purity calculation (% area).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Elution Order (Typical): Acid (Polar) → DiolMono-AldehydeTarget (5-MIP) .

    • Note: The target dialdehyde is less polar than the mono-aldehyde alcohol.

Purification Protocol (Recrystallization)

If the commercial source is <98% pure or yellow/brown (indicating oxidation), recrystallization is mandatory before use in sensitive applications.

Solvent System: Ethanol (EtOH) or Ethyl Acetate/Hexane.

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude 5-MIP in a flask. Add minimal boiling Ethanol (~20-30 mL) until fully dissolved.

    • Tip: If insoluble brown specks remain, filter the hot solution through a glass frit immediately.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours.

  • Filtration: Collect the white needles via vacuum filtration.

  • Washing: Wash with cold Hexane (2 x 10 mL) to remove surface impurities.

  • Drying: Dry under high vacuum at room temperature for 6 hours. (Avoid heat to prevent oxidation).

Validation: The purified product should be a fluffy white solid . A melting point check (Target: ~120–122°C , verify against specific batch standard) can confirm purity.

Comparative Performance Guide

The following table illustrates the impact of purity on a standard Schiff-base condensation reaction (e.g., synthesis of a TpPa-type COF).

FeatureCommercial Grade (95%)Recrystallized Grade (>99%)
Appearance Off-white / Yellowish powderBright White Needles
Impurity Content ~3% Mono-aldehyde, ~1% Acid<0.5% Total Impurities
COF Crystallinity (PXRD) Broad, low-intensity peaks (Amorphous)Sharp, high-intensity peaks (Crystalline)
BET Surface Area 400–600 m²/g>1200 m²/g
Pore Size Distribution Broad / UndefinedNarrow / Uniform
Workflow for Purity Decision

DecisionTree Start Receive Commercial 5-MIP Visual Visual Inspection: Is it White? Start->Visual NMR Run 1H-NMR (DMSO-d6) Visual->NMR Yes Purify Recrystallize (EtOH) Visual->Purify No (Yellow/Brown) Check Check 4.7 ppm Region (Mono-aldehyde) NMR->Check Decision Impurity > 1%? Check->Decision Decision->Purify Yes Use Proceed to COF Synthesis Decision->Use No Purify->NMR Re-Validate

Figure 2: Decision matrix for determining if commercial stock requires purification.

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 18035, 4-Hydroxy-5-methoxyisophthalaldehyde. (Note: Structural analog often confused; verify CAS 90560-22-8 for non-hydroxy variant).

    • Biosynth. (2025).[2][4][5] 5-Methoxybenzene-1,3-dicarbaldehyde (CAS 90560-22-8) Product Data. Retrieved from

  • Impact of Purity on COF Synthesis: Smith, B. J., & Dichtel, W. R. (2014). Mechanistic studies of two-dimensional covalent organic frameworks rapidly polymerized from initially homogenous conditions. Journal of the American Chemical Society, 136(24), 8783-8789. (Establishes the role of monomer purity in defect formation). Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions. Chemical Reviews, 120(16), 8814–8933.
  • Analytical Methods (NMR/HPLC): Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Reference for solvent residual peaks in DMSO-d₆).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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